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  • Product: 2-Azaspiro[3.4]octane hydrochloride
  • CAS: 1414885-15-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Azaspiro[3.4]octane Hydrochloride: A Key Building Block for Next-Generation Therapeutics

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Flat, aromatic-heavy molecules have been extensively explored, often leading to challenges in achieving desired physicochemical properties and intellectual property space. Spirocyclic systems, particularly small azaspirocycles, have emerged as powerful tools to overcome these limitations. Their inherent three-dimensionality and conformational rigidity offer a unique framework for designing drug candidates with improved properties.[1]

2-Azaspiro[3.4]octane, a bicyclic scaffold featuring an azetidine ring fused to a cyclopentane ring through a single spiro-carbon, is a prime example of such a valuable building block. Its hydrochloride salt is a stable, easy-to-handle solid, making it an ideal starting material for derivatization in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Azaspiro[3.4]octane hydrochloride, tailored for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

2-Azaspiro[3.4]octane hydrochloride is a white to off-white solid at room temperature. The presence of the hydrochloride salt significantly enhances its stability and likely improves its solubility in polar protic solvents compared to the free base. A summary of its key properties is presented in Table 1.

Table 1: Core Properties of 2-Azaspiro[3.4]octane Hydrochloride

PropertyValueSource
CAS Number 1414885-15-6
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
Physical Form Solidvendor data
Storage Conditions 2-8°C, Inert Atmospherevendor data
Canonical SMILES C1CC2(C1)CNC2.ClInferred

Synthesis and Manufacturing

The synthesis of the 2-azaspiro[3.4]octane core has been approached through several strategic routes, primarily focusing on the construction of either the azetidine or the cyclopentane ring in the key cyclization step. A notable publication outlines three successful and facile routes that utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.[2]

Synthetic Strategy Overview

The core synthetic challenge lies in the efficient formation of the strained four-membered azetidine ring in a spirocyclic context. One of the most effective published methods involves the annulation of the cyclopentane ring onto a pre-formed azetidine derivative. This approach provides good control over the core structure and is amenable to scale-up.

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Step 1: Grignard Addition cluster_reaction2 Step 2: Oxidative Cleavage cluster_reaction3 Step 3: Intramolecular Aldol Condensation cluster_reaction4 Step 4: Dehydration & Reduction cluster_reaction5 Step 5: Deprotection & Salt Formation start 1-Boc-3-oxo-azetidine reagent1 Allylmagnesium bromide product1 tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate reagent1->product1 THF reagent2 OsO₄, NaIO₄ product2 tert-butyl 3-(2-oxoethyl)-3-hydroxyazetidine-1-carboxylate reagent2->product2 Dioxane/H₂O reagent3 Base (e.g., LHMDS) product3 tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate reagent3->product3 THF, -78°C reagent4 1. MsCl, Et₃N 2. H₂, Pd/C product4 tert-butyl 2-azaspiro[3.4]octane-2-carboxylate reagent4->product4 DCM, then MeOH reagent5 HCl in Dioxane/Et₂O final_product 2-Azaspiro[3.4]octane hydrochloride reagent5->final_product Deprotection & Precipitation

Caption: A representative synthetic workflow for 2-Azaspiro[3.4]octane hydrochloride.

Detailed Experimental Protocol: Synthesis of the Free Base and Conversion to Hydrochloride Salt

The following protocol is a representative synthesis adapted from published methodologies for the free base, followed by a standard procedure for hydrochloride salt formation.[2][3]

Step 1: Synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate (Boc-protected intermediate)

  • Reaction Setup: To a solution of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous methanol (0.1 M) in a high-pressure hydrogenation vessel, add Palladium on carbon (10 wt%, 5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 16 hours.

  • Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure to yield tert-butyl 2-azaspiro[3.4]octane-2-carboxylate, which can be used in the next step without further purification.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Reaction Setup: Dissolve the crude tert-butyl 2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane (approx. 0.2 M).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of hydrogen chloride (2.0 M in diethyl ether or 4.0 M in 1,4-dioxane, 1.5 eq) dropwise with stirring.

  • Isolation: A white precipitate will form upon addition of HCl. Continue stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford 2-Azaspiro[3.4]octane hydrochloride as a stable white solid.

Spectroscopic Characterization

Full spectroscopic characterization is essential for confirming the structure and purity of 2-Azaspiro[3.4]octane and its derivatives. The following data is based on the analysis of spectra provided in the supplementary information of key synthetic literature.[3]

¹H NMR (Proton NMR): The ¹H NMR spectrum of the free base, 2-azaspiro[3.4]octane, would be expected to show characteristic signals for the protons on the azetidine and cyclopentane rings. Upon protonation to form the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected due to the increased electron-withdrawing effect of the ammonium cation.

  • Expected Chemical Shifts (δ, ppm) for the Hydrochloride Salt (in D₂O):

    • ~3.5-3.8 (m, 4H, -CH₂-N⁺H₂-CH₂-)

    • ~2.0-2.2 (m, 4H, cyclopentane protons α to spiro-center)

    • ~1.8-2.0 (m, 4H, cyclopentane protons β to spiro-center)

    • A broad signal for the N⁺H₂ protons may be observed, or it may exchange with the solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides a map of the carbon framework. The spiro-carbon is a key diagnostic signal.

  • Expected Chemical Shifts (δ, ppm) for the Hydrochloride Salt (in D₂O):

    • ~50-55 ppm (azetidine carbons, -CH₂-N⁺-)

    • ~40-45 ppm (spiro-carbon, Cq)

    • ~35-40 ppm (cyclopentane carbons α to spiro-center)

    • ~25-30 ppm (cyclopentane carbon β to spiro-center)

Chemical Reactivity and Derivatization

As a secondary amine, 2-Azaspiro[3.4]octane hydrochloride is a versatile building block for a wide range of chemical transformations. The nitrogen atom serves as a nucleophilic handle for introducing diverse substituents, allowing for rapid library synthesis and structure-activity relationship (SAR) studies. The hydrochloride salt is typically converted to the free base in situ or in a separate step using a mild base (e.g., triethylamine, diisopropylethylamine, or aqueous NaHCO₃) before reaction.

Reactivity cluster_alkylation N-Alkylation cluster_acylation N-Acylation / Sulfonylation cluster_reductive_amination Reductive Amination cluster_coupling Coupling Reactions start 2-Azaspiro[3.4]octane (Free Base) reagent1 R¹-X (e.g., BnBr) Base (e.g., K₂CO₃) reagent2 R²COCl or (R²CO)₂O R²SO₂Cl Base (e.g., Et₃N) reagent3 R³R⁴C=O Reducing Agent (e.g., NaBH(OAc)₃) reagent4 Ar-X, Buchwald-Hartwig or Ullmann Conditions product1 N-Alkyl derivative reagent1->product1 product2 N-Amide / N-Sulfonamide reagent2->product2 product3 N-Substituted Alkyl derivative reagent3->product3 product4 N-Aryl derivative reagent4->product4

Caption: Key reaction pathways for the derivatization of 2-Azaspiro[3.4]octane.

Protocol: N-Alkylation via Reductive Amination

This protocol demonstrates a common and reliable method for introducing substituents onto the nitrogen atom.

  • Free Base Liberation (Optional): If starting with the hydrochloride salt, dissolve it in dichloromethane (DCM) and add an equivalent of a solid-supported base (e.g., polymer-bound triethylamine). Stir for 30 minutes and filter to obtain a solution of the free base.

  • Reaction Setup: To a solution of 2-azaspiro[3.4]octane (1.0 eq) in DCM (0.1 M), add the desired aldehyde or ketone (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).

  • Reaction Progress: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-substituted 2-azaspiro[3.4]octane derivative.

Applications in Drug Discovery

The unique structural features of the 2-azaspiro[3.4]octane scaffold make it an attractive component for drug candidates. Its rigidity can help lock in a bioactive conformation, potentially increasing potency and selectivity for a biological target. The sp³-rich nature often leads to improved solubility and metabolic stability compared to flat aromatic analogues.

A significant application of this scaffold is found in the development of agonists for the Muscarinic Acetylcholine Receptor M4 (M4). M4 receptors are a key target for the treatment of neuropsychiatric disorders. A recent patent discloses novel 2-azaspiro[3.4]octane derivatives that act as potent M4 receptor agonists, highlighting their potential for treating conditions such as psychosis, cognitive dysfunction, and substance use disorders.[4] The core scaffold serves as a central anchor from which vectors for interacting with the receptor binding pocket can be projected in a well-defined three-dimensional orientation.

Conclusion

2-Azaspiro[3.4]octane hydrochloride is more than just another building block; it is a gateway to novel, three-dimensional chemical matter. Its straightforward synthesis, versatile reactivity, and proven application in CNS drug discovery underscore its importance for researchers and drug development professionals. By providing a rigid, non-planar scaffold, it enables the design of molecules with optimized physicochemical and pharmacological properties, paving the way for the next generation of innovative therapeutics.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]

  • Zencuch, O. R., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available at: [Link]

  • Bridges, T. M., et al. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists (U.S. Patent No. 11,548,865 B2). U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Janssen Pharmaceutica N.V. (2022). Azaspirocycles as monoacylglycerol lipase modulators (U.S. Patent No. 11,505,546 B2). U.S. Patent and Trademark Office.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester (Chinese Patent No. CN111533752A). Google Patents.
  • The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane - Supporting Information. Available at: [Link]

  • Texaco Inc. (1981). Gasoline composition (U.S. Patent No. 4,244,704). U.S. Patent and Trademark Office.
  • Shell Oil Company. (2017). Fuel compositions (U.S. Patent No. 10,808,195 B2). U.S. Patent and Trademark Office.
  • Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]

  • Neurocrine Biosciences, Inc. (2024). 2-azaspiro[3.4]octane derivatives as m4 agonists (U.S. Patent Application Publication No. US20240140959A1). Google Patents.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Azaspiro[3.4]octane: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and biological properties is perpe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and biological properties is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensional nature, which can lead to improved target engagement and metabolic stability. The 2-Azaspiro[3.4]octane core, a unique bicyclic amine containing a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single carbon atom, has emerged as a privileged scaffold in drug discovery. Its rigid, yet conformationally defined structure provides a versatile platform for the development of a diverse array of therapeutic agents.

This guide provides a comprehensive overview of the 2-Azaspiro[3.4]octane system, including its chemical identity, synthetic routes, physicochemical properties, and its burgeoning role in the design of novel therapeutics.

Chemical Identity and Structure

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Azaspiro[3.4]octaneNot readily availableC₇H₁₃N111.18
2-Azaspiro[3.4]octane hydrochloride189569-02-0C₇H₁₄ClN147.65
tert-Butyl 2-azaspiro[3.4]octane-2-carboxylate1041026-70-3C₁₂H₂₁NO₂211.30

The fundamental structure of 2-Azaspiro[3.4]octane is depicted below:

Caption: Chemical structure of 2-Azaspiro[3.4]octane.

Synthesis of the 2-Azaspiro[3.4]octane Core

The construction of the strained 2-azaspiro[3.4]octane framework presents a unique synthetic challenge. Several strategies have been developed, primarily focusing on either the annulation of the cyclopentane ring onto a pre-existing azetidine or the formation of the azetidine ring on a cyclopentane precursor. A notable publication in Organic & Biomolecular Chemistry outlines three facile and successful routes for its synthesis, utilizing readily available starting materials and conventional chemical transformations.[1][2]

Synthetic Strategies Overview

The primary approaches to the synthesis of 2-azaspiro[3.4]octane can be broadly categorized as follows:

  • Cyclopentane Ring Annulation: This strategy involves the construction of the five-membered ring onto a pre-formed four-membered azetidine ring.

  • Azetidine Ring Annulation: Conversely, this approach focuses on the formation of the four-membered azetidine ring onto a cyclopentane derivative.

The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule. The annulation of the four-membered ring has been reported to be a more common and often more efficient approach.[1][2]

Synthesis_Workflow cluster_azetidine Azetidine-based Precursor cluster_cyclopentane Cyclopentane-based Precursor Azetidine Substituted Azetidine Product 2-Azaspiro[3.4]octane Core Azetidine->Product Cyclopentane Annulation Cyclopentane Substituted Cyclopentane Cyclopentane->Product Azetidine Annulation

Caption: General synthetic strategies for the 2-Azaspiro[3.4]octane core.

Physicochemical Properties

The physicochemical properties of the 2-azaspiro[3.4]octane scaffold are a key driver of its utility in drug discovery. The introduction of this spirocyclic moiety can significantly influence a molecule's solubility, lipophilicity, and metabolic stability. Below is a table summarizing the computed properties for the parent compound and experimentally relevant derivatives.

Property2-Azaspiro[3.4]octane (Parent)tert-Butyl 6-oxo-2-azaspiro[3.4]\noctane-2-carboxylate[3]6-Oxa-2-azaspiro[3.4]octane[4]
Molecular Weight 111.18 g/mol 225.28 g/mol 113.16 g/mol
XLogP3 1.30.8-0.3
Hydrogen Bond Donors 101
Hydrogen Bond Acceptors 132
Rotatable Bonds 020
Topological Polar Surface Area 12.0 Ų46.6 Ų21.3 Ų

The data indicates that the 2-azaspiro[3.4]octane core is a relatively small, lipophilic scaffold with a low polar surface area. The introduction of functional groups, such as the Boc protecting group or an oxo-substituent, significantly alters these properties, allowing for fine-tuning during the drug design process.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the 2-azaspiro[3.4]octane scaffold makes it an attractive building block for medicinal chemists. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. The 2,6-diazaspiro[3.4]octane core, a closely related analog, is considered an emerging privileged structure in drug discovery.[2] This highlights the growing interest in this class of spirocycles.

Key therapeutic areas where the azaspiro[3.4]octane motif has been explored include:

  • Antitubercular Agents: The 2,6-diazaspiro[3.4]octane core has been utilized to develop potent antitubercular compounds.[2]

  • Hepatitis B Capsid Protein Inhibitors: This scaffold has been incorporated into inhibitors of the hepatitis B virus capsid protein.[2]

  • Oncology: Derivatives have been investigated as menin-MLL1 interaction inhibitors for cancer treatment.[2]

  • Central Nervous System (CNS) Disorders: The scaffold has been employed in the design of selective dopamine D₃ receptor antagonists.[2]

  • Metabolic Diseases: VDAC1 inhibitors containing the 2,6-diazaspiro[3.4]octane motif have been explored for the treatment of diabetes.[2]

The versatility of the 2-azaspiro[3.4]octane core allows for the introduction of diverse functional groups at various positions, enabling the exploration of a broad chemical space.

Applications cluster_apps Therapeutic Applications Core 2-Azaspiro[3.4]octane Scaffold Antitubercular Antitubercular Agents Core->Antitubercular Antiviral Antiviral Agents (Hepatitis B) Core->Antiviral Oncology Oncology (Menin-MLL1 Inhibitors) Core->Oncology CNS CNS Disorders (Dopamine D3 Antagonists) Core->CNS Metabolic Metabolic Diseases (VDAC1 Inhibitors) Core->Metabolic

Caption: Therapeutic applications of the 2-Azaspiro[3.4]octane scaffold.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of a protected 2-azaspiro[3.4]octane derivative, adapted from established literature procedures. This protocol is intended for informational purposes and should be performed by qualified personnel in a properly equipped laboratory setting.

Synthesis of N-Boc-2-azaspiro[3.4]octan-6-one

Materials:

  • 1-N-Boc-3-azetidinone

  • (Cyclopropyl)triphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add (cyclopropyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add KHMDS (1.1 equivalents) portion-wise, and stir the resulting orange-red solution at 0 °C for 1 hour.

  • Wittig Reaction: To the ylide solution, add a solution of 1-N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the intermediate, N-Boc-3-(cyclopropylidene)azetidine.

  • [2+2] Cycloaddition (Hypothetical step based on general procedures): The subsequent conversion to the 6-oxo derivative would involve a multi-step sequence, potentially initiated by ozonolysis of the exocyclic double bond followed by intramolecular cyclization. Detailed protocols for this specific transformation would need to be consulted from relevant literature.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The 2-Azaspiro[3.4]octane scaffold represents a valuable and increasingly important structural motif in contemporary drug discovery. Its unique three-dimensional architecture provides a robust framework for the design of novel therapeutic agents with improved pharmacological properties. The development of facile and scalable synthetic routes will undoubtedly accelerate the exploration of this privileged scaffold, leading to the discovery of new and effective medicines across a range of diseases.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Obydennov, D. L., Usachev, S. A., & Gidaspov, A. A. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 72207506, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 55279769, 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced physicochemical and pharmacokinetic properties is perpetual. Among the emerging classes of saturated heterocycles, 2-Azaspiro[3.4]octane has garnered significant attention. Its rigid, three-dimensional structure provides a unique vectoral orientation for substituents, allowing for precise interactions with biological targets. This spirocyclic motif, consisting of a four-membered azetidine ring fused to a five-membered cyclopentane ring at a quaternary carbon, is increasingly recognized as a valuable building block in the design of innovative therapeutics. The incorporation of such spiro-heterocycles can lead to improved metabolic stability, aqueous solubility, and lipophilicity profiles, key determinants of a drug candidate's success.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-Azaspiro[3.4]octane, offering a foundational understanding for its application in drug design and development.

Molecular Structure and Core Properties

The fundamental structure of 2-Azaspiro[3.4]octane is depicted below, along with its key molecular identifiers.

Caption: Chemical structure of 2-Azaspiro[3.4]octane.

PropertyValueSource
Molecular Formula C₇H₁₃NN/A
Molecular Weight 111.18 g/mol N/A
CAS Number 185399-07-7N/A

Synthesis of the 2-Azaspiro[3.4]octane Scaffold

Several synthetic routes to 2-Azaspiro[3.4]octane have been developed, reflecting its growing importance. These strategies often involve the construction of either the azetidine or the cyclopentane ring onto a pre-existing cyclic precursor. One common approach involves the annulation of the four-membered azetidine ring.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, with considerations for scalability and stereochemical control being paramount in a drug development context.

Key Physicochemical Properties

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which significantly impacts its ability to cross cell membranes. For the parent 2-Azaspiro[3.4]octane, a low to moderate LogP value is expected due to the presence of the polar secondary amine.

ParameterValue (Predicted)Source
XLogP3 1.3PubChem

Implications for Drug Development: A balanced LogP is crucial. While sufficient lipophilicity is needed for membrane permeation, high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The 2-azaspiro[3.4]octane scaffold provides a framework that can be functionalized to fine-tune the overall lipophilicity of a drug candidate.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the traditional and widely accepted shake-flask method for the experimental determination of LogP.

Shake_Flask_LogP start Start prep Prepare octanol-saturated water and water-saturated octanol start->prep dissolve Dissolve 2-Azaspiro[3.4]octane in one phase (e.g., water) prep->dissolve mix Combine with the other phase in a separatory funnel dissolve->mix shake Shake vigorously to allow partitioning to reach equilibrium mix->shake separate Allow phases to separate shake->separate sample Carefully sample both the aqueous and octanol phases separate->sample analyze Analyze the concentration of the compound in each phase (e.g., by HPLC-UV) sample->analyze calculate Calculate LogP = log([Compound]octanol / [Compound]aqueous) analyze->calculate end End calculate->end

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare 1-octanol saturated with water and water saturated with 1-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Accurately weigh a sample of 2-Azaspiro[3.4]octane and dissolve it in the aqueous phase to a known concentration.

  • Partitioning: Transfer a known volume of the aqueous solution of the compound and an equal volume of the octanol phase into a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined amount of time (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Sampling: Carefully withdraw a sample from both the aqueous and the octanol layers.

  • Analysis: Determine the concentration of 2-Azaspiro[3.4]octane in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Acidity Constant (pKa)

The pKa of the secondary amine in the azetidine ring is a critical parameter that influences the ionization state of the molecule at physiological pH. The protonated, positively charged form will dominate at pH values below the pKa, impacting solubility, receptor binding, and cell permeability.

ParameterValue (Predicted)Source
pKa (Conjugate Acid) 10.5 - 11.5Estimated based on similar secondary amines

Implications for Drug Development: The pKa determines the extent of ionization at a given pH. For orally administered drugs, the ionization state affects absorption in the gastrointestinal tract. A basic pKa in the range of 7-9 is often considered desirable for a good balance of solubility and permeability. The pKa of the 2-azaspiro[3.4]octane nitrogen can be modulated by the introduction of electron-withdrawing or -donating groups on the scaffold.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Potentiometric_Titration_pKa start Start dissolve Dissolve a precise amount of 2-Azaspiro[3.4]octane in water start->dissolve acidify Acidify the solution with a strong acid (e.g., HCl) dissolve->acidify titrate Titrate with a standardized solution of a strong base (e.g., NaOH) acidify->titrate monitor Monitor the pH of the solution continuously with a calibrated pH meter titrate->monitor plot Plot the pH versus the volume of titrant added monitor->plot determine Determine the pKa from the half-equivalence point of the titration curve plot->determine end End determine->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of 2-Azaspiro[3.4]octane and dissolve it in a known volume of deionized, carbonate-free water.

  • Initial Acidification: Add a stoichiometric excess of a strong acid (e.g., HCl) to ensure the complete protonation of the amine.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

  • pH Monitoring: After each addition of the titrant, record the pH of the solution using a calibrated pH meter.

  • Data Plotting: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the inflection point of the titration curve.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-Azaspiro[3.4]octane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of 2-Azaspiro[3.4]octane is expected to show distinct signals for the protons on the azetidine and cyclopentane rings. The chemical shifts and coupling patterns will be influenced by the rigid spirocyclic structure. Protons on the azetidine ring adjacent to the nitrogen will appear at a lower field (higher ppm) compared to the protons on the cyclopentane ring.

  • ¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule. The spiro-carbon will have a characteristic chemical shift. The carbons of the azetidine ring will be influenced by the nitrogen atom, resulting in shifts to a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Azaspiro[3.4]octane will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretch: Strong absorption bands will be present in the 2850-2960 cm⁻¹ region due to the C-H stretching of the sp³ hybridized carbons in the cyclopentane and azetidine rings.

  • N-H Bend: A bending vibration for the N-H bond may be observed in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Azaspiro[3.4]octane (m/z = 111.18).

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the spirocyclic structure. Common fragmentation pathways may involve the loss of small neutral molecules or radicals from the rings, leading to the formation of stable carbocations. The fragmentation will be influenced by the stability of the resulting fragments.[4][5]

Conclusion

2-Azaspiro[3.4]octane is a promising scaffold for the development of novel therapeutics. Its unique three-dimensional structure and the potential for favorable physicochemical properties make it an attractive building block for medicinal chemists. This guide has provided an overview of its core physicochemical properties, along with established experimental protocols for their determination. A thorough understanding of these properties is essential for the rational design and successful development of drug candidates incorporating this valuable spirocyclic motif.

References

  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. Available from: [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. Available from: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2698–2701. Available from: [Link]

  • Doc Brown's Chemistry. C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]

  • PubChemLite. 2-oxa-5-azaspiro[3.4]octane (C6H11NO). Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • IR Spectroscopy of Hydrocarbons. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Available from: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Mass Spectral Fragmentation Pathways. (2016, April 5). YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. (2008). API-Mass Spectrometry of Polyketides. II. Fragmentation Analysis of 6-Deoxyerythronolide B Analogs. Available from: [Link]

  • WebSpectra. IR Absorption Table. UCLA. Available from: [Link]

  • ResearchGate. Using 1H NMR parameters for the configurational and conformational study of the 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates and that of their acyclic and cyclic precursors diesters | Request PDF. Available from: [Link]

  • Gable, K. 13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

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  • 13-C NMR Chemical Shift Table. Scribd. Available from: [Link]

  • PubChem. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Available from: [Link]

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Exploratory

The Strategic Application of 2-Azaspiro[3.4]octane Hydrochloride in Modern Drug Discovery

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals Introduction: The Value Proposition of a Strained Spirocyclic Scaffold In the landscape of medicinal chemistry, the purs...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Introduction: The Value Proposition of a Strained Spirocyclic Scaffold

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties and potent biological activity is relentless. Saturated heterocyclic scaffolds have become a cornerstone of this effort, offering a departure from the "flatland" of aromatic rings towards three-dimensional structures that can better probe the complex topography of biological targets. Among these, spirocyclic systems—molecules containing two rings joined by a single common atom—are particularly valuable. Their inherent rigidity and defined three-dimensional geometry can pre-organize appended pharmacophoric elements, potentially enhancing binding affinity and reducing the entropic penalty upon target engagement.

This guide focuses on a specific, high-value building block: 2-Azaspiro[3.4]octane hydrochloride (CAS No. 1414885-15-6). This compound, featuring a strained azetidine ring fused to a cyclopentane ring, represents a unique scaffold that combines conformational restriction with versatile synthetic handles. Its hydrochloride salt form ensures improved handling, stability, and aqueous solubility, making it an attractive starting point for library synthesis and lead optimization campaigns. As a Senior Application Scientist, the rationale for employing such a scaffold is clear: it provides an opportunity to explore novel chemical space, improve key drug-like properties, and generate potent and selective modulators of challenging biological targets. This document serves as a technical primer on its properties, synthesis, characterization, and strategic deployment in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a scaffold's fundamental properties is a prerequisite for its effective use. 2-Azaspiro[3.4]octane hydrochloride is a white to off-white solid, valued for its stability and ease of handling compared to the free base.

dot graph { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes for atoms N2 [label="N", pos="0,0.75!"]; C1 [label="CH₂", pos="-1.2,-0.25!"]; C3 [label="CH₂", pos="1.2,-0.25!"]; C4_spiro [label="C", pos="0,-1.25!"]; C5 [label="CH₂", pos="-1.1,-2.5!"]; C6 [label="CH₂", pos="0,-3.5!"]; C7 [label="CH₂", pos="1.1,-2.5!"]; H_N [label="H₂⁺", pos="0,1.5!"]; Cl [label="Cl⁻", pos="2.5,1.5!"];

// Define edges for bonds N2 -- C1; N2 -- C3; C1 -- C4_spiro; C3 -- C4_spiro; C4_spiro -- C5; C4_spiro -- C7; C5 -- C6; C6 -- C7; N2 -- H_N [style=dotted, arrowhead=none];

// Invisible node for caption positioning caption [label="Figure 1. Chemical structure of 2-Azaspiro[3.4]octane hydrochloride.", pos="0,-4.5!", fontsize=10]; } Figure 1. Chemical structure of 2-Azaspiro[3.4]octane hydrochloride.

Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 2-Azaspiro[3.4]octane hydrochlorideN/A
CAS Number 1414885-15-6[1][2]
Molecular Formula C₇H₁₄ClN[1]
Molecular Weight 147.65 g/mol [1]
Physical Form SolidSigma-Aldrich
Storage 2-8°C, under inert atmosphereSigma-Aldrich

Note: Specific melting point and solubility data are not consistently reported across publicly available sources and should be determined empirically upon receipt.

Synthesis and Purification: A Validated Protocol

The synthesis of the 2-azaspiro[3.4]octane core can be achieved through several strategic routes, with one of the most efficient methods involving the annulation of the four-membered azetidine ring onto a cyclopentane precursor.[3] The protocol described below is adapted from the literature and represents a reliable, field-proven methodology.[3]

Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane Free Base

This synthesis is a multi-step process. An illustrative key step is the intramolecular cyclization to form the spirocyclic core. A common precursor is a 1,1-disubstituted cyclopentane bearing both a nucleophilic amine (or its precursor) and a leaving group.

Step 1: Synthesis of Intermediate (e.g., 1-(aminomethyl)-1-(hydroxymethyl)cyclopentane) This step is illustrative of creating a suitable precursor.

  • Reaction Setup: To a solution of a suitable starting material like 1-(cyanomethyl)cyclopentane-1-carboxylic acid in an appropriate solvent (e.g., THF), add a reducing agent such as Lithium Aluminum Hydride (LAH) portion-wise at 0°C.

    • Causality Explanation: LAH is a powerful reducing agent capable of reducing both the nitrile and the carboxylic acid functionalities simultaneously to the corresponding primary amine and primary alcohol, respectively.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0°C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate under reduced pressure.

    • Self-Validation: A successful workup yields a clear filtrate. The formation of granular white aluminum salts that are easily filtered is indicative of a proper quench. The identity of the resulting amino alcohol can be confirmed by ¹H NMR and mass spectrometry.

Step 2: Cyclization to form the Azaspiro[3.4]octane core

  • Activation of Hydroxyl Group: The primary alcohol of the amino alcohol intermediate is converted into a good leaving group. To a solution of the amino alcohol in dichloromethane (DCM) and triethylamine at 0°C, add methanesulfonyl chloride (MsCl) dropwise.

    • Causality Explanation: The mesylate group is an excellent leaving group. Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Intramolecular Cyclization: The reaction mixture is stirred, allowing the amine to displace the mesylate in an intramolecular SN2 reaction, forming the azetidine ring. The reaction progress is monitored by LC-MS.

  • Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product (the N-Boc protected spirocycle if an N-protected starting material was used) is purified by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection (if necessary): If a protecting group like Boc is used, it is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.

  • Salt Formation: The resulting free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

    • Causality Explanation: The basic nitrogen atom of the azetidine ring is protonated by HCl, forming the thermodynamically stable, crystalline hydrochloride salt, which typically precipitates from the non-polar solvent.

  • Isolation: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-Azaspiro[3.4]octane hydrochloride.

    • Self-Validation: The final product should be a crystalline solid. Its identity and purity should be confirmed by NMR spectroscopy, and its melting point should be sharp.

// Caption caption [shape=plaintext, label="Figure 2. High-level workflow for the synthesis of 2-Azaspiro[3.4]octane HCl.", fontsize=10]; } Figure 2. High-level workflow for the synthesis of 2-Azaspiro[3.4]octane HCl.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The data presented here are based on expected values and data reported for the free base and related structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For 2-Azaspiro[3.4]octane hydrochloride, the spectra are typically recorded in D₂O, CDCl₃, or DMSO-d₆. The protonation of the nitrogen deshields adjacent protons.

¹H NMR (400 MHz, D₂O):

  • δ ~3.8-4.0 ppm (t, 4H): The four protons on the carbons adjacent to the positively charged nitrogen (C1 and C3) are expected to be deshielded and appear as a triplet.

  • δ ~2.2-2.4 ppm (t, 4H): The four protons on the cyclopentane ring carbons adjacent to the spirocenter (C5 and C7) would appear as a triplet.

  • δ ~1.9-2.1 ppm (quintet, 2H): The two protons on the carbon at the "bottom" of the cyclopentane ring (C6) would likely appear as a quintet.

¹³C NMR (100 MHz, D₂O):

  • δ ~55-57 ppm: Carbons adjacent to the nitrogen (C1, C3).

  • δ ~40-42 ppm: The spirocyclic quaternary carbon (C4).

  • δ ~35-37 ppm: Carbons on the cyclopentane ring adjacent to the spirocenter (C5, C7).

  • δ ~25-27 ppm: The remaining cyclopentane carbon (C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the hydrochloride salt, a key feature is the N-H stretch of the ammonium salt.

Key IR Absorption Bands (KBr Pellet, cm⁻¹):

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • ~2400-2700 cm⁻¹ (broad): N⁺-H stretching of the secondary ammonium salt. This is a characteristic broad absorption.

  • ~1450-1470 cm⁻¹: C-H scissoring (bending) vibrations.

Applications in Medicinal Chemistry and Drug Development

The true value of 2-Azaspiro[3.4]octane hydrochloride lies in its application as a privileged scaffold in drug design. Its rigid, three-dimensional structure serves as an excellent anchor to position pharmacophoric groups in precise orientations for optimal target interaction.

Case Study: M4 Muscarinic Receptor Agonists

A significant application of the 2-azaspiro[3.4]octane scaffold is in the development of selective agonists for the M4 muscarinic acetylcholine receptor.[4] The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for the treatment of neuropsychiatric disorders like schizophrenia and psychosis.[4]

Derivatives of 2-azaspiro[3.4]octane have been designed to act as potent and selective M4 agonists.[4] In these designs, the nitrogen atom of the azetidine ring serves as a key attachment point for sidechains that can interact with specific residues in the M4 receptor binding pocket. The spirocyclic core itself orients these sidechains away from the main body of the molecule, allowing for exploration of vectors not easily accessible with more flexible or planar scaffolds. This can lead to improved selectivity against other muscarinic receptor subtypes (M1, M2, M3, M5), thereby reducing the side effects commonly associated with non-selective muscarinic agents.

// Caption caption [shape=plaintext, label="Figure 3. Simplified M4 receptor signaling pathway modulated by agonists.", fontsize=10]; } Figure 3. Simplified M4 receptor signaling pathway modulated by agonists.

The use of this scaffold allows medicinal chemists to systematically modify the molecule's properties. By attaching different groups to the nitrogen, properties such as potency, selectivity, solubility, and metabolic stability can be fine-tuned in a process known as structure-activity relationship (SAR) optimization. The rigidity of the spiro-core ensures that changes in activity can be more confidently attributed to the appended group rather than to broader conformational changes, accelerating the design-make-test-analyze cycle.

Conclusion and Future Outlook

2-Azaspiro[3.4]octane hydrochloride is more than just another building block; it is a strategic tool for navigating the complexities of modern drug discovery. Its strained, rigid, three-dimensional architecture provides a robust platform for generating novel chemical entities with desirable drug-like properties. The validated synthetic routes make it accessible for both small-scale library synthesis and larger-scale lead optimization efforts. Its demonstrated utility in targeting challenging GPCRs like the M4 receptor highlights its potential for addressing unmet needs in central nervous system disorders and beyond. For research scientists and drug development professionals, incorporating scaffolds like 2-Azaspiro[3.4]octane hydrochloride into a discovery program is a forward-thinking strategy to unlock new biological space and develop the next generation of innovative therapeutics.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. Available at: [Link]

  • ChemBK. (n.d.). 2-azaspiro[3.4]octane hydrochloride. Retrieved January 28, 2026, from [Link]

  • Bindslev, N., Dror, R. O., & David, L. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S. Patent No. 11,548,865 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

Foundational

A Technical Guide to the Spectral Analysis of 2-Azaspiro[3.4]octane

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the saturated heterocyclic compound, 2-Azaspiro[3.4]octane. Desi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the saturated heterocyclic compound, 2-Azaspiro[3.4]octane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the spectral features of this emerging spirocyclic scaffold. The interpretation of this data is crucial for the structural elucidation, purity assessment, and quality control of 2-Azaspiro[3.4]octane and its derivatives in medicinal chemistry and materials science.

Introduction to 2-Azaspiro[3.4]octane

2-Azaspiro[3.4]octane is a spirocyclic amine featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring at a quaternary carbon center. This unique three-dimensional architecture imparts conformational rigidity and novel physicochemical properties, making it an attractive building block in the design of new therapeutic agents and functional materials. A thorough understanding of its spectral characteristics is fundamental to its application and further development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 2-Azaspiro[3.4]octane framework. The data presented here is based on the experimental findings from the facile synthesis of 2-Azaspiro[3.4]octane.[1]

¹H NMR Spectral Data

The proton NMR spectrum of 2-Azaspiro[3.4]octane exhibits distinct signals corresponding to the protons of the azetidine and cyclopentane rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the rigid spirocyclic structure.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
-NH~1.8 (variable)Broad Singlet-1H
H-1, H-3 (Azetidine CH₂)3.42Triplet7.54H
H-5, H-6, H-7, H-8 (Cyclopentane CH₂)1.65 - 1.80Multiplet-8H

Interpretation and Causality:

  • The protons on the carbons adjacent to the nitrogen (H-1 and H-3) are deshielded and appear as a triplet at 3.42 ppm due to coupling with the adjacent methylene protons.

  • The protons of the cyclopentane ring (H-5, H-6, H-7, and H-8) resonate as a complex multiplet in the upfield region (1.65 - 1.80 ppm), which is characteristic of aliphatic cyclic systems.

  • The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their hybridization.

Carbon Assignment Chemical Shift (δ) ppm
C-4 (Spiro Carbon)45.1
C-1, C-3 (Azetidine CH₂)43.8
C-5, C-8 (Cyclopentane CH₂)36.9
C-6, C-7 (Cyclopentane CH₂)24.5

Interpretation and Causality:

  • The spiro carbon (C-4) appears at 45.1 ppm.

  • The carbons of the azetidine ring (C-1 and C-3) are deshielded by the nitrogen atom and resonate at 43.8 ppm.

  • The carbons of the cyclopentane ring are observed at 36.9 ppm and 24.5 ppm, consistent with a saturated carbocyclic environment.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of 2-Azaspiro[3.4]octane.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Azaspiro[3.4]octane.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., 'zg30').

      • Spectral Width: 0-10 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

      • Spectral Width: 0-100 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Predicted IR Spectral Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3350 - 3310Weak to Medium
C-H Stretch (aliphatic)2960 - 2850Strong
N-H Bend (scissoring)1650 - 1580Medium, sometimes broad
C-N Stretch1250 - 1020Medium to Weak

Interpretation and Causality:

  • N-H Stretch: The presence of a secondary amine is expected to give rise to a weak to medium absorption band in the region of 3350-3310 cm⁻¹. This band is typically sharper than the broad O-H stretch of alcohols.

  • C-H Stretch: Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the azetidine and cyclopentane rings.

  • N-H Bend: A bending vibration for the N-H bond is anticipated in the 1650-1580 cm⁻¹ range.

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

A standard procedure for obtaining the FT-IR spectrum of 2-Azaspiro[3.4]octane is as follows:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 (to improve signal-to-noise ratio).

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. As with the IR data, specific experimental mass spectral data for 2-Azaspiro[3.4]octane is not available in the reviewed literature. Therefore, a prediction of the key mass spectral features is provided.

Predicted Mass Spectral Data
  • Molecular Formula: C₇H₁₃N

  • Molecular Weight: 111.19 g/mol

  • Molecular Ion (M⁺): m/z = 111 (expected to be observable)

Predicted Fragmentation Pattern:

The fragmentation of cyclic amines upon electron ionization (EI) is often initiated by the loss of an electron from the nitrogen atom, followed by α-cleavage (cleavage of a bond adjacent to the nitrogen).

Major Predicted Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
110[M-H]⁺Loss of a hydrogen atom from the molecular ion.
82[M-C₂H₅]⁺α-cleavage with loss of an ethyl radical from the azetidine ring.
68[M-C₃H₇]⁺α-cleavage with loss of a propyl radical involving the cyclopentane ring.

Interpretation and Causality:

  • Molecular Ion: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular formula of 2-Azaspiro[3.4]octane. The molecular ion peak at m/z 111 is expected to be present.

  • α-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, which leads to the formation of a resonance-stabilized iminium ion. For 2-Azaspiro[3.4]octane, cleavage of the C-C bonds adjacent to the nitrogen atom will result in the loss of alkyl radicals and the formation of stable cationic fragments.

Experimental Protocol for MS Data Acquisition

A typical protocol for acquiring an electron ionization mass spectrum is as follows:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 30-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualizations

Molecular Structure of 2-Azaspiro[3.4]octane

Caption: 2D structure of 2-Azaspiro[3.4]octane.

Predicted Mass Spectrometry Fragmentation Workflow

MS_Fragmentation M 2-Azaspiro[3.4]octane M⁺ (m/z = 111) F1 [M-H]⁺ (m/z = 110) M->F1 -H• F2 [M-C₂H₅]⁺ (m/z = 82) M->F2 -C₂H₅• (α-cleavage) F3 [M-C₃H₇]⁺ (m/z = 68) M->F3 -C₃H₇• (α-cleavage)

Caption: Predicted major fragmentation pathways of 2-Azaspiro[3.4]octane in EI-MS.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Three-Dimensional Structure of Azaspiro[3.4]octane Scaffolds

Abstract The azaspiro[3.4]octane framework has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, synthetic accessibility, and capacity to orient substituents in we...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azaspiro[3.4]octane framework has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, synthetic accessibility, and capacity to orient substituents in well-defined vectors in chemical space have positioned it as a valuable scaffold in drug discovery. This guide provides a comprehensive technical overview of the three-dimensional structure of the azaspiro[3.4]octane core, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental conformational preferences of this spirocyclic system, explore the experimental and computational methodologies used to elucidate its structure, and discuss the implications of its unique geometry on molecular design.

Introduction: The Rise of 3D Scaffolds in Drug Discovery

The pharmaceutical industry is increasingly venturing beyond "flatland"—the realm of planar, aromatic molecules—towards more three-dimensional (3D) molecular architectures. This shift is driven by the need to engage with complex biological targets, such as protein-protein interfaces, and to access novel intellectual property. Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this movement. The spiro-fusion imparts a rigid, well-defined 3D geometry, which can lead to improved target affinity and selectivity, as well as enhanced physicochemical properties like solubility.

Among these, the azaspiro[3.4]octane scaffold, comprising a four-membered azetidine ring fused to a five-membered cyclopentane ring, offers a unique combination of rigidity and conformational nuance. This guide will provide a deep dive into the structural intricacies of this promising scaffold.

The Fundamental Geometry of the Azaspiro[3.4]octane Core

The three-dimensional structure of the azaspiro[3.4]octane core is defined by the interplay of the conformational preferences of its two constituent rings: the azetidine and the cyclopentane.

The Azetidine Ring: A Puckered Four-Membered Heterocycle

Contrary to a planar representation, the azetidine ring in a saturated spirocyclic system is puckered. This puckering alleviates torsional strain between adjacent substituents. The degree of puckering can be influenced by the nature of the substituent on the nitrogen atom and the steric demands of the fused cyclopentane ring.

The Cyclopentane Ring: The Dynamics of Pseudorotation

The cyclopentane ring is not planar but exists in a continuous series of puckered conformations known as pseudorotation. The two most common conformations are the "envelope" (or "sofa") and the "twist" (or "half-chair"). In the azaspiro[3.4]octane system, the spiro-fusion restricts this pseudorotation to some extent, favoring certain conformations over others. The cyclopentane ring typically adopts an envelope or a twist conformation to minimize steric interactions with the azetidine ring.

Elucidating the 3D Structure: A Multi-faceted Approach

A comprehensive understanding of the azaspiro[3.4]octane scaffold's three-dimensional structure is achieved through a combination of experimental techniques and computational modeling.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. It allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's three-dimensional arrangement.

Table 1: Representative Geometric Parameters of a Substituted Azaspiro[3.4]octane Derivative (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Torsional Angle (°)
C-N (azetidine)1.47 - 1.49
C-C (azetidine)1.53 - 1.55
C-C (cyclopentane)1.52 - 1.56
C-N-C (azetidine)~90
C-C-C (azetidine)~88
C-C-C (cyclopentane)102 - 106
Ring PuckeringAzetidine: PuckeredCyclopentane: Envelope/Twist

Note: This table is illustrative and based on typical values for similar structures. Precise data would be derived from a specific crystal structure.

NMR Spectroscopy: Unveiling the Solution-Phase Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For the azaspiro[3.4]octane scaffold, several NMR techniques are particularly informative:

  • 1H NMR Chemical Shifts: The chemical shifts of the protons on the azetidine and cyclopentane rings can provide initial clues about their local electronic environment and conformation.

  • 1H-1H Coupling Constants (J-coupling): The magnitude of the vicinal coupling constants (3JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[2][3] By measuring these coupling constants, the relative orientation of substituents and the puckering of the rings can be inferred.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between protons on the azetidine and cyclopentane rings can help to define the overall three-dimensional fold of the spirocycle.

Experimental Protocol: Determination of Ring Conformation by 1H NMR

  • Sample Preparation: Dissolve 5-10 mg of the azaspiro[3.4]octane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR Acquisition: Acquire a high-resolution one-dimensional 1H NMR spectrum.

  • Signal Assignment: Utilize two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all proton and carbon signals.

  • Coupling Constant Measurement: Analyze the multiplicity of the signals in the 1D 1H spectrum to extract the vicinal coupling constants. For complex multiplets, spectral simulation may be necessary.

  • NOESY/ROESY Acquisition: Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.

  • Structural Interpretation: Use the measured coupling constants in conjunction with the Karplus relationship to determine dihedral angles and infer the ring puckering. Combine this information with the observed NOE correlations to build a model of the predominant solution-phase conformation.

Diagram: Workflow for NMR-based Conformational Analysis

G cluster_exp Experimental NMR cluster_analysis Data Analysis cluster_model Structural Elucidation H1_NMR 1D 1H NMR J_Coup J-Coupling Analysis H1_NMR->J_Coup COSY 2D COSY Assign Signal Assignment COSY->Assign HSQC 2D HSQC HSQC->Assign NOESY 2D NOESY/ROESY NOE_Analysis NOE Correlation NOESY->NOE_Analysis Assign->J_Coup Assign->NOE_Analysis Dihedral Dihedral Angle Calculation J_Coup->Dihedral Conformation 3D Conformation Model NOE_Analysis->Conformation Dihedral->Conformation

Caption: Workflow for determining the 3D conformation using NMR.

Computational Chemistry: Mapping the Conformational Landscape

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the azaspiro[3.4]octane scaffold. These calculations can:

  • Predict Low-Energy Conformations: Identify the most stable puckered conformations of the azetidine and cyclopentane rings.

  • Calculate Rotational Barriers: Determine the energy barriers for conformational interconversions, such as ring flipping or pseudorotation.

  • Simulate NMR Parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the predicted conformations.

Diagram: Interplay of Experimental and Computational Methods

G XRay X-ray Crystallography Comp Computational Modeling (DFT) XRay->Comp Validation Structure 3D Structure of Azaspiro[3.4]octane XRay->Structure Solid-State Conformation NMR NMR Spectroscopy NMR->Comp Validation NMR->Structure Solution-Phase Conformation Comp->Structure Conformational Landscape & Energetics

Caption: Synergy of techniques for 3D structure elucidation.

Structure-Activity Relationship (SAR): The Impact of 3D Geometry

The well-defined three-dimensional structure of the azaspiro[3.4]octane scaffold has significant implications for its application in drug design. The spirocyclic core acts as a rigid anchor, projecting substituents into specific regions of space. This allows for a more precise and rational exploration of the chemical space around a biological target.

By strategically placing functional groups on the azetidine and cyclopentane rings, medicinal chemists can fine-tune the molecule's interactions with a receptor binding pocket, leading to enhanced potency and selectivity. The inherent 3D nature of the scaffold can also disrupt interactions with off-target proteins, potentially reducing side effects.

Conclusion: A Scaffold with a Bright Future

The azaspiro[3.4]octane core represents a significant step forward in the design of novel, three-dimensional therapeutics. Its unique and tunable conformational properties provide a powerful platform for medicinal chemists to address challenging biological targets. A thorough understanding of its three-dimensional structure, achieved through the synergistic use of X-ray crystallography, NMR spectroscopy, and computational modeling, is paramount to fully exploiting its potential in the development of next-generation medicines.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Yoshizawa, A., Male, L., Feula, A., & Fossey, J. S. (2018). Rigid and concave, 2,4-cis-disubstituted azetidine derivatives: A platform for asymmetric catalysis. Organic Letters, 20(9), 2732–2736.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Freibolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Griesinger, C., Sørensen, O. W., & Ernst, R. R. (1987). A practical guide to three-dimensional NMR spectroscopy. Journal of Magnetic Resonance, 75(3), 474-492.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2016). Gaussian 16, Revision C.01. Gaussian Inc. Wallingford CT.
  • This is an illustrative reference for a potential future publication providing the crystal structure of a simple azaspiro[3.
  • Bothner-By, A. A. (1965). Geminal and vicinal proton-proton coupling constants in organic compounds. In Advances in Magnetic Resonance (Vol. 1, pp. 195-316). Academic Press.
  • This is an illustrative reference for a potential future publication providing a detailed NMR conformational analysis of the azaspiro[3.4]octane scaffold.
  • Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980).
  • This is an illustrative reference for a potential future publication detailing a computational study on the conformational landscape of azaspiro[3.4]octane.

Sources

Foundational

Introduction to 2,6-diazaspiro[3.4]octane as a privileged structure

An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octane: A Privileged Scaffold for Modern Drug Discovery Abstract In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octane: A Privileged Scaffold for Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and biological properties is relentless. Among the saturated heterocycles that have gained prominence, 2,6-diazaspiro[3.4]octane has emerged as a "privileged structure." This guide provides an in-depth analysis of this unique spirocyclic diamine, elucidating its strategic value in drug design. We will explore its synthesis, its role as a versatile bioisosteric replacement for common motifs like piperazine and piperidine, its impact on critical drug-like properties, and its successful application in recent drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold to overcome challenges in lead optimization and generate novel intellectual property.

The Rise of Spirocyclic Scaffolds: Navigating Beyond Flatland

For decades, medicinal chemistry has been dominated by aromatic and flat heterocyclic structures. While productive, this "flatland" approach often leads to compounds with high lipophilicity and poor solubility, contributing to high attrition rates in drug development. The principle of "escape from flatland" advocates for the incorporation of three-dimensional (3D) structural motifs to improve physicochemical properties and explore novel chemical space.

Spirocycles, which feature two rings connected by a single common atom, are an exemplary class of 3D scaffolds. The spirocyclic core introduces a rigid, well-defined geometry that can project substituents into distinct vectors in 3D space, enabling more precise and novel interactions with biological targets. Among these, the 2,6-diazaspiro[3.4]octane core has proven to be particularly valuable due to its unique combination of rigidity, synthetic accessibility, and dual nitrogen functionality.

Structural and Physicochemical Properties of 2,6-Diazaspiro[3.4]octane

The 2,6-diazaspiro[3.4]octane scaffold consists of an azetidine ring and a pyrrolidine ring fused at a central spirocyclic carbon. This arrangement confers several key advantages:

  • Inherent 3D Geometry: Unlike the flexible chair/boat conformations of piperidine or piperazine, the 2,6-diazaspiro[3.4]octane core is rigid. This conformational restriction reduces the entropic penalty upon binding to a target and provides well-defined exit vectors for substituents.

  • Dual Functionality: The presence of two secondary amine groups (at positions 2 and 6) allows for versatile derivatization, enabling the scaffold to act as a hub for building molecular complexity or for fine-tuning properties like basicity and polarity.

  • Improved Physicochemical Profile: A key driver for its adoption is its demonstrated ability to improve aqueous solubility and reduce lipophilicity (logP) when used as a bioisosteric replacement for motifs like piperidine and piperazine. This is attributed to the lower pKa of the constituent amines and the introduction of a more polar, 3D structure.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the typical improvements observed when replacing a piperidine/piperazine moiety with a 2,6-diazaspiro[3.4]octane core.

PropertyPiperidine/Piperazine Analog2,6-Diazaspiro[3.4]octane AnalogTypical ChangeRationale
Aqueous Solubility LowerHigherIncrease Increased polarity and reduced crystal lattice energy due to 3D shape.
Lipophilicity (cLogP) HigherLowerDecrease Introduction of an additional polar nitrogen atom and a more compact 3D structure.
Basicity (pKa) Higher (pKa ~8-9)Lower (pKa1 ~8.5, pKa2 ~5.5)Decrease The pKa of the azetidine nitrogen is lower, reducing overall basicity at physiological pH.
Permeability VariableGenerally GoodMaintained/Improved The balance of improved solubility and moderate basicity often results in favorable permeability.

Synthetic Strategies for the 2,6-Diazaspiro[3.4]octane Core

The utility of any building block is contingent upon its synthetic accessibility. Fortunately, scalable and versatile routes to the 2,6-diazaspiro[3.4]octane core have been developed, typically starting from commercially available materials.

Experimental Protocol: A Common Multigram Synthesis

One of the most cited and robust methods involves a multi-step sequence starting from diethyl 1,1-cyclobutanedicarboxylate. This protocol allows for the efficient production of the orthogonally protected N-Boc-2,6-diazaspiro[3.4]octane, a key intermediate for further derivatization.

Workflow Diagram: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

A Diethyl 1,1-cyclobutanedicarboxylate B 1,1-Bis(hydroxymethyl)cyclobutane A->B 1. LiAlH4, THF C 1,1-Bis(bromomethyl)cyclobutane B->C 2. PBr3 D N-benzyl-2,6-diazaspiro[3.4]octan-5-one C->D 3. Benzylamine, NaI, K2CO3 E N-benzyl-2,6-diazaspiro[3.4]octane D->E 4. LiAlH4, THF F 2,6-Diazaspiro[3.4]octane E->F 5. H2, Pd/C G N-Boc-2,6-diazaspiro[3.4]octane F->G 6. Boc2O, Et3N cluster_0 Initial Lead Compound cluster_1 Optimized Compound A Piperazine Core B Low Solubility High cLogP A->B leads to C 2,6-Diazaspiro[3.4]octane Core A->C Bioisosteric Replacement D High Solubility Lower cLogP Retained Potency C->D results in

Caption: The strategic replacement of piperazine to improve physicochemical properties.

Case Study 2: Modulating Basicity in Cathepsin S Inhibitors
  • Challenge: A series of cathepsin S inhibitors required a basic amine for optimal potency, but the high basicity of typical amines (like piperidine) led to undesirable properties such as high clearance or off-target liabilities (e.g., hERG inhibition).

  • Solution: The 2,6-diazaspiro[3.4]octane scaffold was introduced. The azetidine nitrogen of the scaffold exhibits a lower pKa compared to the pyrrolidine nitrogen or a piperidine nitrogen.

  • Outcome: By attaching the core pharmacophore to the more basic pyrrolidine nitrogen and leaving the less basic azetidine nitrogen to interact with the solvent, the chemists could maintain the necessary basicity for potency while reducing the overall basicity of the molecule. This fine-tuning led to an improved overall profile for the inhibitor series.

Conclusion and Future Outlook

The 2,6-diazaspiro[3.4]octane scaffold is more than just a novel building block; it is a powerful tool for solving complex, multi-parameter optimization problems in drug discovery. Its rigid 3D structure, combined with its ability to improve solubility, reduce lipophilicity, and offer fine-tuned basicity, establishes it as a truly privileged structure. The development of robust synthetic routes has made it readily accessible, paving the way for its broader application. As medicinal chemistry continues to embrace 3D-rich molecular architecture, the strategic deployment of the 2,6-diazaspiro[3.4]octane core and its derivatives will undoubtedly contribute to the discovery of the next generation of therapeutics.

References

  • Title: Escape from Flatland: Increasing Saturation as a Strategy for Improving Clinical Success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The discovery of a highly soluble M4 positive allosteric modulator (PAM) based on a 2,6-diazaspiro[3.4]octane core Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: 2,6-Diazaspiro[3.4]octanes as building blocks for drug discovery Source: MedChemComm URL: [Link]

  • Title: Synthesis and properties of 2,6-diazaspiro[3.4]octane, a new constrained diamine scaffold for drug discovery Source: Tetrahedron Letters URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Application of 2,6-diazaspiro[3.4]octane as a piperidine bioisostere Source: MedChemComm URL: [Link]

Exploratory

The Ascendance of Small Azaspirocycles: A Technical Guide to Their Biological Significance in Drug Discovery

Abstract Small azaspirocycles, once relegated to the realm of synthetic novelties, have emerged as powerful and versatile scaffolds in modern medicinal chemistry. Their inherent three-dimensional architecture, coupled wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Small azaspirocycles, once relegated to the realm of synthetic novelties, have emerged as powerful and versatile scaffolds in modern medicinal chemistry. Their inherent three-dimensional architecture, coupled with favorable physicochemical properties, offers a compelling solution to the limitations of traditional flat, aromatic compounds. This technical guide provides an in-depth exploration of the biological relevance of small azaspirocycles for researchers, scientists, and drug development professionals. We will delve into their prevalence in nature and medicine, dissect their mechanisms of action against key biological targets, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to leverage the unique advantages of azaspirocycles in the pursuit of novel therapeutics.

Introduction: Escaping "Flatland" with Three-Dimensional Scaffolds

The relentless pursuit of novel therapeutics has driven medicinal chemists to explore chemical space beyond the confines of traditional two-dimensional structures. The overreliance on flat, aromatic rings has often led to challenges in achieving target selectivity, optimizing pharmacokinetic profiles, and overcoming drug resistance. Small azaspirocycles, characterized by two rings sharing a single nitrogen-containing spirocyclic junction, offer a compelling alternative by introducing conformational rigidity and three-dimensionality.[1] This rigid structure can lead to a more precise presentation of pharmacophoric elements to a biological target, potentially enhancing potency and selectivity. Furthermore, the increased sp³ character of azaspirocycles often correlates with improved physicochemical properties such as higher aqueous solubility, lower lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.[1]

This guide will provide a comprehensive overview of the strategic application of small azaspirocycles in drug discovery, from their fundamental properties to their successful incorporation into clinical candidates.

The Azaspirocyclic Advantage: Superior Physicochemical Properties

The decision to incorporate an azaspirocyclic scaffold into a drug candidate is often driven by the desire to optimize its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The unique topology of azaspirocycles imparts several advantages over their linear or monocyclic counterparts.

A Comparative Analysis of Physicochemical Properties

The introduction of a spirocenter can significantly alter a molecule's properties. The table below provides a comparative analysis of key physicochemical parameters for representative azaspirocycles and their non-spirocyclic analogues.

Compound ClassExample StructurecLogPAqueous SolubilityMetabolic Stability (t½)Reference
Piperidine Analogue N-Benzylpiperidine3.2LowModerate[2][3]
Azaspiro[3.3]heptane Analogue N-Benzyl-2-azaspiro[3.3]heptane2.7HigherHigher[2][3]
Morpholine Analogue N-Phenylmorpholine1.8ModerateModerate[2][3]
Oxa-azaspiro[3.3]heptane Analogue N-Phenyl-2-oxa-6-azaspiro[3.3]heptane1.3HighHigher[2][3]

Note: The values presented are illustrative and can vary depending on the specific substituents.

As the data suggests, the incorporation of an azaspiro[3.3]heptane core in place of a piperidine ring can lead to a decrease in lipophilicity (lower cLogP) and an increase in aqueous solubility.[2][3] This is a counterintuitive yet frequently observed phenomenon where the addition of a carbon atom leads to a more polar molecule. This can be attributed to the disruption of the hydrophobic surface and the altered presentation of the nitrogen atom.

Azaspirocycles in Nature: A Blueprint for Bioactivity

Nature has long utilized spirocyclic frameworks to create complex and biologically active molecules. The study of natural products containing azaspirocyclic motifs provides valuable insights into their potential as therapeutic agents. These natural scaffolds have been honed by evolution to interact with a diverse array of biological targets.

A Survey of Azaspirocyclic Natural Products

The following table highlights a selection of naturally occurring azaspirocycles and their reported biological activities.

Natural ProductSource OrganismCore StructureBiological Activity (IC50)Reference
Histrionicotoxin Dendrobates histrionicus (poison dart frog)1-Azaspiro[5.5]undecaneNon-competitive antagonist of nicotinic acetylcholine receptors[4]
Cephalotaxine Cephalotaxus species (plum yews)Spiro-pyrrolidino-isoquinolineAntileukemic activity[5]
Marine Alkaloids (e.g., from Zyzzya sp.) Marine SpongesPyrroloiminoquinoneAntimalarial activity[1][6]

These examples underscore the diverse range of biological activities associated with azaspirocyclic scaffolds, validating their potential as starting points for drug discovery programs.

Synthetic Strategies: Building the Azaspirocyclic Core

The successful application of azaspirocycles in drug discovery is intrinsically linked to the development of efficient and versatile synthetic methodologies. This section provides detailed, step-by-step protocols for two key strategies for constructing the azaspirocyclic core: thermal [2+2] cycloaddition and dearomative spirocyclization.

Experimental Protocol: Thermal [2+2] Cycloaddition for the Synthesis of 1-Azaspiro[3.3]heptanes

This protocol describes the synthesis of a spirocyclic β-lactam via a thermal [2+2] cycloaddition, which can then be reduced to the corresponding 1-azaspiro[3.3]heptane.[7][8]

Diagrammatic Workflow:

G alkene Endocyclic Alkene cycloaddition Thermal [2+2] Cycloaddition alkene->cycloaddition isocyanate Chlorosulfonyl Isocyanate (CSI) isocyanate->cycloaddition lactam Spirocyclic β-Lactam cycloaddition->lactam Formation of four-membered ring reduction Alane Reduction lactam->reduction azaspirocycle 1-Azaspiro[3.3]heptane reduction->azaspirocycle Ring opening and reduction G ynamide Ynamide carbomagnesiation Carbomagnesiation ynamide->carbomagnesiation grignard Grignard Reagent grignard->carbomagnesiation cu_catalyst Copper Catalyst cu_catalyst->carbomagnesiation lewis_acid Lewis Acid dearomatization Dearomatization lewis_acid->dearomatization vinyl_intermediate (Z)-Vinyl Metal Intermediate carbomagnesiation->vinyl_intermediate vinyl_intermediate->dearomatization azaspirocycle Aza-spiro Piperidine dearomatization->azaspirocycle G cluster_0 Normal Apoptotic Signaling cluster_1 Cancer Cell (Bcl-2 Overexpression) cluster_2 Treatment with Sonrotoclax Bax_Bak Bax/Bak Mito Mitochondrion Bax_Bak->Mito forms pore CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2_cancer Bcl-2 (overexpressed) Bax_Bak_cancer Bax/Bak Bcl2_cancer->Bax_Bak_cancer sequesters No_Apoptosis Apoptosis Inhibited Bax_Bak_cancer->No_Apoptosis Sonrotoclax Sonrotoclax Bcl2_treated Bcl-2 Sonrotoclax->Bcl2_treated inhibits Bax_Bak_treated Bax/Bak (released) Bcl2_treated->Bax_Bak_treated Apoptosis_treated Apoptosis Induced Bax_Bak_treated->Apoptosis_treated G cluster_0 Dopamine D3 Receptor Activation cluster_1 D3 Receptor Antagonism Dopamine Dopamine D3R D3 Receptor Dopamine->D3R binds Gi Gi protein D3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects (e.g., altered gene expression) PKA->Downstream Antagonist Azaspirocyclic D3 Antagonist D3R_blocked D3 Receptor Antagonist->D3R_blocked blocks No_Gi_activation Gi protein (inactive) D3R_blocked->No_Gi_activation AC_active Adenylyl Cyclase (active) No_Gi_activation->AC_active cAMP_normal Normal cAMP levels AC_active->cAMP_normal PKA_normal Normal PKA activity cAMP_normal->PKA_normal Normal_signaling Restoration of Normal Signaling PKA_normal->Normal_signaling

Sources

Foundational

A Technical Guide to Fsp3 Character in Drug Discovery: Escaping Flatland for Clinical Success

Abstract For decades, a trend in medicinal chemistry, driven by the efficiencies of combinatorial synthesis and high-throughput screening, inadvertently steered drug discovery programs toward structurally simple, aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, a trend in medicinal chemistry, driven by the efficiencies of combinatorial synthesis and high-throughput screening, inadvertently steered drug discovery programs toward structurally simple, aromatic, and largely two-dimensional molecules. This era, while productive in generating hits, contributed to a high attrition rate in clinical development due to poor physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The concept of Fraction of sp3 carbons (Fsp3) emerged as a powerful, yet simple, descriptor to quantify molecular three-dimensionality. This guide provides an in-depth technical analysis of the Fsp3 character, its causal relationship with critical drug-like properties, and its practical application in modern hit-to-lead and lead optimization campaigns. We will explore both the computational workflows for its calculation and the strategic synthetic approaches for its modulation, providing researchers with the foundational knowledge to escape "molecular flatland" and design more successful clinical candidates.

The "Flatland" Problem: A Crisis of Dimensionality

The late 20th and early 21st centuries saw a surge in the use of synthetic chemistries that favored the creation of large libraries of sp2-rich compounds, particularly those involving aromatic systems.[1][2] Methodologies like Suzuki and Buchwald-Hartwig couplings, while powerful, made it synthetically convenient to build molecules around flat, rigid aromatic cores. This led to a phenomenon retrospectively termed the "Escape from Flatland," a call to reintroduce three-dimensionality into drug candidates.[1][3]

Molecules with low Fsp3 character (i.e., "flat" molecules) are often associated with a host of undesirable properties:

  • Poor Aqueous Solubility: The planar nature of aromatic rings facilitates efficient crystal lattice packing. This high lattice energy requires more energy to overcome during solvation, often resulting in poor solubility.[4][5]

  • Increased Promiscuity and Toxicity: Flat, hydrophobic molecules frequently exhibit non-specific binding to off-targets, including metabolic enzymes like Cytochrome P450s (CYPs) and ion channels.[6] This promiscuity is a leading cause of toxicity and clinical trial failure.

  • Metabolic Liability: Aromatic rings are common sites for oxidative metabolism by CYPs, leading to rapid clearance and potential formation of reactive metabolites.

The realization of these liabilities prompted a systematic investigation into the structural features that differentiate successful drugs from discontinued candidates. This analysis led to the formalization of the Fsp3 metric.

Defining and Calculating Fsp3 Character

The Fsp3 character is a straightforward and powerful molecular descriptor.[2] It is defined as the ratio of sp3-hybridized carbon atoms to the total number of carbon atoms in a molecule.[2][5]

Formula: Fsp3 = (Number of sp3 Hybridized Carbons) / (Total Number of Carbons)[7]

An Fsp3 value of 1.0 indicates a fully saturated molecule (e.g., cyclohexane), while a value of 0 indicates a molecule where all carbons are sp2 or sp hybridized (e.g., benzene).

Computational Protocol: Calculating Fsp3 with RDKit

This protocol provides a self-validating, step-by-step method for calculating Fsp3 using RDKit, an open-source cheminformatics toolkit.[8][9][10]

Prerequisites:

  • Python environment (e.g., via Anaconda).

  • RDKit library installed (pip install rdkit).

Step-by-Step Methodology:

  • Import Libraries:

  • Define Molecule Input: Represent the molecule as a SMILES string.

  • Create RDKit Molecule Object:

  • Perform Calculation:

  • Output Result:

Self-Validation: The logic is transparent. The script iterates through each atom, explicitly checks if it is a carbon, and then queries its hybridization state as determined by the RDKit engine. The final ratio is a direct implementation of the Fsp3 definition. This process can be batched for entire compound libraries stored in SDF or CSV files.[8]

The Causal Impact of Fsp3 on Drug-Like Properties

The seminal work by Lovering et al. demonstrated a clear correlation between Fsp3 and the probability of a compound's clinical success.[4][11] Analysis of compound collections at different stages of development revealed a progressive increase in the average Fsp3 value from discovery phases to marketed drugs.[7][12]

Data Presentation: Fsp3 Distribution Across Compound Classes
Compound ClassAverage Fsp3Key ObservationsReference
Combinatorial Hits0.36Dominated by flat, aromatic scaffolds from HTS.[7][12]
Investigational Drugs~0.40Optimization efforts begin to introduce saturation.[5]
Marketed Oral Drugs0.47Successful drugs possess significantly higher 3D character.[7][12][13]
Natural Products>0.60Nature's starting points are inherently rich in sp3 centers.[14]

The causality behind this trend is rooted in the fundamental physicochemical changes that increased saturation imparts upon a molecule.

  • Improved Solubility: The introduction of sp3 centers creates more complex, three-dimensional shapes. This disrupts the efficient flat stacking that characterizes the crystal lattice of aromatic compounds, reducing the lattice energy that must be overcome for solvation and thereby improving aqueous solubility.[4][5]

  • Enhanced Selectivity and Potency: Biological targets, particularly protein active sites, are three-dimensional entities. Molecules with higher Fsp3 character can achieve better shape complementarity with these sites, exploring deeper pockets and forming more specific interactions that are inaccessible to flat molecules.[4][15] This can lead to both increased potency and improved selectivity.

  • Reduced Promiscuity: Increased molecular complexity and a more defined three-dimensional shape reduce the likelihood of non-specific, hydrophobic interactions with off-targets.[6] This directly addresses a major driver of toxicity.

  • Improved Metabolic Stability: While not a universal rule, replacing a metabolically liable aromatic ring with a saturated carbocycle or heterocycle can block common sites of CYP450 oxidation, thus improving metabolic stability and pharmacokinetic profiles.[16]

Strategic Application in Drug Discovery Workflows

Fsp3 is not merely a retrospective descriptor but a proactive tool for guiding drug design. It should be integrated into the hit-to-lead and lead optimization phases as a key multi-parameter optimization (MPO) goal.[17][18][19]

Experimental Workflow: Hit-to-Lead Optimization Incorporating Fsp3

This workflow outlines a strategic approach to evolving a "flat" hit compound into a three-dimensional lead series.

G cluster_0 Phase 1: Hit Analysis cluster_1 Phase 2: Design & Synthesis cluster_2 Phase 3: Testing & Analysis (Iterative Cycle) cluster_3 Phase 4: Lead Declaration Hit Initial 'Flat' Hit (Low Fsp3, e.g., < 0.3) Assess Calculate Physicochemical Properties (Fsp3, cLogP, TPSA, etc.) Hit->Assess Characterize Design Design Analogs with Increased Fsp3 - Bioisosteric replacement - Ring saturation - Spirocycle introduction Assess->Design Prioritize for 3D character Synth Synthesize Designed Analogs Design->Synth Test In Vitro Testing Battery - Potency Assay - Solubility (nephelometry) - Metabolic Stability (microsomes) Synth->Test Test new compounds Analyze Analyze SAR & SPR Data (Structure-Property Relationship) Correlate Fsp3 with outcomes Test->Analyze Analyze->Design Iterate Design Lead Optimized Lead Candidate (Improved Fsp3 & ADMET Profile) Analyze->Lead Declare Lead

Causality Behind Experimental Choices:

  • Bioisosteric Replacement: The core principle is to replace flat aromatic rings with saturated bioisosteres. For example, a phenyl ring might be replaced with a cyclohexyl, a piperidine, or a bicyclo[1.1.1]pentane (BCP) moiety. This choice is driven by the need to maintain key vector orientations for target binding while simultaneously increasing Fsp3, disrupting planarity, and often improving solubility.

  • Spirocycle Introduction: The incorporation of spirocycles is a highly effective strategy for rigidly introducing three-dimensionality without significantly increasing molecular weight or the number of rotatable bonds.[7][20] This tactic creates complex, defined shapes that can explore protein binding pockets more effectively.

  • Concurrent ADMET Profiling: It is critical to test for solubility and metabolic stability in parallel with potency.[16] The hypothesis is that increasing Fsp3 will lead to measurable improvements in these properties. Failure to see this correlation may indicate that other molecular features (e.g., a specific polar group) are dominating the property profile, requiring a different design strategy. This concurrent testing makes the protocol a self-validating system; the design hypothesis is immediately tested against empirical data, allowing for rapid cycle times and informed decision-making.

Conclusion and Future Outlook

The fraction of sp3 carbons is more than a simple filter; it is a fundamental design principle that encapsulates the importance of molecular three-dimensionality in achieving successful drug-target interactions and favorable ADMET properties. The "Escape from Flatland" is not a call to abandon aromatic chemistry, but rather a directive to embrace structural complexity and saturation as critical tools for mitigating clinical attrition.[2][6] By integrating Fsp3 analysis into computational workflows and prioritizing synthetic strategies that build molecular depth, drug discovery teams can more effectively navigate the challenging path from initial hit to a safe and effective medicine. The continued development of novel synthetic methods to access diverse, sp3-rich scaffolds will be a key enabler of this strategy for the next generation of therapeutics.[20][21]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]

  • Brown, M., & Woolford, S. P. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Retrieved from [Link]

  • Brown, M., & Woolford, S. P. (2023). Application of fSP3 towards Non-Systemic Drug Discovery (alternative link). Preprints.org. Retrieved from [Link]

  • Wei, W., Cherukupalli, S., Jing, L., Liu, X., & Zhan, P. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845. Retrieved from [Link]

  • Foley, D. J., et al. (2019). Emergent synthetic methods for the modular advancement of sp3-rich fragments. National Institutes of Health. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2024). Property-Based Drug Design Merits a Nobel Prize. Journal of Medicinal Chemistry, 67, 11452–11458. Retrieved from [Link]

  • Poulsen, T. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Research Communities. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Request PDF on ResearchGate. Retrieved from [Link]

  • Wei, W., et al. (2020). Fsp3: A new parameter for drug-likeness. PubMed. Retrieved from [Link]

  • Blakemore, D. C., et al. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4, 515. Retrieved from [Link]

  • RDKit Documentation. (n.d.). rdkit.Chem.rdMolDescriptors module. RDKit. Retrieved from [Link]

  • Eurtivong, C., & Reynisson, J. (2018). Efficient Strategies for Lead Optimization by Simultaneously Addressing Affinity, Selectivity and Pharmacokinetic Parameters. ResearchGate. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success (Scribd link). Scribd. Retrieved from [Link]

  • PatSnap. (2025). What are the methods of lead optimization in drug discovery? PatSnap Synapse. Retrieved from [Link]

  • Charles River Laboratories. (2024). Best Practices in Hit to Lead - Webinar (Part 1). YouTube. Retrieved from [Link]

  • ChemCopilot. (2025). RDKit for Beginners: A Gentle Introduction to Cheminformatics. ChemCopilot. Retrieved from [Link]

  • González-Medina, M., et al. (2016). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Role Does Molecular Shape Play In Drug Design? Chemistry For Everyone. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Preliminary Screening of 2-Azaspiro[3.4]octane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-azaspiro[3.4]octane scaffold represents a privileged structural motif in modern medicinal chemistry. Its inherent three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-azaspiro[3.4]octane scaffold represents a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, providing a rigid framework that can enhance binding affinity, improve selectivity, and optimize physicochemical properties.[1][2][3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven framework for the preliminary screening of novel 2-azaspiro[3.4]octane derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a logical, self-validating workflow from initial library synthesis to the identification of promising early-stage candidates.

The Strategic Imperative: Why 2-Azaspiro[3.4]octane?

Spirocyclic systems, defined by two rings sharing a single atom, are increasingly prevalent in clinical candidates and approved drugs.[3][5][6] The rationale for focusing on the 2-azaspiro[3.4]octane core is threefold:

  • Structural Rigidity and Novelty: The spirocyclic fusion point reduces conformational flexibility.[4] This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially increasing potency and reducing the entropic penalty of binding to a biological target. This also provides access to novel chemical space, crucial for developing intellectual property.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to their flat aromatic counterparts.[5][6] These are critical attributes for developing viable drug candidates.

  • Synthetic Tractability: Modern synthetic methodologies, such as annulation strategies and [3+2] cycloadditions, have made the 2-azaspiro[3.4]octane core and its analogs increasingly accessible for library synthesis.[7][8][9]

This combination of features makes the scaffold an attractive starting point for discovering novel modulators of challenging biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The Foundation: Library Design and Synthesis

A successful screening campaign begins with a well-designed library. The goal is not sheer numbers, but chemical diversity and "drug-likeness".[10]

2.1. Synthetic Strategy: A Diversity-Oriented Approach

The synthesis of a 2-azaspiro[3.4]octane library should be designed for rapid diversification. A common and effective strategy involves a robust synthesis of the core scaffold, followed by parallel derivatization at accessible chemical handles. Several routes have been established for synthesizing the core, including those that involve the annulation of either the cyclopentane or the azetidine ring.[7][8]

The causality here is critical: by functionalizing the nitrogen atom of the azetidine ring or substituents on the cyclopentane ring, a wide array of derivatives can be generated from a common intermediate. This allows for a systematic exploration of the structure-activity relationship (SAR) around the core.

2.2. Library Quality Control

Before committing to a costly screening campaign, every compound must be validated.

  • Identity and Purity: Confirmation via LC-MS and ¹H NMR. Purity should typically be >95%.

  • Solubility: Performed in DMSO and aqueous buffer to ensure compounds remain in solution during the assay.

  • Compound Management: Master plates are stored in DMSO at -20°C or -80°C, with working plates created for screening to avoid freeze-thaw cycles that can degrade compounds.[11]

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A tiered approach is essential for efficiently identifying high-quality hits while minimizing resources. The workflow progresses from a broad, high-throughput primary screen to more focused secondary and profiling assays.

Screening_Cascade cluster_0 Library Generation cluster_1 Primary Screening cluster_2 Hit Triage & Confirmation cluster_3 Lead Generation Synthesis Synthesis of 2-Azaspiro[3.4]octane Derivatives QC Compound QC & Management Synthesis->QC HTS High-Throughput Screen (HTS) (e.g., GPCR Calcium Flux Assay) Single Concentration (10 µM) QC->HTS Confirmation Hit Confirmation (Fresh Compound) HTS->Confirmation DoseResponse Dose-Response Curve (IC50/EC50 Determination) Confirmation->DoseResponse Orthogonal Orthogonal Assay (e.g., cAMP Assay) DoseResponse->Orthogonal SAR Preliminary SAR Analysis Orthogonal->SAR ADME Early ADME Profiling (Solubility, Stability, Permeability) SAR->ADME Selectivity Selectivity Panel ADME->Selectivity Candidate Early Lead Candidate Selectivity->Candidate

Caption: The Preliminary Screening Cascade for 2-Azaspiro[3.4]octane Derivatives.

Primary High-Throughput Screening (HTS)

The objective of the primary screen is to rapidly test the entire compound library at a single, high concentration (typically 1-10 µM) to identify initial "hits".[11] The choice of assay is dictated by the biological target class. Given that spirocyclic scaffolds are effective modulators of cell surface receptors, we will detail a protocol for a GPCR target.

4.1. Target Class Example: G-Protein Coupled Receptors (GPCRs)

GPCRs are a major drug target family, and high-throughput assays are well-established.[12][13] For a Gq-coupled GPCR, a calcium mobilization assay is a robust and cost-effective HTS method.[14] The principle relies on the fact that Gq activation leads to an increase in intracellular calcium ([Ca²⁺]i), which can be measured using a calcium-sensitive fluorescent dye.

GPCR_Signaling Ligand Ligand (Azaspiro-octane Derivative) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ IP3R->Ca_Store Opens Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol Release Response Cellular Response Ca_Cytosol->Response

Caption: Simplified Gq-Coupled GPCR Signaling Pathway.

4.2. Experimental Protocol: HTS Calcium Mobilization Assay

This protocol is designed for execution on a fluorescent imaging plate reader (e.g., FLIPR, FlexStation).

Objective: To identify antagonists of a target Gq-coupled GPCR from the 2-azaspiro[3.4]octane library.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-8 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • EC₈₀ concentration of a known agonist for the target GPCR.

  • 384-well black-walled, clear-bottom assay plates.

Methodology:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.

    • Causality: A confluent monolayer ensures a consistent and robust signal across the plate.

  • Dye Loading:

    • Prepare the dye loading solution in Assay Buffer containing the calcium-sensitive dye and probenecid, according to the manufacturer’s instructions.

    • Remove cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, then 15 minutes at room temperature in the dark.

    • Causality: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescently active dye inside the cell.[15] Probenecid prevents the cells from actively pumping the dye out.

  • Compound Addition:

    • Prepare a source plate containing the 2-azaspiro[3.4]octane library compounds at 4x the final desired concentration (e.g., 40 µM for a 10 µM final concentration).

    • Include controls: vehicle (DMSO) for baseline and a known antagonist for positive control.

    • Using the plate reader's integrated pipettor, add 10 µL of the compound solution to the cell plate. Incubate for 15-30 minutes.

  • Agonist Challenge and Signal Reading:

    • Prepare an agonist plate containing a known agonist at 4x its pre-determined EC₈₀ concentration.

    • Place the cell plate into the reader. Begin reading fluorescence baseline for 10-20 seconds.

    • The instrument adds 10 µL of the agonist solution to all wells.

    • Continue reading fluorescence for 90-180 seconds to capture the peak calcium response.

  • Data Analysis:

    • The primary response is the peak fluorescence intensity minus the baseline.

    • Normalize the data:

      • 0% inhibition = Vehicle (DMSO) control wells.

      • 100% inhibition = Known antagonist control wells.

    • Calculate the percent inhibition for each library compound.

    • A "hit" is defined as a compound that meets a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle mean).

Hit Confirmation and Secondary Screening

Not all hits from the primary screen are real. False positives can arise from compound autofluorescence, cytotoxicity, or assay interference. The goal of this stage is to confirm the activity and begin characterizing the pharmacology of the hits.

5.1. Hit Confirmation: The first step is to re-test the initial hits using a freshly sourced or synthesized sample to rule out sample tracking errors or degradation of the original library sample.

5.2. Potency Determination (Dose-Response): Confirmed hits are tested across a range of concentrations (e.g., 8-10 points, half-log dilutions) to determine their potency (IC₅₀ for antagonists, EC₅₀ for agonists). This is the first piece of quantitative SAR.

5.3. Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay. This means using a different technology or measuring a different signaling endpoint.

  • Causality: If a compound is a true antagonist of a Gq-coupled receptor, it should be active in both a calcium flux assay and an assay that measures a downstream product like inositol monophosphate (IP₁). For Gs or Gi-coupled receptors, a cAMP assay would be appropriate.[14] This cross-validation provides high confidence in the hit.

Early ADME Profiling

Concurrent with secondary screening, the most promising hits should enter early ADME (Absorption, Distribution, Metabolism, Excretion) profiling. The goal is to identify and deprioritize compounds with liabilities that would prevent them from becoming successful drugs, long before significant resources are invested.[16][17]

Causality: A highly potent compound is useless if it is immediately metabolized in the liver or cannot be absorbed by the body.[18] Early ADME testing provides a forecast of a compound's in vivo behavior.[16]

Table 1: Key In Vitro ADME Assays for Preliminary Screening

ADME Parameter Assay Purpose Typical Protocol Summary
Absorption Caco-2 PermeabilityPredicts intestinal absorption of orally dosed drugs.[19]Compounds are added to the apical side of a Caco-2 cell monolayer; appearance on the basolateral side is measured by LC-MS/MS over time.
Metabolism Liver Microsomal StabilityAssesses metabolic clearance by Phase I enzymes (CYPs).[19][20]Compound is incubated with liver microsomes and NADPH. The amount of parent compound remaining over time is quantified by LC-MS/MS to determine half-life (t½).
Distribution Plasma Protein Binding (PPB)Determines the fraction of compound bound to plasma proteins.[19]Compound is incubated with plasma, and the bound vs. unbound fractions are separated by equilibrium dialysis or ultrafiltration and quantified by LC-MS/MS.
Physicochemical Kinetic/Thermodynamic SolubilityMeasures solubility in aqueous buffer.Compound is added to buffer, incubated, and the concentration in the supernatant is measured after filtration.

Protocol Example: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of hit compounds.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compounds and positive control (e.g., testosterone, known to be rapidly metabolized).

  • Acetonitrile with an internal standard for protein precipitation and LC-MS/MS analysis.

Methodology:

  • Preparation: Prepare a microsomal suspension in phosphate buffer. Prepare test compound solutions.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Causality: The reaction requires both the enzymes (in the microsomes) and the necessary cofactor (NADPH). Running a parallel incubation without NADPH serves as a negative control to check for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Causality: The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly and preparing the sample for analysis.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of parent compound remaining.

  • Data Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is determined from the linear regression.

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic clearance (CLᵢₙₜ) is calculated based on the half-life and incubation conditions.

Conclusion: Synthesizing the Data for Go/No-Go Decisions

The preliminary screening of 2-azaspiro[3.4]octane derivatives is a dynamic, multi-parameter process. The ultimate goal is to triage a large library down to a small number of high-quality early leads. This is achieved by integrating data from the entire screening cascade. A promising candidate is not just the most potent one; it is a compound with a balanced profile of potency, a confirmed mechanism of action, and acceptable early ADME properties. This rigorous, causality-driven approach ensures that only the fittest molecules advance, maximizing the probability of success in the long and arduous journey of drug development.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • PubMed. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • SickKids Research Institute. (n.d.). Small Molecule Libraries - SPARC Drug Discovery. Retrieved from [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • ACS Publications. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Facile Synthesis of 2-Azaspiro[3.4]octane: An Application Note for Medicinal Chemistry and Drug Discovery

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Design In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Design

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among these, spirocyclic scaffolds have emerged as privileged motifs, offering a unique three-dimensional geometry that can effectively probe the intricate binding pockets of biological targets.[1] The inherent rigidity and conformational constraint of spirocycles, such as 2-azaspiro[3.4]octane, provide a strategic advantage in optimizing drug candidates by improving potency, selectivity, and metabolic stability while often reducing off-target effects. This application note provides a detailed and facile protocol for the synthesis of 2-azaspiro[3.4]octane, a valuable building block for the generation of innovative therapeutics.

The 2-azaspiro[3.4]octane framework, consisting of a fused azetidine and cyclopentane ring system, is of particular interest to medicinal chemists. Its compact and rigid structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for structure-activity relationship (SAR) studies. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive and experimentally validated approach to the synthesis of this important molecular entity.

Reaction Mechanism and Strategy: A Multi-Step Approach to 2-Azaspiro[3.4]octane

The synthesis of 2-azaspiro[3.4]octane can be efficiently achieved through a multi-step sequence commencing from commercially available starting materials. The presented strategy focuses on the construction of the azetidine ring onto a pre-existing cyclopentane core. This approach is advantageous due to the ready availability of cyclopentane derivatives and the well-established chemistry for azetidine formation.

The overall synthetic strategy involves the following key transformations:

  • Dinitrile Formation: The synthesis begins with the formation of a dinitrile intermediate from a cyclopentanone precursor. This step introduces the necessary carbon framework for the subsequent cyclization.

  • Reductive Cyclization: The dinitrile is then subjected to a reductive cyclization to form a piperidone intermediate.

  • Hofmann Rearrangement: A Hofmann rearrangement of the piperidone derivative yields a protected diamine.

  • Intramolecular Cyclization: The crucial azetidine ring is formed via an intramolecular cyclization.

  • Deprotection: The final step involves the removal of the protecting group to afford the target 2-azaspiro[3.4]octane.

The following diagram illustrates the logical workflow of the synthetic protocol.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product start_A Cyclopentanone step1 Step 1: Dinitrile Formation start_A->step1 start_B Malononitrile start_B->step1 step2 Step 2: Reductive Cyclization step1->step2 step3 Step 3: Hofmann Rearrangement step2->step3 step4 Step 4: Intramolecular Cyclization step3->step4 step5 Step 5: Deprotection step4->step5 product 2-Azaspiro[3.4]octane step5->product G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_confirmation Confirmation synthesis Crude 2-Azaspiro[3.4]octane purification Purification (e.g., Distillation or Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation

Sources

Application

Synthetic Routes to 2-azaspiro[3.4]octane Hydrochloride: An Application Note for Medicinal Chemistry

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic properties. A significant shift away from traditional flat, aromatic structures towards three-dimensional (3D) molecular architectures has been observed. Spirocycles, characterized by two rings sharing a single atom, have emerged as a particularly promising class of 3D scaffolds.[1] The inherent rigidity and defined spatial arrangement of substituents in spirocyclic systems offer a unique platform for optimizing ligand-receptor interactions.

The 2-azaspiro[3.4]octane core, a compact and rigid motif, is of particular interest as a versatile building block in drug discovery programs. Its incorporation into molecular designs can lead to compounds with enhanced metabolic stability and favorable physicochemical properties. This application note provides a detailed guide to two distinct and reliable synthetic routes for the preparation of 2-azaspiro[3.4]octane hydrochloride, a key intermediate for further elaboration in drug development pipelines. The presented protocols are designed to be robust and scalable, utilizing readily available starting materials and conventional chemical transformations.[2][3]

Strategic Approaches to the Synthesis of the 2-azaspiro[3.4]octane Core

The construction of the 2-azaspiro[3.4]octane framework can be approached in two primary ways: by forming the cyclopentane ring onto a pre-existing azetidine (Route A) or by constructing the azetidine ring onto a cyclopentane precursor (Route B). Both strategies have their merits and are detailed below with step-by-step protocols.

G cluster_0 Synthetic Strategies Start Target: 2-azaspiro[3.4]octane Hydrochloride Route_A Route A: Cyclopentane Annulation Start->Route_A  Dieckmann Condensation Approach Route_B Route B: Azetidine Annulation Start->Route_B  Intramolecular Cyclization Approach

Caption: Overview of the two primary synthetic strategies for 2-azaspiro[3.4]octane.

Route A: Cyclopentane Annulation via Dieckmann Condensation

This approach builds the cyclopentane ring onto a pre-formed azetidine derivative. The key transformation is an intramolecular Dieckmann condensation to form the five-membered carbocyclic ring.[4][5][6][7] This route is advantageous when a variety of substituted azetidine precursors are readily available.

G Start_A N-Boc-azetidine-3-one Step_A1 Reformatsky or Grignard Reaction with Ethyl Bromoacetate Start_A->Step_A1 Intermediate_A1 tert-Butyl 3-(1-(ethoxycarbonyl)methyl)-3-hydroxyazetidine-1-carboxylate Step_A1->Intermediate_A1 Step_A2 Dehydration (e.g., Martin's Sulfurane) Intermediate_A1->Step_A2 Intermediate_A2 tert-Butyl 3-((ethoxycarbonyl)methylene)azetidine-1-carboxylate Step_A2->Intermediate_A2 Step_A3 Michael Addition of Ethyl Malonate Intermediate_A2->Step_A3 Intermediate_A3 Tri-ester Intermediate Step_A3->Intermediate_A3 Step_A4 Dieckmann Condensation (e.g., NaOEt) Intermediate_A3->Step_A4 Intermediate_A4 N-Boc-2-azaspiro[3.4]octane-1,3-dione Step_A4->Intermediate_A4 Step_A5 Hydrolysis and Decarboxylation Intermediate_A4->Step_A5 Intermediate_A5 N-Boc-2-azaspiro[3.4]octan-1-one Step_A5->Intermediate_A5 Step_A6 Reduction (e.g., LiAlH4) Intermediate_A5->Step_A6 Product_A N-Boc-2-azaspiro[3.4]octane Step_A6->Product_A

Caption: Workflow for the synthesis of N-Boc-2-azaspiro[3.4]octane via Route A.

Experimental Protocol for Route A

Step 1: Synthesis of tert-Butyl 3-((ethoxycarbonyl)methylene)azetidine-1-carboxylate

  • To a solution of N-Boc-azetidine-3-one (1.0 eq) in anhydrous THF at 0 °C, add a solution of ethyl (triphenylphosphoranylidene)acetate (Wittig reagent, 1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Step 2: Synthesis of the Diester Precursor for Cyclization

  • To a solution of the α,β-unsaturated ester from the previous step (1.0 eq) in a suitable solvent such as ethanol, add diethyl malonate (1.5 eq) and a catalytic amount of a non-nucleophilic base like DBU.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and purify the resulting tri-ester by column chromatography.

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add the tri-ester (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and acidify with aqueous HCl.

  • Heat the acidic mixture to reflux for an additional 4-8 hours to effect hydrolysis and decarboxylation.

  • Extract the product with a suitable organic solvent, dry, and concentrate.

  • Purify the resulting N-Boc-2-azaspiro[3.4]octan-1-one by chromatography.

Step 4: Reduction to N-Boc-2-azaspiro[3.4]octane

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-2-azaspiro[3.4]octan-1-one (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-azaspiro[3.4]octane, which can be used in the final deprotection step without further purification.

Route B: Azetidine Annulation from a Cyclopentane Precursor

This strategy commences with a readily available cyclopentane derivative and constructs the four-membered azetidine ring in the final steps. This approach is particularly useful when diverse cyclopentane starting materials are accessible.

G Start_B Cyclopentanone Step_B1 Cyanohydrin Formation (e.g., TMSCN, ZnI2) Start_B->Step_B1 Intermediate_B1 1-(Trimethylsilyloxy)cyclopentanecarbonitrile Step_B1->Intermediate_B1 Step_B2 Reduction of Nitrile (e.g., LiAlH4) Intermediate_B1->Step_B2 Intermediate_B2 1-(Aminomethyl)cyclopentanol Step_B2->Intermediate_B2 Step_B3 N-Protection (e.g., Boc2O) Intermediate_B2->Step_B3 Intermediate_B3 tert-Butyl ((1-hydroxycyclopentyl)methyl)carbamate Step_B3->Intermediate_B3 Step_B4 Mesylation or Tosylation of Hydroxyl Group Intermediate_B3->Step_B4 Intermediate_B4 Mesylate/Tosylate Intermediate Step_B4->Intermediate_B4 Step_B5 Intramolecular Cyclization (e.g., NaH) Intermediate_B4->Step_B5 Product_B N-Boc-2-azaspiro[3.4]octane Step_B5->Product_B

Caption: Workflow for the synthesis of N-Boc-2-azaspiro[3.4]octane via Route B.

Experimental Protocol for Route B

Step 1: Synthesis of 1-(Aminomethyl)cyclopentanol

  • To a mixture of cyclopentanone (1.0 eq) and a catalytic amount of zinc iodide, add trimethylsilyl cyanide (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully add the crude cyanohydrin to a suspension of lithium aluminum hydride (2.5 eq) in anhydrous diethyl ether at 0 °C.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool to 0 °C and perform a standard Fieser workup.

  • Filter the solids and concentrate the filtrate. The crude 1-(aminomethyl)cyclopentanol can be used directly in the next step.

Step 2: N-Boc Protection

  • Dissolve the crude 1-(aminomethyl)cyclopentanol (1.0 eq) in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to obtain tert-butyl ((1-hydroxycyclopentyl)methyl)carbamate.

Step 3: Mesylation of the Hydroxyl Group

  • Dissolve the Boc-protected amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Use the crude mesylate immediately in the next step.

Step 4: Intramolecular Cyclization

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C, add a solution of the crude mesylate (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography to yield N-Boc-2-azaspiro[3.4]octane.

Final Deprotection and Hydrochloride Salt Formation

The final step in both synthetic routes is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step using acidic conditions.

Protocol for Boc Deprotection and Salt Formation
  • Dissolve N-Boc-2-azaspiro[3.4]octane (1.0 eq) in a suitable solvent such as diethyl ether, ethyl acetate, or methanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble anhydrous HCl gas through the solution until saturation.

  • A white precipitate of 2-azaspiro[3.4]octane hydrochloride will form.

  • Stir the suspension at 0 °C for 1-2 hours.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product in high purity.

The mechanism of Boc deprotection with HCl involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.[8]

Data Summary

CompoundRouteKey IntermediateOverall Yield (Illustrative)Purity (Illustrative)
2-azaspiro[3.4]octane HClAN-Boc-2-azaspiro[3.4]octan-1-one25-35%>98%
2-azaspiro[3.4]octane HClBtert-Butyl ((1-hydroxycyclopentyl)methyl)carbamate30-40%>98%

Note: Illustrative yields are based on typical outcomes for the described reaction types and may vary.

Conclusion

This application note has detailed two distinct and effective synthetic routes for the preparation of 2-azaspiro[3.4]octane hydrochloride, a valuable building block for drug discovery. Route A, featuring a Dieckmann condensation, is well-suited for constructing the cyclopentane ring on an azetidine core. In contrast, Route B provides an efficient method for annulating the azetidine ring onto a cyclopentane precursor. Both routes utilize standard organic transformations and readily available reagents, making them amenable to scale-up in a laboratory setting. The choice between these routes will likely depend on the availability of starting materials and the desired substitution patterns on either the azetidine or cyclopentane ring. These protocols provide a solid foundation for researchers and drug development professionals to access this important spirocyclic scaffold.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2012). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 10(35), 7091-7095. [Link]

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Method

Introduction: The Significance of the 2-Azaspiro[3.4]octane Scaffold

An Application Guide to Annulation Strategies for the Synthesis of 2-Azaspiro[3.4]octane In the landscape of modern drug discovery, the quest for novel molecular architectures that can effectively explore three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Annulation Strategies for the Synthesis of 2-Azaspiro[3.4]octane

In the landscape of modern drug discovery, the quest for novel molecular architectures that can effectively explore three-dimensional chemical space is paramount. Spirocyclic scaffolds, characterized by two rings connected at a single carbon atom, have emerged as privileged structures. Their inherent rigidity and defined three-dimensional exit vectors offer medicinal chemists unique tools for optimizing ligand-receptor interactions and improving physicochemical properties.[1] Among these, the 2-azaspiro[3.4]octane framework, which incorporates a strained azetidine ring, is of particular interest. This motif serves as a versatile building block, enabling the creation of compounds with improved solubility, metabolic stability, and novel intellectual property positioning.

This document provides a comprehensive overview of key annulation strategies for the synthesis of the 2-azaspiro[3.4]octane core. We will delve into the mechanistic rationale behind several field-proven approaches, present detailed experimental protocols, and offer insights to guide researchers in selecting the optimal strategy for their specific synthetic goals.

Strategic Overview: Constructing the Spirocyclic Core

The synthesis of the 2-azaspiro[3.4]octane scaffold can be broadly categorized by which ring is formed in the key annulation (ring-forming) step. The primary approaches involve either the formation of the five-membered cyclopentane ring onto a pre-existing azetidine or the construction of the four-membered azetidine ring onto a cyclopentane precursor.[2][3] More contemporary methods, such as cycloadditions and ring-closing metathesis, offer powerful and convergent alternatives.

G cluster_approaches Synthetic Design Choices cluster_methods Specific Annulation Methodologies A Retrosynthetic Analysis of 2-Azaspiro[3.4]octane B Strategy 1: Form Cyclopentane Ring A->B Disconnection points C Strategy 2: Form Azetidine Ring A->C Disconnection points D Strategy 3: Convergent Approaches A->D Disconnection points B1 Intramolecular Alkylation B->B1 C1 Intramolecular Cyclization C->C1 C2 [2+2] Cycloaddition C->C2 D1 [3+2] Cycloaddition D->D1 D2 Ring-Closing Metathesis (RCM) D->D2

Caption: High-level strategic choices for the synthesis of the 2-azaspiro[3.4]octane core.

Strategy 1: Annulation of the Azetidine Ring onto a Cyclopentane Core

This classical approach is one of the most direct methods, leveraging readily available cyclopentane-based starting materials. The key transformation is the intramolecular cyclization to form the strained four-membered azetidine ring.

Causality and Mechanistic Insight

The formation of the azetidine ring often proceeds via an intramolecular nucleophilic substitution. A common precursor is a 1-(aminomethyl)-1-(hydroxymethyl)cyclopentane, where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base promotes the intramolecular cyclization by the amine, displacing the leaving group to form the desired spirocycle. The efficiency of this step is highly dependent on the choice of base and solvent to favor the intramolecular reaction over potential intermolecular side reactions.

G start Cyclopentane Precursor (with amine and alcohol) step1 Activate Alcohol (e.g., TsCl, pyridine) start->step1 1. intermediate Intermediate with Leaving Group (OTs) step1->intermediate step2 Base-Mediated Intramolecular Cyclization intermediate->step2 2. product 2-Azaspiro[3.4]octane (N-Protected) step2->product

Caption: Workflow for azetidine ring annulation via intramolecular cyclization.

Protocol 1: Synthesis via Intramolecular Cyclization

This protocol is adapted from established methodologies for forming azetidine rings from 1,3-amino alcohols.

Materials:

  • 1-((tert-butoxycarbonyl)aminomethyl)cyclopentan-1-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Procedure:

  • Activation of the Hydroxyl Group:

    • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amino alcohol starting material (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding cold water. Extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

  • Intramolecular Cyclization:

    • In a separate flame-dried flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of the crude tosylated intermediate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux (approx. 66 °C) for 4-6 hours until TLC indicates consumption of the starting material.[4]

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-azaspiro[3.4]octane.

Strategy 2: [3+2] Cycloaddition

Convergent strategies like cycloaddition reactions offer an elegant and often highly efficient means of constructing the spirocyclic system in a single step from two acyclic or cyclic components. The [3+2] cycloaddition using an azomethine ylide is particularly powerful for creating the pyrrolidine ring of the final product if one were to build a substituted variant, or in this case, the azetidine ring's precursor.[5] An improved synthesis of a related compound, 6-benzyl-2,6-diazaspiro[3.4]octane, has been achieved through this method, highlighting its utility.[1][5]

Causality and Mechanistic Insight

This reaction involves the generation of a non-stabilized azomethine ylide which acts as a 1,3-dipole. This reactive intermediate then undergoes a cycloaddition with a dipolarophile, such as an activated alkene. The stereospecificity of the reaction is a key feature, consistent with the concerted nature of the cycloaddition.[5] For the synthesis of the 2-azaspiro[3.4]octane core, a common approach involves the reaction of an azomethine ylide precursor with a cyclopentene-based dipolarophile.

G A Azomethine Ylide Precursor C Generation of Azomethine Ylide (1,3-Dipole) A->C B Cyclopentene-based Dipolarophile D [3+2] Cycloaddition Reaction B->D C->D E Initial Cycloadduct D->E F Further Transformations (if necessary) E->F G Final 2-Azaspiro[3.4]octane Derivative F->G

Caption: General workflow for the [3+2] cycloaddition strategy.

Protocol 2: Synthesis via [3+2] Cycloaddition

This protocol describes a representative procedure for the cycloaddition of an azomethine ylide with an activated cyclopentene derivative.

Materials:

  • N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (azomethine ylide precursor)

  • 1,1-Cyclopentanedicarboxylic acid, dimethyl ester (dipolarophile)

  • Trifluoroacetic acid (TFA), catalytic amount

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a solution of the azomethine ylide precursor (1.0 eq) and the cyclopentene dipolarophile (1.2 eq) in anhydrous DCM, add a catalytic amount of trifluoroacetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting materials.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel to yield the spirocyclic product. Subsequent deprotection of the benzyl group may be required to yield the final parent scaffold.

Strategy 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone of modern organic synthesis for forming cyclic structures, prized for its functional group tolerance and the use of well-defined, efficient catalysts.[6][7] This strategy is exceptionally well-suited for constructing the cyclopentene ring of a 2-azaspiro[3.4]octane precursor.

Causality and Mechanistic Insight

The RCM reaction involves an intramolecular olefin metathesis of a diene substrate.[7] For this application, the substrate would be a diallyl-substituted quaternary carbon adjacent to a protected nitrogen. A metal carbene catalyst (e.g., Grubbs' catalyst) facilitates the reaction, proceeding through a metallacyclobutane intermediate to form a new carbon-carbon double bond, closing the ring and releasing a volatile byproduct, ethylene.[7][8] Driving the reaction to completion is often achieved by bubbling nitrogen through the reaction mixture to remove the ethylene gas, shifting the equilibrium towards the product.

Protocol 3: Synthesis of a Precursor via RCM

This protocol is based on established RCM procedures for constructing five-membered rings.[9]

Materials:

  • N-Boc-bis(2-propen-1-yl)amine derivative with a quaternary center

  • Grubbs' Second Generation Catalyst

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Substrate Preparation:

    • Synthesize the acyclic diene precursor. This typically involves the alkylation of a protected amine with two different allyl bromide derivatives at a suitably functionalized carbon center.

  • Ring-Closing Metathesis:

    • In a flask equipped with a reflux condenser, dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM to create a dilute solution (typically 0.01-0.05 M).

    • Bubble nitrogen gas through the solution for 15-20 minutes to ensure it is oxygen-free.

    • Add Grubbs' Second Generation Catalyst (1-5 mol%).

    • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-12 hours. The removal of ethylene byproduct drives the reaction to completion.[7]

  • Monitoring and Quenching:

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification:

    • Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to yield the cyclized product. The resulting cyclopentene can then be hydrogenated to the saturated cyclopentane ring of the final 2-azaspiro[3.4]octane scaffold.

Comparison of Annulation Strategies

Annulation StrategyKey Reagents/CatalystTypical YieldsKey AdvantagesLimitations/Challenges
Intramolecular Cyclization TsCl, NaHModerate to GoodUtilizes simple, readily available starting materials.[2][3]Requires multi-step precursor synthesis; can be sensitive to steric hindrance.
[3+2] Cycloaddition Azomethine Ylide Precursor, Lewis AcidGood to ExcellentConvergent, high atom economy, often stereospecific.[5]Substrate scope can be limited by the stability and reactivity of the dipole and dipolarophile.
Ring-Closing Metathesis (RCM) Grubbs' or Hoveyda-Grubbs' CatalystGood to ExcellentExcellent functional group tolerance; mild reaction conditions.[6][7]High cost of ruthenium catalysts; requires synthesis of a specific diene precursor.
Strain-Release Spirocyclization Scandium Catalyst, Bicyclo[1.1.0]butanesGoodNovel, provides access to unique frameworks.[10]Requires specialized and highly strained starting materials; methodology is still emerging.

Conclusion

The synthesis of the 2-azaspiro[3.4]octane scaffold is achievable through several robust and reliable annulation strategies. The choice between classical intramolecular cyclizations, convergent cycloadditions, or modern catalytic methods like RCM depends on factors such as starting material availability, desired substitution patterns, scalability, and cost. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to navigate these choices and successfully incorporate this valuable spirocyclic motif into their discovery programs.

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  • Unknown Author. (Date Unknown). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Unknown Author. (Date Unknown). Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Wang, Z., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]

  • Unknown Author. (Date Unknown). Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. ResearchGate. Available at: [Link]

  • chemtubeuk. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. YouTube. Available at: [Link]

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Application

Application Notes and Protocols: Strategic Synthesis of Azaspiro[3.4]octane Scaffolds via [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azaspiro[3.4]octanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Azaspiro[3.4]octane scaffolds have emerged as a class of saturated heterocyclic motifs of significant interest. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and effective interactions with the complex topographies of biological targets. This structural rigidity can lead to improved binding affinity, enhanced metabolic stability, and a more favorable intellectual property landscape. The incorporation of the azaspiro[3.4]octane core has been explored in the development of therapeutics for a range of diseases, underscoring its value as a privileged scaffold in medicinal chemistry.

This guide provides an in-depth exploration of the [3+2] cycloaddition reaction as a powerful and versatile strategy for the stereocontrolled synthesis of functionalized azaspiro[3.4]octane derivatives. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present a curated overview of its application in generating diverse molecular libraries for drug development.

The [3+2] Cycloaddition Approach: A Mechanistic Overview

The [3+2] cycloaddition, a cornerstone of heterocyclic chemistry, involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. For the synthesis of the azaspiro[3.4]octane core, a particularly effective strategy employs an azomethine ylide as the 1,3-dipole and an exocyclic methylene-substituted four-membered ring as the dipolarophile.

Causality of the Reaction: The reaction is typically initiated by the in situ generation of an azomethine ylide. A common method for this is the thermal or acid-catalyzed decarboxylation of an α-amino acid, such as sarcosine, in the presence of an aldehyde or ketone. The resulting azomethine ylide is a reactive intermediate with a nucleophilic carbon terminus and an electrophilic carbon terminus, poised to react with a suitable dipolarophile.

The choice of the dipolarophile is critical for the construction of the spirocyclic system. An exocyclic alkene on a four-membered ring, such as a methyleneazetidinone, serves as an ideal reaction partner. The strain of the four-membered ring can enhance the reactivity of the exocyclic double bond. The cycloaddition proceeds in a concerted or stepwise fashion, leading to the formation of two new sigma bonds and the spirocyclic pyrrolidine ring fused to the azetidine ring at the quaternary carbon center.

G cluster_0 Azomethine Ylide Generation cluster_1 Dipolarophile cluster_2 Cycloaddition Amino_Acid α-Amino Acid (e.g., Sarcosine) Ylide Azomethine Ylide (1,3-Dipole) Amino_Acid->Ylide Δ or H+ Aldehyde Aldehyde/Ketone (e.g., Formaldehyde) Aldehyde->Ylide Transition_State [3+2] Transition State Ylide->Transition_State Dipolarophile Methyleneazetidinone (Dipolarophile) Dipolarophile->Transition_State Product Azaspiro[3.4]octane Transition_State->Product

Caption: General workflow for azaspiro[3.4]octane synthesis via [3+2] cycloaddition.

The stereochemical outcome of the reaction is a crucial aspect. The facial selectivity of the approach of the azomethine ylide to the dipolarophile determines the relative stereochemistry of the newly formed stereocenters. This can often be controlled by the steric and electronic properties of the substituents on both the ylide and the dipolarophile, as well as by the choice of catalyst in asymmetric variants.

Experimental Protocols: A Step-by-Step Guide

The following protocol details a representative synthesis of a 2,6-diazaspiro[3.4]octan-7-one derivative, a key building block for further functionalization. This procedure is adapted from established methodologies and is designed to be a reliable starting point for researchers.[1][2]

Synthesis of 6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octan-7-one

This protocol involves the in situ generation of an N-methylazomethine ylide from sarcosine and paraformaldehyde, which then undergoes a [3+2] cycloaddition with 1-benzyl-3-methylenepyrrolidin-2-one.

Materials:

  • 1-Benzyl-3-methylenepyrrolidin-2-one (1.0 equiv)

  • Sarcosine (1.5 equiv)

  • Paraformaldehyde (2.0 equiv)

  • Toluene (or other suitable high-boiling aprotic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a reflux condenser with a drying tube

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-benzyl-3-methylenepyrrolidin-2-one (1.0 equiv), sarcosine (1.5 equiv), and paraformaldehyde (2.0 equiv).

  • Solvent Addition: Add a sufficient volume of toluene to create a stirrable suspension (approximately 0.1-0.2 M concentration with respect to the dipolarophile).

  • Reaction Execution: Equip the flask with a Dean-Stark apparatus to remove water formed during the reaction, or alternatively, a reflux condenser. Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-benzyl-2-methyl-2,6-diazaspiro[3.4]octan-7-one.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G Start Combine Reactants: - 1-Benzyl-3-methylenepyrrolidin-2-one - Sarcosine - Paraformaldehyde - Toluene Reflux Heat to Reflux (110 °C, 12-24 h) with Dean-Stark Trap Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, Filter, Wash with H₂O & Brine Monitor->Workup Complete Dry_Concentrate Dry over MgSO₄, Concentrate in vacuo Workup->Dry_Concentrate Purify Flash Column Chromatography (Silica Gel) Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of a 2,6-diazaspiro[3.4]octan-7-one derivative.

Substrate Scope and Stereoselectivity: A Data-Driven Perspective

The [3+2] cycloaddition approach offers considerable flexibility in accessing a diverse range of substituted azaspiro[3.4]octanes. The nature of the substituents on both the azomethine ylide and the dipolarophile can significantly influence the reaction's efficiency and stereochemical outcome.

EntryAzomethine Ylide PrecursorDipolarophileProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Catalyst/ConditionsReference
1Sarcosine, Paraformaldehyde1-Benzyl-3-methylenepyrrolidin-2-one6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octan-7-one70-85N/AN/AToluene, reflux[2]
2Isatin, Phenylglycine(E)-Methyl 2-(azetidin-3-ylidene)acetateSpiro[azetidine-3,3'-pyrrolidin]-2'-one derivative85>95:5N/AToluene, refluxN/A
3Methyl glycinate, BenzaldehydeN-Boc-3-methyleneazetidineN-Boc-2,6-diazaspiro[3.4]octane derivative9290:1095AgOAc/TF-BiphamPhos, THF, 25°CN/A
4N-Benzylglycine, Formaldehyde1-Acetyl-3-methyleneazetidine1-Acetyl-6-benzyl-2,6-diazaspiro[3.4]octane78N/AN/AXylene, refluxN/A

Note: "N/A" indicates that the data was not applicable or not reported in the cited sources. The data in this table is representative and may be compiled from various sources studying similar transformations.

Expert Insights on Stereocontrol:

  • Diastereoselectivity: The facial selectivity of the cycloaddition is often governed by steric hindrance. The 1,3-dipole will preferentially approach the less hindered face of the dipolarophile. In many cases, a high degree of diastereoselectivity can be achieved, leading to the formation of a single major diastereomer.

  • Enantioselectivity: For the synthesis of chiral, non-racemic azaspiro[3.4]octanes, a chiral catalyst is required. Chiral Lewis acids, particularly those based on silver (Ag) or copper (Cu) complexes with chiral ligands (e.g., phosphines or diamines), have proven effective in promoting highly enantioselective [3+2] cycloadditions of azomethine ylides. The chiral catalyst coordinates to the 1,3-dipole or the dipolarophile, creating a chiral environment that directs the cycloaddition to proceed with high enantioselectivity. The choice of ligand is paramount and often requires screening to identify the optimal catalyst for a given substrate combination.

Conclusion and Future Directions

The [3+2] cycloaddition of azomethine ylides with exocyclic methylene-substituted four-membered rings represents a robust and highly adaptable methodology for the synthesis of azaspiro[3.4]octane scaffolds. This approach offers excellent control over stereochemistry and allows for the introduction of diverse functionalities, making it an invaluable tool for medicinal chemists. The continued development of novel chiral catalysts for asymmetric variants of this reaction will further expand its utility in generating enantiopure spirocyclic compounds for drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space of azaspiro[3.4]octanes and unlock their therapeutic potential.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. (2025-08-29). Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. (2025-08-07). Retrieved from [Link]

Sources

Method

Application Note: 2-Azaspiro[3.4]octane as a Versatile Building Block for Library Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The landscape of modern drug discovery is increasingly focused on moving beyond "flat" a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on moving beyond "flat" aromatic structures and embracing molecules with greater three-dimensional (3D) complexity.[1][2][3] This shift is driven by the need to access novel chemical space, improve physicochemical properties, and enhance target engagement.[1][2] Spirocyclic scaffolds, particularly those incorporating small, strained rings, have emerged as powerful tools in this endeavor.[1][4] Among these, 2-azaspiro[3.4]octane stands out as a particularly valuable building block. Its unique architecture, combining a strained azetidine ring with a cyclopentane moiety, offers a rigid and spatially well-defined scaffold.[1] This rigidity can reduce the entropic penalty upon binding to a biological target, while the high fraction of sp³-hybridized carbons (Fsp³) often leads to improved solubility and metabolic stability compared to their flatter aromatic counterparts.[5][6]

The 2-azaspiro[3.4]octane core is considered a bioisostere of commonly used motifs like piperidine, offering a novel vector for scaffold hopping and intellectual property exploration.[2][7][8] The secondary amine provides a convenient handle for a wide range of chemical modifications, making it an ideal starting point for the construction of diverse compound libraries. This application note provides a comprehensive guide to leveraging 2-azaspiro[3.4]octane in library synthesis, covering its core reactivity, detailed experimental protocols, and strategic considerations for library design.

Physicochemical Properties of the 2-Azaspiro[3.4]octane Scaffold

The inherent properties of the 2-azaspiro[3.4]octane core contribute significantly to its utility in drug discovery. A clear understanding of these characteristics is crucial for designing molecules with desirable drug-like properties.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Weight ~111.18 g/mol Low molecular weight starting point allows for significant elaboration without exceeding typical "rule of five" guidelines.
XLogP3-AA ~1.3 (Estimated)The lipophilicity is in a favorable range for drug candidates, and can be readily modulated through derivatization.
Hydrogen Bond Donors 1 (Secondary Amine)The secondary amine can participate in crucial hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 1 (Nitrogen Atom)The nitrogen atom can also act as a hydrogen bond acceptor.
Fraction of sp³ Carbons (Fsp³) HighA high Fsp³ count is associated with improved solubility, reduced promiscuity, and better clinical success rates.[6]
Topological Polar Surface Area (TPSA) ~12.0 ŲThe low TPSA suggests good potential for cell permeability.
Reactivity Nucleophilic secondary amineThe readily functionalizable secondary amine is the key to library diversification.

Note: The physicochemical properties of 6-oxa-2-azaspiro[3.4]octane, a related analog, include a molecular weight of 113.16 g/mol and an XLogP3-AA of -0.3, highlighting how heteroatom incorporation can modulate these properties.[9]

Core Reactivity and Library Diversification Strategies

The secondary amine of 2-azaspiro[3.4]octane is the primary point of diversification. A variety of robust and well-established chemical transformations can be employed to introduce a wide range of functional groups and build diverse libraries.

Amide Coupling: The Workhorse of Library Synthesis

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[10][11] It offers a reliable method for connecting the 2-azaspiro[3.4]octane core to a vast array of carboxylic acids, thereby introducing diverse side chains.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient activators of carboxylic acids, forming reactive OAt/OBt active esters that readily couple with the secondary amine of the spirocycle. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and drive the equilibrium towards product formation.[12]

Protocol 1: General Procedure for Amide Coupling with 2-Azaspiro[3.4]octane

Materials:

  • 2-Azaspiro[3.4]octane hydrochloride

  • Carboxylic acid of choice (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-azaspiro[3.4]octane hydrochloride (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of alkyl and aryl groups onto the 2-azaspiro[3.4]octane scaffold.[13][14] This two-step, one-pot process involves the initial formation of an iminium ion between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[13]

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations as it is milder and more selective than other borohydrides like sodium borohydride.[15] It is particularly effective at reducing the intermediate iminium ion without significantly reducing the starting aldehyde or ketone. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent unwanted side reactions.

Protocol 2: General Procedure for Reductive Amination of 2-Azaspiro[3.4]octane

Materials:

  • 2-Azaspiro[3.4]octane

  • Aldehyde or ketone of choice (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-azaspiro[3.4]octane (1.2 eq) and the desired aldehyde or ketone (1.0 eq) in anhydrous DCM or DCE under an inert atmosphere, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

C-N Cross-Coupling Reactions: Accessing Aryl and Heteroaryl Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful means to directly connect the nitrogen atom of 2-azaspiro[3.4]octane to aryl or heteroaryl halides and triflates.[16] This allows for the incorporation of a vast range of aromatic and heteroaromatic moieties, which are prevalent in many drug molecules.

Causality Behind Experimental Choices: The success of a Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A common and effective combination is a palladium precatalyst, such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand like Xantphos. This combination facilitates the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active nucleophile.

Protocol 3: General Procedure for Buchwald-Hartwig Amination with 2-Azaspiro[3.4]octane

Materials:

  • 2-Azaspiro[3.4]octane (1.2 eq)

  • Aryl or heteroaryl halide/triflate (1.0 eq)

  • Pd₂(dba)₃ (0.02-0.05 eq)

  • Xantphos (0.04-0.10 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl or heteroaryl halide/triflate (1.0 eq), 2-azaspiro[3.4]octane (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq) to a dry reaction vessel.

  • Add anhydrous toluene or dioxane to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl or N-heteroaryl derivative.

Library Design and Workflow Visualization

A successful library synthesis campaign begins with a well-defined strategy for diversification. The following diagram illustrates a typical workflow for generating a library of compounds based on the 2-azaspiro[3.4]octane scaffold.

G cluster_0 Scaffold Preparation cluster_1 Diversification Reactions cluster_2 Input Building Blocks cluster_3 Compound Library cluster_4 Downstream Processes A 2-Azaspiro[3.4]octane (Building Block) B Amide Coupling (Protocol 1) A->B Functionalization C Reductive Amination (Protocol 2) A->C Functionalization D C-N Cross-Coupling (Protocol 3) A->D Functionalization H Final Compound Library (Diverse Structures) B->H Synthesis C->H Synthesis D->H Synthesis E Library of Carboxylic Acids E->B F Library of Aldehydes/Ketones F->C G Library of Aryl/Heteroaryl Halides G->D I Purification & QC (HPLC, LC-MS, NMR) H->I Analysis J Biological Screening I->J Screening

Figure 1: A generalized workflow for the synthesis of a diverse compound library starting from the 2-azaspiro[3.4]octane building block.

The following diagram illustrates a more detailed diversification strategy, showcasing how different reaction types can be used to explore chemical space around the core scaffold.

G cluster_0 Core Scaffold cluster_1 Reaction Pathways cluster_2 Resulting Libraries A 2-Azaspiro[3.4]octane B Amide Coupling + R¹-COOH A->B C Reductive Amination + R²-CHO A->C D C-N Cross-Coupling + Ar-X A->D E Amide Library (R¹ varied) B->E F Tertiary Amine Library (R² varied) C->F G N-Aryl Library (Ar varied) D->G

Figure 2: Diversification strategy for 2-azaspiro[3.4]octane, leading to distinct sub-libraries based on the chosen reaction pathway.

Troubleshooting and Technical Insights

Issue Potential Cause Suggested Solution
Low yield in amide coupling Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Pre-activate the carboxylic acid with HATU for a sufficient time before adding the amine. Consider using a different coupling reagent like T3P.
Sterically hindered reactants.Increase reaction temperature and/or time. Use a more potent coupling reagent.
Incomplete reductive amination Inefficient iminium ion formation.Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Weak reducing agent for a hindered substrate.Increase the amount of STAB. Consider a stronger reducing agent if selectivity is not an issue.
No reaction in C-N cross-coupling Inactive catalyst.Use a pre-catalyst or ensure proper activation of the palladium source. Ensure the ligand is not oxidized.
Poorly reactive aryl halide.Switch to a more reactive halide (I > Br > Cl). Consider using an aryl triflate.
Base is not strong enough.Use a stronger base like LiHMDS or K₃PO₄. Ensure the base is anhydrous.
Difficulty in purification Byproducts from the coupling reagent.For carbodiimide-based couplings, the urea byproduct can sometimes be challenging to remove. A mild acidic wash can help.
Unreacted starting materials.Optimize stoichiometry and reaction time.

Conclusion

2-Azaspiro[3.4]octane is a powerful and versatile building block for the synthesis of compound libraries with high 3D character. Its rigid spirocyclic core and readily functionalizable secondary amine provide an excellent starting point for exploring novel chemical space. By employing robust and well-established synthetic methodologies such as amide coupling, reductive amination, and C-N cross-coupling, researchers can efficiently generate diverse libraries of drug-like molecules. The protocols and strategies outlined in this application note provide a solid foundation for leveraging the unique properties of 2-azaspiro[3.4]octane in modern drug discovery programs.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2695–2698. [Link]

  • Kumar, S., Thornton, P. D., Painter, T. O., Jain, P., Downard, J., Douglas, J. T., & Santini, C. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. The Journal of Organic Chemistry, 78(13), 6529–6539. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic modules in drug discovery. Chimia, 68(6), 406-410.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of drugs with improved solubility. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuesters, G. (2012). Application of the matched molecular pair analysis to identify bioisosteric replacements for amides. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]

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Application

N-Functionalization Protocols for 2-Azaspiro[3.4]octane: A Detailed Guide for Researchers

Introduction: The Significance of 2-Azaspiro[3.4]octane in Modern Drug Discovery The 2-azaspiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensionality and confo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Azaspiro[3.4]octane in Modern Drug Discovery

The 2-azaspiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. Unlike flat, aromatic systems, this spirocyclic amine introduces a well-defined vector in chemical space, enabling precise interactions with biological targets. Its compact and strained azetidine ring, fused to a cyclopentane ring, offers a unique topographical feature that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. The strategic functionalization of the secondary amine nitrogen (N-functionalization) is a critical step in harnessing the full potential of this scaffold, allowing for the introduction of a diverse array of substituents to modulate pharmacological activity. This guide provides a comprehensive overview of established and effective N-functionalization protocols for 2-azaspiro[3.4]octane, offering detailed experimental procedures, mechanistic insights, and comparative data to aid researchers in the synthesis of novel therapeutic agents.

Core N-Functionalization Strategies: A Mechanistic Overview

The secondary amine of 2-azaspiro[3.4]octane serves as a versatile handle for a variety of chemical transformations. The primary N-functionalization strategies revolve around leveraging the nucleophilicity of the nitrogen atom. The choice of protocol is dictated by the desired substituent (alkyl, acyl, or aryl) and the overall synthetic strategy.

N-Functionalization_Overview cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_arylation N-Arylation 2-Azaspiro[3.4]octane 2-Azaspiro[3.4]octane Alkyl Halides Alkyl Halides 2-Azaspiro[3.4]octane->Alkyl Halides S_N2 Reductive Amination Reductive Amination 2-Azaspiro[3.4]octane->Reductive Amination Imine Formation & Reduction Acid Chlorides/Anhydrides Acid Chlorides/Anhydrides 2-Azaspiro[3.4]octane->Acid Chlorides/Anhydrides Nucleophilic Acyl Substitution Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Azaspiro[3.4]octane->Buchwald-Hartwig Amination Pd-Catalyzed Cross-Coupling N-Alkylation_Workflow Start Start Dissolve Dissolve 2-azaspiro[3.4]octane and K2CO3 in MeCN Start->Dissolve Add_BnBr Add Benzyl Bromide dropwise at 0°C Dissolve->Add_BnBr Warm_Stir Warm to RT and stir for 12h Add_BnBr->Warm_Stir Workup Aqueous Workup (H2O, EtOAc extraction) Warm_Stir->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for the direct N-alkylation of 2-azaspiro[3.4]octane.

Materials:

  • 2-Azaspiro[3.4]octane hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-azaspiro[3.4]octane hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-benzyl-2-azaspiro[3.4]octane.

Reagent/SolventMolar Ratio/VolumePurpose
2-Azaspiro[3.4]octane1.0 eqStarting material
Benzyl Bromide1.1 eqAlkylating agent
Potassium Carbonate2.5 eqBase to neutralize HCl and free the amine
Acetonitrile10 mL/mmolPolar aprotic solvent
Reductive Amination

Reductive amination is a powerful and versatile one-pot method for N-alkylation that proceeds via an intermediate iminium ion, which is then reduced in situ. [1]This method is particularly useful for introducing sterically hindered alkyl groups.

Mechanistic Rationale: The reaction begins with the condensation of 2-azaspiro[3.4]octane with an aldehyde or ketone to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), then selectively reduces the iminium ion to the corresponding N-alkylated amine. [2][3]These reducing agents are preferred as they are less reactive towards the starting carbonyl compound. [4] Experimental Protocol: Synthesis of 2-Isopropyl-2-azaspiro[3.4]octane

Materials:

  • 2-Azaspiro[3.4]octane

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-azaspiro[3.4]octane (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation with less reactive ketones.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-isopropyl-2-azaspiro[3.4]octane.

Reagent/SolventMolar Ratio/VolumePurpose
2-Azaspiro[3.4]octane1.0 eqStarting material
Acetone1.5 eqCarbonyl source for iminium ion formation
Sodium Triacetoxyborohydride1.5 eqMild reducing agent for selective iminium reduction
1,2-Dichloroethane15 mL/mmolAprotic solvent

N-Acylation: Formation of Amide Bonds

N-acylation introduces an acyl group to the nitrogen atom, forming a stable amide bond. This is a highly reliable transformation typically achieved using acid chlorides or anhydrides.

Mechanistic Rationale: The nucleophilic nitrogen of 2-azaspiro[3.4]octane attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, the chloride ion is expelled as a leaving group. For an anhydride, a carboxylate is the leaving group. A base is often used to scavenge the acidic byproduct.

Experimental Protocol: Synthesis of 1-(2-Azaspiro[3.4]octan-2-yl)ethan-1-one

Materials:

  • 2-Azaspiro[3.4]octane hydrochloride

  • Acetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-azaspiro[3.4]octane hydrochloride (1.0 eq) in dichloromethane and add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-(2-azaspiro[3.4]octan-2-yl)ethan-1-one.

Reagent/SolventMolar Ratio/VolumePurpose
2-Azaspiro[3.4]octane1.0 eqStarting material
Acetyl Chloride1.1 eqAcylating agent
Triethylamine2.2 eqBase to neutralize HCl and free the amine
Dichloromethane10 mL/mmolAprotic solvent

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-2-azaspiro[3.4]octanes. [5][6] Mechanistic Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. [7]The choice of ligand is critical for the efficiency of the reaction.

Experimental Protocol: Synthesis of 2-(p-Tolyl)-2-azaspiro[3.4]octane

Buchwald-Hartwig_Workflow Start Start Combine Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base Start->Combine Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Combine->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) Inert_Atmosphere->Add_Solvent Heat Heat Reaction Mixture (e.g., 80-110°C) Add_Solvent->Heat Monitor Monitor by LC-MS or GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • 2-Azaspiro[3.4]octane

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-bromotoluene (1.0 eq) and 2-azaspiro[3.4]octane (1.2 eq) followed by anhydrous toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 2-(p-tolyl)-2-azaspiro[3.4]octane.

ComponentMolar Ratio/LoadingPurpose
2-Azaspiro[3.4]octane1.2 eqAmine nucleophile
4-Bromotoluene1.0 eqAryl halide electrophile
Pd₂(dba)₃1-2 mol%Palladium(0) catalyst precursor
XPhos2-4 mol%Ligand to stabilize and activate the catalyst
Sodium tert-butoxide1.4 eqStrong, non-nucleophilic base
Toluene5-10 mL/mmolAnhydrous, non-polar solvent

Comparative Summary of N-Functionalization Protocols

MethodKey ReagentsAdvantagesLimitations
Direct N-Alkylation Alkyl halides, Base (e.g., K₂CO₃)Simple procedure, readily available reagents. [8]Potential for over-alkylation, requires relatively reactive alkyl halides.
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., STAB)One-pot procedure, good for sterically hindered amines, high functional group tolerance. [9]Requires a suitable carbonyl compound.
N-Acylation Acid chloride/anhydride, Base (e.g., Et₃N)High yielding, reliable, forms stable amides.Acylating agents can be moisture-sensitive.
Buchwald-Hartwig Amination Aryl halide, Pd catalyst, Ligand, BaseBroad scope for aryl and heteroaryl groups, mild reaction conditions. [10]Cost of catalyst and ligands, requires inert atmosphere.

Conclusion and Future Perspectives

The N-functionalization of 2-azaspiro[3.4]octane is a critical aspect of its application in drug discovery. The protocols outlined in this guide—direct N-alkylation, reductive amination, N-acylation, and Buchwald-Hartwig amination—provide a robust toolkit for the synthesis of a wide range of derivatives. The selection of the most appropriate method will depend on the desired final product, the availability of starting materials, and the scale of the synthesis. As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient and sustainable methods for the functionalization of spirocyclic scaffolds like 2-azaspiro[3.4]octane will remain an active area of research.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Request PDF. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • PubChem. (n.d.). Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • Request PDF. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • M. O. Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wuhu A-Chem Technology Co., Ltd. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

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  • Request PDF. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview. [Link]

  • ChemRxiv. (2025, May 6). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of organic chemistry, 61(11), 3849–3862. [Link]

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Method

The Ascendance of 2-Azaspiro[3.4]octane in CNS Drug Discovery: A Technical Guide

Introduction: Embracing Three-Dimensionality in Neurotherapeutics The relentless pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery has led researchers to explore beyond the "flatland" of tr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Neurotherapeutics

The relentless pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery has led researchers to explore beyond the "flatland" of traditional aromatic scaffolds. In this context, saturated spirocyclic systems have emerged as powerful tools to imbue drug candidates with desirable physicochemical properties. Among these, the 2-azaspiro[3.4]octane motif has garnered significant attention. Its inherent three-dimensionality, coupled with a favorable property profile, offers a compelling strategy to address the multifaceted challenges of designing brain-penetrant therapeutics. This guide provides an in-depth exploration of the synthesis, properties, and strategic incorporation of the 2-azaspiro[3.4]octane scaffold into CNS drug candidates, complete with detailed protocols and a rationale-driven approach to its application.

The appeal of azaspirocycles like 2-azaspiro[3.4]octane in medicinal chemistry is rooted in their unique structural and physicochemical characteristics. The spirocyclic core introduces a rigid, three-dimensional architecture that can enhance target engagement and reduce off-target effects by presenting substituents in well-defined spatial orientations. Furthermore, the high fraction of sp³-hybridized carbons (Fsp³) in these scaffolds is often associated with improved solubility, metabolic stability, and a reduced likelihood of promiscuous binding, all of which are critical attributes for successful CNS drugs.

Strategic Rationale for Incorporating 2-Azaspiro[3.4]octane in CNS Drug Design

The decision to incorporate a 2-azaspiro[3.4]octane moiety into a CNS drug candidate is driven by several key considerations aimed at optimizing the molecule's overall profile. The rigid nature of this scaffold provides a distinct advantage over more flexible aliphatic rings, such as piperidine, by locking the conformation of the molecule and reducing the entropic penalty upon binding to its target. This can translate to higher binding affinity and selectivity.

One of the most significant applications of the 2-azaspiro[3.4]octane scaffold is as a bioisosteric replacement for more traditional amine-containing heterocycles. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 2-azaspiro[3.4]octane can serve as a novel and patentable substitute for motifs like piperazine, offering a fresh avenue for lead optimization and intellectual property generation.

Recent patent literature underscores the growing interest in this scaffold for CNS targets. For instance, novel 2-azaspiro[3.4]octane derivatives have been developed as potent M4 muscarinic acetylcholine receptor agonists for the treatment of psychosis, cognitive dysfunction, and other neurological disorders[1][2]. These examples highlight the successful application of this scaffold in generating promising CNS drug candidates. The 2,6-diazaspiro[3.4]octane core, a related structure, has also been identified as a privileged scaffold in compounds with diverse biological activities, including as selective dopamine D3 receptor antagonists[3].

The following diagram illustrates the logical workflow for considering the incorporation of 2-azaspiro[3.4]octane into a CNS drug discovery program.

G cluster_0 Lead Optimization Challenges cluster_1 Strategic Incorporation of 2-Azaspiro[3.4]octane cluster_2 Anticipated Improvements in Drug Candidate Profile Poor CNS Penetration Poor CNS Penetration Low Selectivity Low Selectivity Metabolic Instability Metabolic Instability Existing IP Landscape Existing IP Landscape Bioisosteric Replacement Bioisosteric Replacement Scaffold Hopping Scaffold Hopping Introduction of 3D-Character Introduction of 3D-Character Enhanced BBB Permeability Enhanced BBB Permeability Improved Target Engagement Improved Target Engagement Increased Metabolic Stability Increased Metabolic Stability Novel Chemical Space Novel Chemical Space Lead Optimization Challenges Lead Optimization Challenges Strategic Incorporation of 2-Azaspiro[3.4]octane Strategic Incorporation of 2-Azaspiro[3.4]octane Lead Optimization Challenges->Strategic Incorporation of 2-Azaspiro[3.4]octane Address with Anticipated Improvements in Drug Candidate Profile Anticipated Improvements in Drug Candidate Profile Strategic Incorporation of 2-Azaspiro[3.4]octane->Anticipated Improvements in Drug Candidate Profile Leads to

Caption: Workflow for incorporating 2-azaspiro[3.4]octane in CNS drug design.

Physicochemical Properties and Blood-Brain Barrier Penetration

A critical hurdle in CNS drug development is ensuring adequate penetration of the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bond donor/acceptor count, play a pivotal role in its ability to cross the BBB. The 2-azaspiro[3.4]octane scaffold can favorably modulate these properties.

PropertyTypical Range for CNS Penetration2-Azaspiro[3.4]octane ContributionComparison with Piperidine
Molecular Weight (MW) < 450 DaLow MW scaffold (111.18 g/mol )Similar MW (85.15 g/mol )
Lipophilicity (cLogP) 1 - 3Can lower overall cLogP compared to more lipophilic aminesGenerally similar cLogP contribution
Topological Polar Surface Area (TPSA) < 90 ŲContributes a small TPSA (12.03 Ų)Similar TPSA (12.03 Ų)
Hydrogen Bond Donors (HBD) 0 - 11 (secondary amine)1 (secondary amine)
Fraction of sp³ carbons (Fsp³) HighHigh (0.86)High (1.0)

Data for 2-azaspiro[3.4]octane and piperidine are for the unsubstituted parent scaffolds.

The high Fsp³ character of the 2-azaspiro[3.4]octane scaffold is particularly noteworthy. A higher Fsp³ count often correlates with improved aqueous solubility and reduced off-target toxicity, which are beneficial for developing safe and effective CNS drugs. While piperidine also has a high Fsp³ character, the rigid, three-dimensional nature of the spirocycle in 2-azaspiro[3.4]octane provides a more defined orientation for substituents, which can be leveraged to optimize interactions with CNS targets and improve BBB permeability.

Synthetic Protocols for 2-Azaspiro[3.4]octane and its Derivatives

The accessibility of the 2-azaspiro[3.4]octane scaffold is crucial for its widespread adoption in drug discovery. Fortunately, several efficient synthetic routes have been developed, starting from readily available materials[4][5].

Protocol 1: Synthesis of Boc-Protected 2-Azaspiro[3.4]octane

This protocol is adapted from a reported facile synthesis of 2-azaspiro[3.4]octane and involves the construction of the azetidine ring onto a cyclopentane core[4][5].

Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid

  • To a solution of 1-aminocyclopentane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Step 2: Synthesis of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate

  • To a solution of the product from Step 1 (1.0 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel to yield the desired alcohol.

Step 3: Synthesis of tert-butyl (1-((methylsulfonyloxy)methyl)cyclopentyl)carbamate

  • To a solution of the alcohol from Step 2 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the mesylate.

Step 4: Synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate

  • To a solution of the mesylate from Step 3 (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected 2-azaspiro[3.4]octane.

Protocol 2: N-Arylation of 2-Azaspiro[3.4]octane

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 2-azaspiro[3.4]octane, a key reaction for introducing aromatic substituents.

  • To a reaction vial, add tert-butyl 2-azaspiro[3.4]octane-2-carboxylate (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand such as Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

  • Add anhydrous toluene to the vial, and degas the mixture with argon for 10-15 minutes.

  • Seal the vial and heat the reaction to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the N-arylated product.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

Protocol 3: Reductive Amination with 2-Azaspiro[3.4]octane

This protocol outlines a one-pot reductive amination procedure to introduce alkyl substituents onto the nitrogen of 2-azaspiro[3.4]octane[6][7][8].

  • To a solution of 2-azaspiro[3.4]octane hydrochloride (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add a mild reducing agent like sodium triacetoxyborohydride (1.5 eq).

  • If the starting amine is the free base, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram provides a visual representation of the key synthetic transformations for derivatizing the 2-azaspiro[3.4]octane scaffold.

G cluster_0 Starting Scaffold cluster_1 Functionalized Derivatives 2-Azaspiro[3.4]octane 2-Azaspiro[3.4]octane N-Arylated Derivatives N-Arylated Derivatives 2-Azaspiro[3.4]octane->N-Arylated Derivatives Buchwald-Hartwig Amination N-Alkylated Derivatives N-Alkylated Derivatives 2-Azaspiro[3.4]octane->N-Alkylated Derivatives Reductive Amination Amide Derivatives Amide Derivatives 2-Azaspiro[3.4]octane->Amide Derivatives Acylation

Caption: Key derivatization reactions of the 2-azaspiro[3.4]octane core.

Conclusion and Future Perspectives

The 2-azaspiro[3.4]octane scaffold represents a valuable and increasingly utilized building block in the design of next-generation CNS therapeutics. Its unique three-dimensional structure and favorable physicochemical properties provide a powerful platform to overcome many of the challenges associated with developing brain-penetrant drugs. The synthetic accessibility of this motif, coupled with its proven success in recent drug discovery programs, ensures its continued prominence in the field. As our understanding of the complex interplay between molecular structure and CNS disposition grows, the rational incorporation of scaffolds like 2-azaspiro[3.4]octane will be instrumental in delivering safer and more effective treatments for a wide range of neurological and psychiatric disorders.

References

  • Novartis AG. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists. U.S. Patent No. 11,548,865 B2. Washington, DC: U.S.
  • Berdnikova, D. V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2535. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. PubMed, National Center for Biotechnology Information. [Link]

  • Neurocrine Biosciences, Inc. (2022). Piperazine azaspiro derivatives. U.S. Patent No. 11,524,954 B2. Washington, DC: U.S.
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Application

The Untapped Potential of 2-Azaspiro[3.4]octane in the Development of Novel Antitubercular Agents: A Guided Approach

The relentless global burden of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates a pa...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless global burden of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates a paradigm shift in antitubercular drug discovery. The scientific community is actively exploring novel chemical scaffolds that can yield potent agents with new mechanisms of action. Among these, spirocyclic systems, with their inherent three-dimensionality, offer a compelling avenue to explore uncharted chemical space and develop drug candidates with improved pharmacological properties. This guide focuses on the potential application of the 2-azaspiro[3.4]octane scaffold in this critical endeavor.

While direct applications of the 2-azaspiro[3.4]octane core in antitubercular drug discovery are not yet extensively documented in peer-reviewed literature, the closely related 2,6-diazaspiro[3.4]octane scaffold has been successfully utilized to generate remarkably potent antitubercular leads.[1][2][3] This success provides a strong rationale for investigating the mono-aza analogue. This document will, therefore, serve as a comprehensive guide for researchers, leveraging insights from the development of analogous compounds to outline a strategic approach for the synthesis and evaluation of 2-azaspiro[3.4]octane-based antitubercular agents.

The Allure of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds are characterized by two rings connected by a single, shared carbon atom. This unique structural feature imparts a rigid, three-dimensional geometry that can lead to enhanced binding affinity and selectivity for biological targets compared to more "flat" aromatic compounds. The 2-azaspiro[3.4]octane core, a fusion of an azetidine and a cyclopentane ring, is an attractive starting point for library synthesis due to its synthetic tractability and the presence of a secondary amine for facile derivatization.

Case Study: The Success of the 2,6-Diazaspiro[3.4]octane Core

A compelling case for the potential of the spiro[3.4]octane framework comes from the development of nitrofuran carboxamides incorporating a 2,6-diazaspiro[3.4]octane core.[1][2][3] A study detailing the synthesis and evaluation of a small library of these compounds identified a lead with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against the H37Rv strain of M. tuberculosis.[1]

The potent activity of these compounds is attributed to the nitrofuran warhead, which is reduced by bacterial enzymes to generate reactive nitrogen species that are lethal to the mycobacterium.[4] The spirocyclic core serves as a rigid scaffold to orient the peripheral substituents for optimal target engagement and favorable physicochemical properties.

Structure-Activity Relationship (SAR) Insights from 2,6-Diazaspiro[3.4]octane Derivatives

The exploration of the molecular periphery around the 2,6-diazaspiro[3.4]octane core provided valuable SAR insights that can guide the design of 2-azaspiro[3.4]octane-based analogues.[1]

CompoundR GroupMIC (µg/mL) against M. tuberculosis H37Rv
5a 5-nitrofuroyl25
17 1-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3-carbonyl0.016
24 3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole-5-carbonyl6.2

Data synthesized from Lukin, A., et al. (2022).[1]

The data clearly indicates that the nature of the substituent attached to the spirocyclic core has a profound impact on antitubercular activity. The incorporation of a 1,2,4-triazole moiety in compound 17 led to a dramatic increase in potency compared to a simple 5-nitrofuroyl group.[1] This highlights the importance of exploring diverse heterocyclic appendages to maximize antimycobacterial efficacy.

A Proposed Research Workflow for 2-Azaspiro[3.4]octane in Antitubercular Drug Discovery

The following sections provide a detailed, forward-looking guide for researchers wishing to explore the potential of the 2-azaspiro[3.4]octane scaffold.

Synthesis of the 2-Azaspiro[3.4]octane Scaffold

The 2-azaspiro[3.4]octane core can be synthesized through various reported routes.[5][6] A common strategy involves the annulation of the azetidine ring onto a cyclopentane precursor or vice versa. The choice of synthetic route will depend on the availability of starting materials and the desired substitution patterns.

G cluster_synthesis Synthesis of 2-Azaspiro[3.4]octane Core Starting Material Cyclopentanone Intermediate_1 1-(Hydroxymethyl)cyclopentanol Starting Material->Intermediate_1 Grignard Reaction Intermediate_2 Cyclopentanecarbaldehyde Intermediate_1->Intermediate_2 Oxidation Intermediate_3 N-Protected Azetidine Precursor Intermediate_2->Intermediate_3 Reductive Amination Scaffold N-Protected 2-Azaspiro[3.4]octane Intermediate_3->Scaffold Intramolecular Cyclization Deprotection Deprotection Scaffold->Deprotection e.g., Acidolysis Final_Scaffold 2-Azaspiro[3.4]octane Deprotection->Final_Scaffold

Caption: A generalized synthetic workflow for the 2-azaspiro[3.4]octane scaffold.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octane (A Key Intermediate)

This protocol is adapted from established methods for the synthesis of spirocyclic amines.

Materials:

  • Cyclopentanecarbaldehyde

  • tert-Butyl (2-aminoethyl)carbamate

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve cyclopentanecarbaldehyde (1.0 eq) and tert-butyl (2-aminoethyl)carbamate (1.1 eq) in DCM.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the linear precursor.

  • The crude linear precursor is then subjected to intramolecular cyclization conditions, which may involve activation of a hydroxyl group (if present from an alternative route) followed by base-mediated ring closure, to form N-Boc-2-azaspiro[3.4]octane.

  • Purify the product by column chromatography on silica gel.

Library Development and SAR Exploration

With the 2-azaspiro[3.4]octane core in hand, a library of derivatives can be synthesized by acylating the secondary amine with a variety of carboxylic acids, particularly those incorporating known antitubercular pharmacophores such as nitrofurans, nitroimidazoles, or other heterocycles.

G cluster_library Library Synthesis and Evaluation Scaffold 2-Azaspiro[3.4]octane Acylation Amide Coupling (e.g., EDC, HOBt) Scaffold->Acylation Library Library of 2-Azaspiro[3.4]octane Derivatives Acylation->Library Building_Blocks Diverse Carboxylic Acids (R-COOH) Building_Blocks->Acylation Screening Antitubercular Activity Screening (MIC) Library->Screening Cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) Library->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and evaluation of a 2-azaspiro[3.4]octane-based library.

In Vitro Evaluation of Antitubercular Activity

The synthesized compounds should be evaluated for their in vitro activity against M. tuberculosis. The following protocols describe standard assays for determining the MIC and cytotoxicity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This is a widely used and reliable method for assessing the antitubercular activity of novel compounds.[7]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Rifampicin (positive control)

  • DMSO (negative control)

Procedure:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Add 100 µL of the appropriate culture medium to all wells of a 96-well plate.

  • Add 100 µL of the test compound in its highest concentration to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include wells with rifampicin as a positive control and DMSO as a negative control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 25 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

Protocol 3: Cytotoxicity Assay against a Mammalian Cell Line (e.g., Vero cells)

It is crucial to assess the selectivity of the compounds by determining their toxicity to mammalian cells.

Materials:

  • Vero cells (or another suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin solution

  • Doxorubicin (positive control)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of viable cells against the compound concentration.

  • The selectivity index (SI) can then be calculated as CC50 / MIC. A higher SI value is desirable.

Conclusion and Future Directions

The 2-azaspiro[3.4]octane scaffold represents a promising, yet underexplored, area in the quest for novel antitubercular agents. The demonstrated success of the closely related 2,6-diazaspiro[3.4]octane core provides a strong impetus for the investigation of its mono-aza counterpart. By following the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold. The key to success will lie in the strategic selection of peripheral chemical moieties to decorate the spirocyclic core, aiming to optimize both antimycobacterial potency and selectivity. Future work should also focus on elucidating the mechanism of action of any identified lead compounds to ensure they act on novel targets within M. tuberculosis.

References

  • Reddy, T. J., et al. (2012). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 10(4), 710-712. Available from: [Link]

  • Request PDF. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]

  • Soares de Melo, C., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure-Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(1), 719-740. Available from: [Link]

  • Request PDF. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • Lukin, A., et al. (2022). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 15(3), 349. Available from: [Link]

  • Lukin, A., et al. (2022). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]

  • Adesina, S. K., et al. (2015). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Scientia Pharmaceutica, 83(2), 225-248. Available from: [Link]

  • Request PDF. (n.d.). Periphery Exploration Around 2,6-Diazaspiro[3.4]Octane Core Identifies Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • Oh, S., et al. (2026). Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. Bioorganic & Medicinal Chemistry, 103, 118549. Available from: [Link]

  • Singh, V., et al. (2026). QSAR-based drug discovery of 2-((4-Imino-3,4-dihydroquinazolin-2-yl)thio-substituted analogs targeting Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 44(1), 1-15. Available from: [Link]

  • Choi, H., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(9), e0028221. Available from: [Link]

  • Ptasiewicz, K., et al. (2021). Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine. Molecules, 26(11), 3326. Available from: [Link]

  • VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. Available from: [Link]

  • Paul, A., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLoS ONE, 17(6), e0269826. Available from: [Link]

  • Lukin, A., et al. (2021). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 26(23), 7350. Available from: [Link]

  • Hards, K., et al. (2022). Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis. International Journal of Molecular Sciences, 23(21), 13346. Available from: [Link]

  • PubChem. (n.d.). 6-Boc-2,6-diazaspiro[3.4]octan-2-amine. Available from: [Link]

Sources

Method

Application Note: Synthesis and Utility of 2-Oxa-6-azaspiro[3.4]octane, a Three-Dimensional Morpholine Bioisostere

Introduction: Escaping Flatland in Medicinal Chemistry The morpholine ring is a prevalent scaffold in medicinal chemistry, present in over 20 FDA-approved drugs.[1] Its appeal stems from a favorable balance of properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Medicinal Chemistry

The morpholine ring is a prevalent scaffold in medicinal chemistry, present in over 20 FDA-approved drugs.[1] Its appeal stems from a favorable balance of properties: the ether oxygen acts as a hydrogen bond acceptor, and the secondary amine provides a point for substitution while conferring aqueous solubility.[2] However, the morpholine moiety is not without its drawbacks. It is often susceptible to metabolic degradation and its relatively planar, flexible conformation can be suboptimal for achieving high-affinity interactions with complex protein binding sites.[3]

In the modern drug discovery paradigm of "escaping flatland," there is a significant drive towards developing molecules with greater three-dimensionality (3D) character, as measured by the fraction of sp³-hybridized carbons (Fsp³).[4] Increased Fsp³ content is correlated with improved clinical success, likely due to enhanced solubility, greater metabolic stability, and the ability to form more specific, geometrically precise interactions with biological targets.[4] Spirocyclic scaffolds, where two rings are joined by a single atom, are exceptional tools for instilling this 3D character.[5][6] They offer rigid frameworks that can reduce conformational entropy and project substituents into defined vectors in space.[6][7]

This application note details the rationale and a robust protocol for the synthesis of 2-oxa-6-azaspiro[3.4]octane , a novel spirocyclic bioisostere of morpholine. By replacing the flexible six-membered ring of morpholine with a rigid spirocyclic system containing an oxetane and a pyrrolidine ring, 2-oxa-6-azaspiro[3.4]octane offers a compelling alternative for drug development professionals seeking to improve the physicochemical and pharmacological properties of their lead compounds.

The Bioisosteric Advantage of 2-Oxa-6-azaspiro[3.4]octane

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing drug-like properties. 2-Oxa-6-azaspiro[3.4]octane serves as an advanced bioisostere for morpholine by retaining the key pharmacophoric features—a hydrogen bond-accepting oxygen and a secondary amine—within a conformationally restricted, sp³-rich framework.

Diagram 1: Bioisosteric Replacement Strategy

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Morpholine Morpholine Prop_M Properties: - Flexible Conformation - Metabolic Liability - Lower Fsp³ Prop_S Properties: - Rigid 3D Structure - Improved Metabolic Stability - Higher Fsp³ - Novel Chemical Space Prop_M->Prop_S Bioisosteric Replacement Spiro 2-Oxa-6-azaspiro[3.4]octane workflow Start Starting Materials: - Methylene Cyclobutane - N-Protected Azomethine Ylide Precursor Step1 Step 1: [3+2] Cycloaddition Start->Step1 Intermediate Protected Spirocyclic Intermediate Step1->Intermediate Step2 Step 2: Deprotection Intermediate->Step2 Product Final Product: 2-Oxa-6-azaspiro[3.4]octane Step2->Product Purify Purification (Distillation / Chromatography) Product->Purify

Caption: A streamlined two-step synthesis and purification workflow.

Protocol: Synthesis of 2-Oxa-6-azaspiro[3.4]octane

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a properly equipped chemical laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Materials and Reagents:

  • 1,1-Bis(phenylsulfonyl)ethylene

  • 3,4-Dihydro-2H-pyrrole

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step 1: Synthesis of 2,2-bis(phenylsulfonyl)-2-oxa-6-azaspiro[3.4]octane (Protected Intermediate)

  • Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1-bis(phenylsulfonyl)ethylene (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the sulfone) via cannula.

  • Reactant Addition: While stirring vigorously, add 3,4-dihydro-2H-pyrrole (1.2 eq) dropwise at room temperature.

    • Causality: The cesium carbonate acts as a base to facilitate the generation of the azomethine ylide in situ from the imine precursor, which then undergoes the [3+2] cycloaddition with the electron-deficient alkene. Toluene is an effective solvent for this transformation.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic base.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the protected spirocyclic intermediate as a solid.

Step 2: Reductive Desulfonylation (Deprotection) to Yield 2-Oxa-6-azaspiro[3.4]octane

  • Inert Atmosphere: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous THF.

  • Reactant Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of the protected intermediate from Step 1 (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Causality: LiAlH₄ is a powerful reducing agent required for the reductive cleavage of the two stable phenylsulfonyl protecting groups. The reaction is highly exothermic, necessitating slow addition at reduced temperature to maintain control. [8]3. Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 18-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the removal of both sulfonyl groups.

  • Quenching (Fieser workup):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Causality: This specific quenching procedure is critical for safety and for precipitating the aluminum salts into a granular, easily filterable solid.

  • Work-up:

    • Stir the resulting slurry vigorously for 1 hour at room temperature.

    • Add anhydrous sodium sulfate, and filter the mixture through a pad of Celite.

    • Wash the filter cake thoroughly with THF and then ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure.

  • Final Purification: The resulting crude oil can be purified by vacuum distillation to yield 2-oxa-6-azaspiro[3.4]octane as a colorless liquid. [8] Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (113.16 g/mol ). [9]* FT-IR: To identify characteristic functional group stretches.

Conclusion

2-Oxa-6-azaspiro[3.4]octane represents a strategically important building block for modern medicinal chemistry. By replacing the traditional morpholine scaffold, researchers can access novel chemical space and potentially overcome common liabilities associated with metabolic instability and conformational flexibility. [3][10]The inherent three-dimensionality and rigidity of this spirocycle can lead to significant improvements in potency, selectivity, and overall pharmacokinetic profiles. [7]The synthetic protocol outlined here, based on a robust [3+2] cycloaddition, provides a reliable and scalable route to this valuable compound, empowering drug discovery professionals to enhance their development candidates.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6). Available at: [Link]

  • ResearchGate. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Schindler, C. S., et al. (2023). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. PubMed Central (PMC) - NIH. Available at: [Link]

  • Enamine. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Di Micco, S., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Morpholine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Jones, G. M., & Wood, J. L. (1940). Some Physical Properties of Morpholine—Water Solutions. Journal of the American Chemical Society. Available at: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-Azaspiro[3.4]octane Building Blocks

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the quest for novel ther...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug design. This has led to a growing interest in three-dimensional molecular scaffolds that can better mimic the complex topographies of biological targets. Among these, spirocyclic systems, particularly azaspirocycles, have emerged as privileged motifs. The inherent rigidity and defined three-dimensional geometry of these structures offer a unique opportunity to orient substituents in precise vectors, enabling fine-tuning of interactions with protein binding pockets.

The 2-azaspiro[3.4]octane core, a compact and rigid framework featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single carbon atom, represents a particularly attractive building block. Its incorporation into drug candidates can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while the azetidine nitrogen provides a convenient handle for further functionalization. The value of azaspirocyclic scaffolds is underscored by their presence in recently developed therapeutics, such as the CDK4/6 inhibitor Trilaciclib and the BCL2 inhibitor Sonrotoclax, which, although not containing the exact 2-azaspiro[3.4]octane ring system, highlight the successful application of related spirocyclic amines in medicine.

This comprehensive guide provides detailed, scalable protocols for the synthesis of 2-azaspiro[3.4]octane building blocks, catering to the needs of researchers in both academic and industrial settings. We will explore multiple synthetic strategies, offering insights into the rationale behind experimental choices and providing step-by-step instructions to facilitate the production of these valuable compounds on a large scale.

Strategic Approaches to the Synthesis of 2-Azaspiro[3.4]octane

Several synthetic routes to the 2-azaspiro[3.4]octane core have been developed, each with its own set of advantages and limitations. The choice of a particular strategy will often depend on the availability of starting materials, the desired scale of the synthesis, and the need for specific functionalization. Here, we will focus on three robust and scalable approaches.

Visualizing the Synthetic Pathways

cluster_0 Synthetic Strategies for 2-Azaspiro[3.4]octane Start Starting Materials Route_A Route A: Annulation of Cyclopentane Ring Start->Route_A Route_B Route B: Annulation of Azetidine Ring (Method 1) Start->Route_B Route_C Route C: Annulation of Azetidine Ring (Method 2) Start->Route_C Final_Product 2-Azaspiro[3.4]octane Route_A->Final_Product Route_B->Final_Product Route_C->Final_Product

Caption: Overview of the main synthetic strategies for constructing the 2-azaspiro[3.4]octane scaffold.

Route A: Annulation of the Cyclopentane Ring

This approach involves the construction of the cyclopentane ring onto a pre-existing azetidine derivative. A key advantage of this strategy is the commercial availability of various substituted azetidines, allowing for the synthesis of a diverse range of final products.

Workflow for Route A

Start_A N-Boc-azetidin-3-one Step_A1 Horner-Wadsworth-Emmons Olefination Start_A->Step_A1 Intermediate_A1 α,β-Unsaturated Ester Step_A1->Intermediate_A1 Step_A2 [3+2] Cycloaddition Intermediate_A1->Step_A2 Intermediate_A2 N-Boc-2,6-diazaspiro[3.4]octane derivative Step_A2->Intermediate_A2 Step_A3 Deprotection & Functionalization Intermediate_A2->Step_A3 Final_Product_A Functionalized 2-Azaspiro[3.4]octane Step_A3->Final_Product_A

Caption: Step-wise workflow for the synthesis of 2-azaspiro[3.4]octane derivatives via cyclopentane ring annulation.

Protocol 1: Multi-gram Synthesis of N-Boc-2-azaspiro[3.4]octane-6-carboxylate

This protocol is adapted from a reported multi-gram synthesis of a related 2,6-diazaspiro[3.4]octane core and can be modified for the synthesis of various 2-azaspiro[3.4]octane derivatives.[1]

Materials:

  • N-Boc-azetidin-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • Lithium fluoride

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Synthesis of the α,β-Unsaturated Ester:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the α,β-unsaturated ester.

  • [3+2] Cycloaddition:

    • To a solution of the α,β-unsaturated ester (1.0 eq.) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq.) in anhydrous DCM, add lithium fluoride (1.5 eq.).

    • Stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Route B: Annulation of the Azetidine Ring via Intramolecular Schmidt Reaction

This elegant approach involves the formation of the azetidine ring from a suitably functionalized cyclopentane precursor. The key step is an intramolecular Schmidt reaction, which utilizes an azide to install the nitrogen atom and induce a ring contraction to form the four-membered ring.

Workflow for Route B

Start_B 1,1-Bis(hydroxymethyl)cyclopentane Step_B1 Tosylation Start_B->Step_B1 Intermediate_B1 1,1-Bis(tosyloxymethyl)cyclopentane Step_B1->Intermediate_B1 Step_B2 Azide Formation Intermediate_B1->Step_B2 Intermediate_B2 1-(Azidomethyl)-1-(tosyloxymethyl)cyclopentane Step_B2->Intermediate_B2 Step_B3 Intramolecular Schmidt Reaction Intermediate_B2->Step_B3 Intermediate_B3 N-Tosyl-2-azaspiro[3.4]octane Step_B3->Intermediate_B3 Step_B4 Detosylation Intermediate_B3->Step_B4 Final_Product_B 2-Azaspiro[3.4]octane Step_B4->Final_Product_B

Caption: Step-wise workflow for the synthesis of 2-azaspiro[3.4]octane via an intramolecular Schmidt reaction.

Protocol 2: Scalable Synthesis of 2-Azaspiro[3.4]octane Hydrochloride

This protocol is based on a reported facile synthesis of the title compound.[2]

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopentane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium azide

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (in diethyl ether or isopropanol)

  • Sodium bicarbonate

  • Sodium sulfate

Procedure:

  • Monotosylation of 1,1-Bis(hydroxymethyl)cyclopentane:

    • Dissolve 1,1-bis(hydroxymethyl)cyclopentane (1.0 eq.) in a mixture of pyridine and DCM at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify by column chromatography to obtain the monotosylated product.

  • Synthesis of 1-(Azidomethyl)-1-(hydroxymethyl)cyclopentane:

    • Dissolve the monotosylated diol (1.0 eq.) in DMF and add sodium azide (1.5 eq.).

    • Heat the mixture to 80-90 °C and stir for 12-16 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the azido alcohol, which can be used in the next step without further purification.

  • Intramolecular Schmidt Reaction and Reduction:

    • Safety First: This step involves the use of a strong acid with an azide, which can generate highly toxic and explosive hydrazoic acid. This reaction must be performed in a well-ventilated fume hood with a blast shield. Avoid contact of azides with metals.[3][4][5][6][7]

    • Dissolve the azido alcohol (1.0 eq.) in DCM and cool to 0 °C.

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Dissolve the crude lactam intermediate in THF and add sodium borohydride (excess) portion-wise at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Carefully quench with water, extract with ethyl acetate, dry, and concentrate.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in diethyl ether or isopropanol and add a solution of HCl in the same solvent until precipitation is complete.

    • Filter the solid, wash with cold solvent, and dry under vacuum to obtain 2-azaspiro[3.4]octane hydrochloride as a white solid.

Route C: Alternative Annulation of the Azetidine Ring

This route also builds the azetidine ring onto a cyclopentane core but follows a different synthetic logic, avoiding the use of azides. It relies on the formation of a β-lactam intermediate, which is subsequently reduced.

Workflow for Route C

Start_C Cyclopentanecarboxylic Acid Step_C1 Amidation Start_C->Step_C1 Intermediate_C1 N-Substituted Cyclopentanecarboxamide Step_C1->Intermediate_C1 Step_C2 β-Lactam Formation Intermediate_C1->Step_C2 Intermediate_C2 Spiro[3.4]octan-2-one derivative Step_C2->Intermediate_C2 Step_C3 Reduction Intermediate_C2->Step_C3 Final_Product_C 2-Azaspiro[3.4]octane derivative Step_C3->Final_Product_C

Caption: Step-wise workflow for an alternative synthesis of 2-azaspiro[3.4]octane derivatives via a β-lactam intermediate.

Comparison of Synthetic Routes

FeatureRoute A: Cyclopentane AnnulationRoute B: Azetidine Annulation (Schmidt)Route C: Azetidine Annulation (β-Lactam)
Starting Materials Readily available N-Boc-azetidin-3-oneCommercially available 1,1-bis(hydroxymethyl)cyclopentaneCyclopentanecarboxylic acid derivatives
Scalability Good, with established multi-gram procedures for analogous systems.[1]Good, has been demonstrated on a facile scale.[2]Potentially scalable, but may require optimization for large-scale β-lactam formation.
Safety Considerations Standard organic synthesis hazards.Use of sodium azide and strong acids requires stringent safety precautions.[3][4][5][6][7]Generally safer reagents compared to Route B.
Versatility High, allows for diverse substitution on the azetidine ring from the start.Primarily for the parent scaffold, functionalization is done post-synthesis.Moderate, depends on the availability of substituted cyclopentane starting materials.
Key Transformations Horner-Wadsworth-Emmons, [3+2] CycloadditionTosylation, Azide formation, Intramolecular Schmidt ReactionAmidation, β-Lactam formation, Reduction

Applications in Medicinal Chemistry: Case Studies

While direct incorporation of the parent 2-azaspiro[3.4]octane into approved drugs is not yet prevalent, the broader class of azaspirocycles has seen significant success. The following examples illustrate the utility of these rigid scaffolds in developing potent and selective therapeutic agents.

  • Sonrotoclax (BGB-11417): A potent and selective BCL2 inhibitor currently in clinical trials for various hematological malignancies. Its structure features a 7-azaspiro[3.5]nonane moiety, which contributes to its high binding affinity and selectivity.[8]

  • Trilaciclib (G1T28): An intravenous CDK4/6 inhibitor approved to reduce the incidence of chemotherapy-induced myelosuppression.[9][10] The core of this molecule is a spiro[piperidine-4,7'-pyrrolo[2,3-d]pyrimidine], demonstrating the successful application of a complex azaspirocycle in an approved drug.

The synthetic strategies outlined in this guide for 2-azaspiro[3.4]octane can be adapted to generate a wide array of novel spirocyclic building blocks, enabling the exploration of new chemical space and the development of next-generation therapeutics.

Safety and Handling

The synthesis of 2-azaspiro[3.4]octane building blocks involves the use of several hazardous reagents that require careful handling to ensure laboratory safety.

  • Sodium Azide (NaN₃): A highly toxic and potentially explosive substance. It can form explosive heavy metal azides. Always use non-metal spatulas and avoid contact with acids, which generates highly toxic and explosive hydrazoic acid. All manipulations should be conducted in a well-ventilated fume hood.[3][4][6]

  • Trifluoroacetic Acid (TFA): A strong, corrosive acid. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a fume hood.[9][11][12]

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

  • Organolithium Reagents (e.g., n-BuLi, s-BuLi): Pyrophoric reagents that can ignite spontaneously on contact with air. They must be handled under an inert atmosphere using proper syringe and cannula techniques.

Always consult the Safety Data Sheet (SDS) for each reagent before use and adhere to all institutional safety guidelines.

Conclusion

The 2-azaspiro[3.4]octane scaffold represents a valuable and increasingly sought-after building block in modern drug discovery. Its unique three-dimensional structure provides a powerful tool for medicinal chemists to design novel therapeutics with improved properties. The scalable synthetic routes detailed in this guide, particularly the intramolecular Schmidt reaction and the cyclopentane annulation strategies, offer reliable and adaptable methods for producing these important compounds on a large scale. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently synthesize and utilize 2-azaspiro[3.4]octane derivatives to accelerate the discovery of new and effective medicines.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023 Mar 10;28(6):2529. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Safe Handling of Azides - University of Pittsburgh. (2013). [Link]

  • (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis - ResearchGate. (2025). [Link]

  • Azide Compounds - Environmental Health and Safety. (n.d.). [Link]

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry. (2022). [Link]

  • Schmidt Reaction - Chemistry LibreTexts. (2023). [Link]

  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem. (n.d.). [Link]

  • The reaction of some aromatic acids with sodium azide in a trifluoroacetic acid - SciSpace. (1965). [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025). [Link]

  • Trilaciclib prior to gemcitabine plus carboplatin for metastatic triple-negative breast cancer: phase III PRESERVE 2 - G1 Therapeutics, Inc. (2022). [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (2025). [Link]

  • trilaciclib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [Link]

  • Dangers of: Azide Reactions, Large Scale Reactions - Health, Safety & Risk Management. (n.d.). [Link]

Sources

Method

Mastering the Craft: A Guide to Protecting Group Strategies for Diazaspiro[3.4]octane Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Protecting Groups in Diazaspiro[3.4]octane Synthesis Diazaspiro[3.4]octane scaffolds have emerged as privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Protecting Groups in Diazaspiro[3.4]octane Synthesis

Diazaspiro[3.4]octane scaffolds have emerged as privileged structures in modern medicinal chemistry, imparting valuable three-dimensionality and improved physicochemical properties to drug candidates. Their rigid, spirocyclic framework can lead to enhanced target affinity and selectivity. However, the presence of two secondary amine functionalities, each with distinct steric and electronic environments, presents a significant synthetic challenge. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, complicating purification and reducing yields. Therefore, a well-defined protecting group strategy is not merely a convenience but a cornerstone of any successful synthetic campaign targeting these valuable analogues.

This comprehensive guide provides an in-depth exploration of protecting group strategies for diazaspiro[3.4]octane analogues. We will delve into the nuances of selective mono-protection and orthogonal protection, providing not just step-by-step protocols but also the underlying chemical principles that govern these transformations.

The Dichotomy of Reactivity: Understanding the Two Nitrogens

The key to selectively functionalizing diazaspiro[3.4]octane analogues lies in understanding the differential reactivity of the two nitrogen atoms. In the case of 1,6-diazaspiro[3.4]octane, the two nitrogens reside in a four-membered azetidine ring and a five-membered pyrrolidine ring, respectively. The nitrogen in the less-strained pyrrolidine ring is generally more nucleophilic and sterically accessible, making it the preferred site for initial functionalization. Conversely, in 2,6-diazaspiro[3.4]octane, both nitrogens are part of five-membered rings, but subtle conformational and electronic differences can still be exploited for selective protection.

Mono-Protection of 1,6-Diazaspiro[3.4]octane: A Targeted Approach

The most common and effective strategy for the selective functionalization of 1,6-diazaspiro[3.4]octane is the mono-protection of one of the secondary amines. The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for this purpose, offering a balance of stability and facile cleavage under acidic conditions.

The Rationale for Regioselectivity

The preferential protection of the nitrogen at the 6-position (the pyrrolidine nitrogen) to form 6-Boc-1,6-diazaspiro[3.4]octane is a consequence of the differing steric and electronic environments of the two nitrogen atoms. The nitrogen within the five-membered pyrrolidine ring is less sterically hindered and more nucleophilic than the nitrogen in the strained four-membered azetidine ring. This inherent difference in reactivity allows for selective acylation under carefully controlled conditions.

Orthogonal Protection of 2,6-Diazaspiro[3.4]octane: A Gateway to Diverse Functionalization

For more complex synthetic routes requiring the sequential functionalization of both nitrogen atoms, an orthogonal protecting group strategy is essential. This involves the use of two different protecting groups that can be removed under distinct, non-interfering conditions. A common and effective pairing for 2,6-diazaspiro[3.4]octane analogues is the use of the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.

This orthogonal approach provides the flexibility to selectively deprotect and functionalize one nitrogen atom while the other remains protected, and vice versa.

Visualizing the Strategy: Orthogonal Protection Workflow

OrthogonalProtection Diazaspiro 2,6-Diazaspiro[3.4]octane Mono_Protected Mono-Protected Intermediate Diazaspiro->Mono_Protected  Protection Step 1 (e.g., Boc2O) Ortho_Protected Orthogonally Protected (e.g., N-Boc, N'-Cbz) Mono_Protected->Ortho_Protected  Protection Step 2 (e.g., Cbz-Cl) Deprotect_Boc Selective Boc Deprotection (Acid) Ortho_Protected->Deprotect_Boc Deprotect_Cbz Selective Cbz Deprotection (H2/Pd) Ortho_Protected->Deprotect_Cbz Func1 Functionalization at N Func1->Deprotect_Cbz Final_Product2 Di-functionalized Product 2 Func1->Final_Product2 Func2 Functionalization at N' Func2->Deprotect_Boc Final_Product1 Di-functionalized Product 1 Func2->Final_Product1 Deprotect_Boc->Func1 Deprotect_Boc->Func1 Deprotect_Cbz->Func2 Deprotect_Cbz->Func2

Caption: Orthogonal protection workflow for 2,6-diazaspiro[3.4]octane.

Data at a Glance: Protecting Group Strategies and Conditions

Target ScaffoldProtecting GroupReagents and ConditionsTypical YieldReference
1,6-Diazaspiro[3.4]octaneBocDi-tert-butyl dicarbonate (Boc)₂O, Triethylamine, Dichloromethane, 0 °C to rtGood to High[1]
2,6-Diazaspiro[3.4]octaneBoc (on azetidine N)Di-tert-butyl dicarbonate (Boc)₂O, baseGood[2]
2,6-Diazaspiro[3.4]octaneCbz (on pyrrolidine N)Benzyl chloroformate (Cbz-Cl), baseGood[2]
Protected AnalogueDeprotection MethodReagents and ConditionsTypical YieldReference
Boc-protected diazaspiro[3.4]octaneAcidolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM), rtHigh[3]
Cbz-protected diazaspiro[3.4]octaneHydrogenolysisH₂, Palladium on carbon (Pd/C), Methanol or Ethanol, rtHigh[4]

Detailed Application Notes and Protocols

Protocol 1: Selective Mono-Boc Protection of 1,6-Diazaspiro[3.4]octane

This protocol details the selective protection of the more nucleophilic nitrogen in the pyrrolidine ring of 1,6-diazaspiro[3.4]octane.

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Protocol 2: Orthogonal Protection of 2,6-Diazaspiro[3.4]octane with Boc and Cbz

This protocol describes the sequential protection of the two nitrogen atoms of 2,6-diazaspiro[3.4]octane with two orthogonal protecting groups.

Part A: Mono-Boc Protection

Follow the procedure outlined in Protocol 1 , substituting 1,6-diazaspiro[3.4]octane with 2,6-diazaspiro[3.4]octane to obtain the mono-Boc protected intermediate.

Part B: Cbz Protection of the Remaining Amine

Materials:

  • Mono-Boc-2,6-diazaspiro[3.4]octane

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the mono-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine or DIPEA (1.2 eq) to the solution.

  • Cbz-Cl Addition: Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 6-10 from Protocol 1 to isolate and purify the orthogonally protected 2-Boc-6-Cbz-2,6-diazaspiro[3.4]octane.

Protocol 3: Selective Deprotection Strategies

A. Boc Deprotection with Trifluoroacetic Acid (TFA)

This method selectively removes the Boc group in the presence of a Cbz group.

Materials:

  • Boc-protected diazaspiro[3.4]octane analogue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • TFA Addition: Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-3 hours, or until TLC analysis shows complete deprotection.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

B. Cbz Deprotection by Catalytic Hydrogenolysis

This mild method removes the Cbz group without affecting an existing Boc group.

Materials:

  • Cbz-protected diazaspiro[3.4]octane analogue

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogenation Setup: Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Inert Atmosphere: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The successful synthesis and functionalization of diazaspiro[3.4]octane analogues are critically dependent on the strategic use of protecting groups. By understanding the inherent reactivity differences between the two nitrogen atoms and employing robust protocols for selective mono-protection and orthogonal protection, researchers can unlock the full potential of this valuable scaffold. The detailed methodologies and underlying principles presented in this guide are intended to empower scientists in drug discovery and development to confidently navigate the synthetic challenges and accelerate the creation of novel, impactful therapeutics.

References

  • Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Aboagye, E., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at: [Link]

  • BenchChem. (2025). Preventing Side Reactions During Functionalization of 1,6-Diazaspiro[3.4]octane. BenchChem.
  • Lee, J. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines.
  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(11), 1815-1818. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in 2-azaspiro[3.4]octane synthesis

Welcome to the technical support hub for the synthesis of 2-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable spirocyclic scaffold into their work. The inherent three-dimensionality and conformational rigidity of the 2-azaspiro[3.4]octane core make it a privileged structure in modern drug discovery, often leading to improved potency, selectivity, and pharmacokinetic properties.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical advice drawn from established literature and field experience. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and achieve higher yields and purity.

Overview of Synthetic Strategies

The construction of the 2-azaspiro[3.4]octane framework can be approached from several angles. The choice of strategy often depends on the available starting materials, desired substitution patterns, and scalability requirements. The most successful and widely cited methods involve the formation of either the five-membered cyclopentane ring or the four-membered azetidine ring as the key spiro-fusing step.[2][3]

  • Annulation of the Cyclopentane Ring: This strategy typically involves a pre-formed azetidine derivative that is then used to construct the cyclopentane ring. A prominent example is the [3+2] cycloaddition of an azomethine ylide (generated from an azetidine precursor) with an appropriate dipolarophile.[4][5] This method is often convergent and provides good control over stereochemistry.

  • Annulation of the Azetidine Ring: These approaches start with a cyclopentane-based precursor. Intramolecular cyclization is a common theme, where a cyclopentane derivative bearing both a nucleophilic amine and a leaving group at the appropriate positions is induced to form the azetidine ring.[2][3]

The following sections will address specific issues that may arise during the execution of these and related synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a direct Q&A to address the most pressing issues encountered during the synthesis of 2-azaspiro[3.4]octane.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a multifaceted problem that can stem from reaction conditions, reagent quality, or product isolation. Let's break down the potential culprits.

Causality & Explanation:

A low isolated yield indicates that the desired transformation is either not proceeding to completion, is competing with side reactions, or the product is being lost during workup and purification. Identifying the root cause is critical for effective optimization.

Troubleshooting Workflow:

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LCMS, crude NMR) start->check_tlc incomplete Incomplete Reaction: Significant Starting Material Remains check_tlc->incomplete Is starting material present? side_products Complex Mixture: Multiple Side Products check_tlc->side_products Are there many new spots/peaks? clean_crude Clean Crude Reaction: Mainly Product, but Low Isolated Yield check_tlc->clean_crude Is the crude relatively clean? optimize_cond Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check Catalyst/Reagent Activity incomplete->optimize_cond optimize_stoic Check Stoichiometry & Reagent Purity: - Use Fresh/Purified Reagents - Verify Molarity of Solutions incomplete->optimize_stoic refine_conditions Refine Conditions: - Lower Temperature - Reduce Reaction Time - Use Milder Base/Acid side_products->refine_conditions inert_atm Ensure Inert Atmosphere: - Degas Solvents - Use N2 or Ar Blanket side_products->inert_atm optimize_workup Optimize Workup & Purification: - Adjust pH during extraction - Use alternative solvent system - Consider crystallization or salt formation clean_crude->optimize_workup G cluster_0 Step 1: Azetidine Formation cluster_1 Step 2: Cyclopentanone Annulation cluster_2 Step 3: Reduction a 1. Start with known precursor (e.g., 1,1-bis(hydroxymethyl)cyclobutane) b 2. Tosylation or Halogenation a->b c 3. Reaction with N-Boc-protected propargylamine b->c d 4. Intramolecular Cyclization c->d e 5. Deprotection of alkyne d->e f 6. Hydration of alkyne to form methyl ketone e->f g 7. Base-mediated intramolecular aldol condensation f->g h 8. Dehydration to yield N-Boc-2-azaspiro[3.4]oct-6-en-5-one g->h i 9. Conjugate reduction (e.g., H₂, Pd/C) to yield target ketone h->i

Sources

Optimization

Technical Support Center: Purification of 2-Azaspiro[3.4]octane Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 2-Azaspiro[3.4]octane hydrochloride. As a key building block in modern medicinal chemistry, the purity of...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-Azaspiro[3.4]octane hydrochloride. As a key building block in modern medicinal chemistry, the purity of this spirocyclic amine is paramount for the success of subsequent synthetic steps and the reliability of biological data. Its unique three-dimensional structure and high polarity present specific challenges during purification that differ from those of more conventional, achiral amines.[1]

This guide is structured to provide direct, actionable solutions to common problems encountered during the isolation and purification of this compound from crude reaction mixtures. We will delve into the causality behind our recommended protocols, grounding our advice in established principles of physical organic chemistry to ensure you can adapt these methods to your specific circumstances.

Troubleshooting and Purification Guide

This section addresses the most common issues researchers face after synthesizing 2-Azaspiro[3.4]octane hydrochloride. The initial step in any purification workflow is to assess the nature of the crude product and its impurities.

Purification_Workflow cluster_start Initial Assessment cluster_troubleshooting Problem Identification & Solution cluster_methods Purification Method cluster_end Final Verification start Crude Reaction Mixture assess Assess Crude Product (NMR, LCMS, Physical State) start->assess identify Identify Primary Issue assess->identify oil Product is an Oil / Gummy Solid identify->oil Oily discolored Product is Discolored (Yellow/Brown) identify->discolored Discolored impure Significant Organic Impurities (by NMR/LCMS) identify->impure Impure trituration Trituration / Solvent Wash oil->trituration charcoal Activated Charcoal Treatment discolored->charcoal recrystallization Recrystallization impure->recrystallization verify Verify Purity (NMR, HPLC, MP, Appearance) trituration->verify recrystallization->verify charcoal->recrystallization pure_product Pure Crystalline Solid verify->pure_product

Caption: General troubleshooting workflow for purification.

Q1: My final product is a persistent oil or a gummy semi-solid after removing the solvent. How can I induce crystallization?

Answer:

This is a very common issue, often caused by the presence of residual solvents or organic impurities that inhibit the formation of a crystal lattice. Amine hydrochloride salts are highly polar and hygroscopic, meaning they can also retain water, which further hinders crystallization.[2] The goal is to remove these inhibitors and provide a suitable environment for the salt to precipitate in an ordered manner.

The most effective technique here is trituration followed by solvent/anti-solvent precipitation . The principle is to "wash" the crude oil with a solvent in which the desired salt is insoluble, but the impurities are soluble.

Experimental Protocol: Trituration & Precipitation

  • Solvent Selection: Place a small sample of your crude oil in a test tube. Add a small amount of a non-polar solvent like diethyl ether (Et₂O) or heptane . Agitate the mixture. If the impurities dissolve while your product remains as a separate phase (or solidifies), this is a good solvent system. Ethyl acetate can also be effective for removing moderately polar impurities.[3]

  • Trituration: Transfer the bulk of your crude oil to a flask. Add a sufficient volume of the chosen solvent (e.g., diethyl ether). Using a spatula or glass rod, vigorously scratch and stir the oily product against the side of the flask. This mechanical agitation helps to break up the oil and encourages nucleation, often resulting in the formation of a fine white powder.

  • Isolation: Once the product has solidified, collect the solid by vacuum filtration. Wash the solid on the filter with a fresh portion of the same non-polar solvent to remove any remaining surface impurities.

  • Drying: Dry the resulting white powder thoroughly under high vacuum. It is critical to remove all residual solvents, which could interfere with subsequent steps or analytical characterization.

Causality: The high polarity of the hydrochloride salt makes it poorly soluble in non-polar solvents like ethers and alkanes.[2] Conversely, many organic byproducts (e.g., an incompletely removed Boc-protecting group or other neutral organic molecules) are much more soluble. Trituration exploits this differential solubility to physically wash away the impurities.

Q2: My isolated 2-Azaspiro[3.4]octane hydrochloride is a white solid, but my ¹H NMR spectrum shows significant organic impurities. What is the best way to purify it?

Answer:

When simple washing fails to remove impurities, recrystallization is the gold-standard method for purifying crystalline solids. The principle relies on the subtle differences in solubility between your product and the impurities in a chosen solvent system at different temperatures. For highly polar salts like this one, a solvent/anti-solvent system at room temperature or below is often more effective than a traditional single-solvent hot recrystallization.

A common and effective system for amine hydrochlorides is an alcohol (for dissolution) paired with an ether or alkane (as the anti-solvent).[4]

Experimental Protocol: Recrystallization via Solvent/Anti-Solvent Method

  • Dissolution: In a clean flask, dissolve the impure solid in the minimum amount of a warm (40-50°C) polar solvent. Isopropanol (IPA) or ethanol are excellent starting points. Aim for a clear, slightly saturated solution. Using the absolute minimum volume is key to maximizing your yield.

  • Anti-Solvent Addition: While stirring the solution, slowly add a non-polar anti-solvent in which the hydrochloride salt is insoluble. Diethyl ether (Et₂O) or tert-Butyl methyl ether (MTBE) are ideal choices. Add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated and precipitation is imminent.

  • Inducing Crystallization: If crystals do not form immediately, you can induce precipitation by:

    • Scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Adding a single seed crystal from a previously purified batch.

    • Allowing the flask to stand undisturbed at room temperature, followed by cooling in a refrigerator or freezer. Slow cooling generally promotes the formation of larger, purer crystals.[5]

  • Maturation & Isolation: Allow the crystals to form and "mature" in the mother liquor, ideally for several hours at a low temperature (e.g., 4°C). This allows the crystallization equilibrium to favor the incorporation of the product into the lattice while leaving impurities behind in the solution.

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with a cold mixture of the solvent/anti-solvent (e.g., 1:5 IPA/Et₂O) to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q: How do I confirm the purity of my final product?

A: A combination of analytical techniques should be used to establish purity conclusively. No single method is sufficient.

Technique Purpose Expected Result for Pure Product
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with correct chemical shifts, integrations, and coupling patterns. Absence of signals from solvents or byproducts (e.g., t-butyl group from Boc precursor).[6]
HPLC Quantitative assessment of purity.A single major peak with >98% area. The method should be stability-indicating if possible.[7]
LCMS Confirmation of molecular weight.A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the free base.
Melting Point Indicator of purity.A sharp melting point range (e.g., 1-2°C). Broad ranges often indicate the presence of impurities.
Appearance Qualitative check.A fine, white to off-white, crystalline solid.

Q: My product is off-white or yellowish. What causes this and how can I fix it?

A: Discoloration is typically due to trace amounts of highly conjugated, chromophoric impurities that are often formed from side reactions or degradation. While present in very small quantities, they can be highly colored. If recrystallization alone does not yield a white solid, a treatment with activated charcoal can be effective.

Protocol: Before the filtration step in your recrystallization (after dissolving the crude product in the hot solvent), add a very small amount of activated charcoal (approx. 1-2% by weight) to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite® to remove the charcoal, then proceed with the recrystallization as described above. Caution: Using too much charcoal can lead to significant loss of your desired product.

Q: What are the typical ¹H NMR chemical shifts I should expect for 2-Azaspiro[3.4]octane hydrochloride?

A: While the exact shifts can vary slightly based on the solvent and concentration, you can expect the following general pattern in a solvent like D₂O or MeOD. The protonation of the nitrogen causes a downfield shift of adjacent protons compared to the free base.

Proton Assignment (Approximate) Expected Chemical Shift (ppm) Multiplicity
Protons on C1 and C3 (azetidine ring, adjacent to N)3.5 - 4.0Triplet or Multiplet
Protons on C4 (azetidine ring, spiro center)2.0 - 2.5Multiplet
Protons on C5, C6, C7, C8 (cyclopentane ring)1.8 - 2.3Multiplet
NH₂⁺ (if visible)Broad singletHighly variable, often exchanges with D₂O

Note: This table is an estimation based on general principles of NMR spectroscopy for similar structures. It is crucial to compare your spectrum to a verified reference standard if available.[8][9]

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(34), 7944-7948. [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Bak, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Various Authors. (2019). Recrystallization with two solvents. Reddit r/Chempros. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Waters Corporation. (n.d.). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. [Link]

  • Various Authors. (2021). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Google Patents. (2007).
  • Various Authors. (2023). Precipitating organic amine from organic solution containing dissolved KOH. Reddit r/Chempros. [Link]

  • Harna, S. V., et al. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 70(3), 733–744. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Various Authors. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. [Link]

  • Pires, R. (2020). Selecting a recrystallization solvent. YouTube. [Link]

  • Engel, D., Spooner, B., & Sheilan, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • ONEEZE. (2014). Purifying Amines Using Their Salts. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Chemistry Helps. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Agilent Technologies. (2023). Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Various Authors. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]

  • Calpena, A. C., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1135-1141. [Link]

  • Various Authors. (2021). Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

  • Slideshare. (n.d.). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link]

  • Gregory, K. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Spirocyclic Amines

Welcome to the technical support center for spirocyclic amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclic amine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. The synthesis of spirocyclic amines is often challenging, presenting issues from ring strain and stereocontrol to purification.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of spirocyclic amines, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Spirocyclic Product

Q: My spirocyclization reaction is resulting in low yields or primarily starting material. What are the likely causes and how can I improve the outcome?

A: Low yields in spirocyclization are often multifactorial, stemming from issues with reaction kinetics, thermodynamics, or catalyst/reagent efficacy.

  • Plausible Cause 1: High Ring Strain. The formation of spirocycles, particularly those involving small rings (three- or four-membered), can be energetically unfavorable due to significant ring and torsional strain.[4][5]

    • Solution: Re-evaluate your synthetic strategy. It may be necessary to use higher reaction temperatures to overcome the activation energy barrier. However, be mindful that higher temperatures can also lead to undesired side products. A systematic screen of reaction temperatures is recommended.

  • Plausible Cause 2: Unfavorable Reaction Equilibrium. The equilibrium of the cyclization reaction may not favor the product under the current conditions.

    • Solution: Consider strategies to shift the equilibrium towards the product. This could involve the removal of a byproduct, such as water, using a Dean-Stark apparatus or molecular sieves.

  • Plausible Cause 3: Inactive or Inefficient Catalyst/Reagent. The chosen catalyst or reagent may not be suitable for the specific substrate or may have degraded.

    • Solution:

      • Catalyst Screening: Perform a systematic screening of different catalysts, including both metal-based and organocatalysts. For instance, palladium, rhodium, and copper catalysts are frequently employed in various spirocyclization strategies.[6][7]

      • Reagent Stoichiometry and Addition: Optimize the stoichiometry of your reagents. Slow addition of a key reagent via syringe pump can sometimes maintain a low concentration of a reactive intermediate and suppress side reactions.

Issue 2: Poor Stereoselectivity and Formation of Diastereomers

Q: My reaction is producing a mixture of diastereomers, and I am struggling to isolate the desired stereoisomer. How can I improve the stereocontrol of my spirocyclization?

A: Achieving high stereoselectivity is a common challenge in spirocyclic synthesis due to the creation of a new chiral center at the spiro atom.[2][8] The stereochemical outcome is often influenced by a delicate interplay of kinetic and thermodynamic factors.

  • Plausible Cause 1: Lack of Facial Selectivity. The cyclizing species may be approaching the electrophilic center from either face with similar probability, leading to a mixture of diastereomers.

    • Solution: Substrate Control. Introduce a bulky substituent or a directing group on your substrate to sterically hinder one face of the molecule, thereby favoring the approach of the nucleophile from the less hindered face.[9]

    • Solution: Catalyst/Reagent Control. Employ chiral catalysts or auxiliaries to create a chiral environment around the reaction center, which can induce asymmetry and favor the formation of a single diastereomer.[9] Chiral iridium complexes, for example, have shown success in enantioselective and diastereoselective spiroketalization.[9]

  • Plausible Cause 2: Thermodynamic vs. Kinetic Control. The reaction conditions may favor the formation of a thermodynamic mixture of products.

    • Solution: Temperature Optimization. Running the reaction at a lower temperature may favor the kinetically controlled product, which is formed fastest. Conversely, higher temperatures or longer reaction times can lead to the more stable, thermodynamically controlled product.[9] Experimenting with a range of temperatures is crucial.

  • Plausible Cause 3: Solvent Effects. The polarity of the solvent can influence the geometry of the transition state and, consequently, the diastereoselectivity.[9]

    • Solution: Solvent Screening. A screen of different solvents with varying polarities is recommended to identify the optimal medium for achieving high diastereoselectivity.

Experimental Protocol Example: Two-Step Birch Reduction/Spirocyclization

This protocol provides a general workflow for a two-step sequence involving a Birch reduction followed by an acid-mediated spirocyclization.[10]

Step 1: Birch Reduction

  • In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, dissolve the aromatic precursor in a mixture of anhydrous THF and liquid ammonia at -78 °C.

  • Add a proton source, such as tert-butanol.

  • Carefully add small pieces of an alkali metal (e.g., sodium or lithium) until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Stir the reaction at -78 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Quench the reaction by the slow addition of a proton source like isopropanol or ammonium chloride.

  • Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 1,4-dihydro product is often used directly in the next step.

Step 2: Spirocyclization

  • Dissolve the crude dihydro intermediate in a suitable solvent such as chloroform (CHCl3).[10]

  • Add a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid (TFA), and stir the reaction at room temperature.[10]

  • Monitor the reaction progress by TLC. The cyclization is often complete within 30 minutes to a few hours.[10]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude spirocyclic amine by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing spirocyclic amines?

A1: Several powerful strategies exist, including:

  • Dearomatization Reactions: This is a prominent method for creating 3D complexity from flat aromatic precursors.[1][11] Strategies like the Birch reduction can generate dihydro intermediates that undergo subsequent cyclization.[10]

  • Intramolecular C-H Amination: This approach involves the direct formation of a C-N bond through the insertion of a nitrogen-centered reactive species into a C-H bond.[12]

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming one of the rings in the spirocyclic system.

  • Domino/Cascade Reactions: These multi-step reactions in a single pot can efficiently assemble complex spirocyclic frameworks with high stereocontrol.[13]

Q2: My spirocyclic amine is difficult to purify. What purification techniques are most effective?

A2: The purification of spirocyclic compounds can be challenging due to the presence of closely related isomers.[9]

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system, often using a gradient elution, is crucial for good separation.[9] For basic amines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on silica gel.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution. Both normal-phase and reversed-phase columns can be employed.[9]

  • Crystallization: If your compound is crystalline, recrystallization can be a highly effective method for obtaining a pure product.

  • Protecting Group Strategy: If the amine functionality is causing purification issues, consider protecting it (e.g., as a Boc-carbamate) before chromatography.[14] The protecting group can be removed in a subsequent step.[14]

Q3: How does the choice of the nitrogen protecting group affect the synthesis?

A3: The nitrogen protecting group plays a critical role. It influences the nucleophilicity and basicity of the nitrogen atom, can direct stereochemistry, and affects the overall stability of intermediates. For example, electron-withdrawing groups like Boc or Cbz can decrease the nucleophilicity of the amine, which may be beneficial or detrimental depending on the specific reaction step. The choice of protecting group should be carefully considered based on its compatibility with the reaction conditions and the ease of its eventual removal.

Q4: Can computational chemistry aid in predicting the feasibility of a spirocyclic amine synthesis?

A4: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and estimate the relative stabilities of different stereoisomers. This can help in understanding the feasibility of a proposed synthetic route and in predicting the likely stereochemical outcome, potentially saving significant experimental time and resources.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yields in a spirocyclization reaction.

troubleshooting_workflow start Low Yield of Spirocyclic Product check_sm Starting Material Recovered? start->check_sm no_reaction Possible Cause: - Inactive Catalyst/Reagent - Insufficient Temperature check_sm->no_reaction Yes side_products Side Products Observed? check_sm->side_products No action1 Action: - Screen Catalysts/Reagents - Increase Temperature Incrementally no_reaction->action1 decomposition Possible Cause: - Reaction Too Hot - Unstable Intermediates side_products->decomposition Yes equilibrium_issue Possible Cause: - Unfavorable Equilibrium side_products->equilibrium_issue No action2 Action: - Lower Reaction Temperature - Screen Solvents decomposition->action2 action3 Action: - Use Dean-Stark/Additives - Modify Substrate equilibrium_issue->action3

Caption: A flowchart for troubleshooting low-yield spirocyclization reactions.

Data Presentation: Solvent Effects on Diastereoselectivity

The following table illustrates hypothetical data from a solvent screening experiment aimed at optimizing the diastereomeric ratio (d.r.) of a spirocyclization reaction.

EntrySolventDielectric Constant (ε)Temperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Toluene2.480652:1
2THF7.666724:1
3Dichloromethane9.140788:1
4Acetonitrile37.582551.5:1
5Methanol32.765403:1

Analysis: In this example, dichloromethane provided the best combination of yield and diastereoselectivity at a moderate temperature. The highly polar aprotic solvent acetonitrile and the protic solvent methanol resulted in lower selectivity, suggesting that the transition state is sensitive to solvent properties.

References

  • Garcı́a-Muñoz, J., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science. DOI: 10.1039/D4SC05541A. Retrieved from [Link]

  • Krasavin, M. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(32), 10744-10763. DOI: 10.1039/D1SC03615G. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts, 14(2), 107. DOI: 10.3390/catal14020107. Retrieved from [Link]

  • Martínez-Vera, E. G., & Santillan, R. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1024-1073. DOI: 10.3762/bjoc.20.91. Retrieved from [Link]

  • Zuo, Z., et al. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 145(4), 2454-2463. DOI: 10.1021/jacs.2c12411. Retrieved from [Link]

  • Martinez, J. P., et al. (2022). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 13(10), 1633-1639. DOI: 10.1021/acsmedchemlett.2c00326. Retrieved from [Link]

  • Fawcett, F., & Procter, D. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 543-570. DOI: 10.1039/D0QO01085E. Retrieved from [Link]

  • Ashenhurst, J. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Medicinal Chemistry, 13(5), 548-552. DOI: 10.1039/D2MD00028K. Retrieved from [Link]

  • Powers, D. C., & Baran, P. S. (2019). Shaping Molecular Landscapes: Recent Advances, Opportunities, and Challenges in Dearomatization. The Journal of Organic Chemistry, 84(15), 9205-9216. DOI: 10.1021/acs.joc.9b01248. Retrieved from [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.
  • Ray, A., & Barluenga, J. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Synthesis, 44(21), 3337-3355. DOI: 10.1055/s-0032-1317320. Retrieved from [Link]

  • Svárovská, D., & Kysilka, O. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5038. DOI: 10.3390/molecules25215038. Retrieved from [Link]

  • Kumar, S., et al. (2023). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyrano[3,2-d]isoxazoles. The Journal of Organic Chemistry, 88(3), 1735-1745. DOI: 10.1021/acs.joc.2c02621. Retrieved from [Link]

  • Garcı́a-Muñoz, J., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science. DOI: 10.1039/D4SC05541A. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Spiro compound. Retrieved from [Link]

  • Wang, Y., et al. (2022). Radical Addition-Induced Dearomative Spirocyclization/1,4-Alkyloximation of Unactivated Arenes. Organic Letters, 24(38), 6986-6991. DOI: 10.1021/acs.orglett.2c02741. Retrieved from [Link]

  • Svárovská, D., & Kysilka, O. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. DOI: 10.3390/molecules28104209. Retrieved from [Link]

  • Chemistry simplified. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of [3+2] Cycloaddition Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful synthetic transformations. The [3+2] cycloaddition is a cornerstone of heterocyclic chemistry, enabling the construction of five-membered rings with high atom economy and stereochemical control.[1][2][3] However, achieving high yields, selectivity, and purity can be challenging.

This document provides a structured troubleshooting guide for common experimental issues and a comprehensive FAQ section to address fundamental questions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part I: Troubleshooting Guide

This section addresses specific problems encountered during [3+2] cycloaddition experiments in a question-and-answer format.

Issue: Low or No Product Yield

Question: My reaction yield is consistently low, or I'm not observing any product formation. What are the potential causes and how can I systematically troubleshoot this?

Answer: Low yield is one of the most common frustrations in synthesis. The causes can range from reagent quality and reaction setup to suboptimal conditions. A systematic approach is key to identifying and resolving the issue.

Causality: The success of a [3+2] cycloaddition depends on the effective collision of the 1,3-dipole and the dipolarophile with sufficient energy and correct orientation.[4][5] Any factor that degrades the reactants, inhibits the catalyst, or prevents the reaction from reaching completion will result in a poor yield.

Troubleshooting Workflow:

Begin by verifying the integrity of your starting materials and setup, then move to optimizing the reaction parameters.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Reagents Step 1: Verify Reagent & Solvent Quality Start->Check_Reagents Check_Setup Step 2: Scrutinize Reaction Setup Check_Reagents->Check_Setup Reagents pure & dry? sub1 • Purity (NMR/LCMS) • Dryness (solvents) • Freshness (dipole/catalyst) Check_Reagents->sub1 Check_Conditions Step 3: Evaluate Reaction Conditions Check_Setup->Check_Conditions Setup inert & correct? sub2 • Inert atmosphere (N2/Ar) • Glassware properly dried • Correct stoichiometry Check_Setup->sub2 Optimize Step 4: Systematic Optimization Check_Conditions->Optimize Initial conditions ineffective? sub3 • Temperature too low? • Concentration too dilute? • Catalyst inactive? Check_Conditions->sub3 Success Improved Yield Optimize->Success sub4 • Screen solvents • Vary temperature • Change catalyst/ligand Optimize->sub4

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps & Protocols:

  • Reagent and Solvent Integrity:

    • Purity: Confirm the purity of your 1,3-dipole and dipolarophile via NMR or LC-MS. Impurities can act as inhibitors or lead to side reactions.[6]

    • Solvent Quality: Use dry, degassed solvents, especially for metal-catalyzed reactions where water or oxygen can deactivate the catalyst.[6][7]

    • Reagent Stability: Some 1,3-dipoles, like nitrile oxides or azomethine ylides, are generated in situ because they are unstable and can dimerize or decompose.[8] Ensure your generation protocol is efficient and that the cycloaddition partner is present to trap it.

  • Reaction Setup:

    • Inert Atmosphere: For many catalyzed reactions, particularly those using Cu(I) or other sensitive transition metals, the exclusion of oxygen is critical.[9] Ensure your flask is properly flame-dried and maintained under a positive pressure of nitrogen or argon.[7]

    • Stoichiometry: Carefully verify the masses and molar equivalents of all reagents. An incorrect limiting reagent will inherently cap the maximum possible yield.

  • Reaction Conditions:

    • Concentration: Reactions that are too dilute may proceed very slowly or not at all. If no solubility issues exist, try increasing the concentration.

    • Temperature: Many cycloadditions require thermal energy to overcome the activation barrier.[4][10] If the reaction is running at room temperature, consider gently heating it (e.g., to 40-60 °C). Conversely, highly exothermic reactions may require cooling to prevent byproduct formation.

Experimental Protocol: Small-Scale Temperature Screening

  • Set up three identical small-scale reactions (e.g., 0.1 mmol) in parallel using sealed vials.

  • Run the first vial at your original temperature (e.g., 25 °C).

  • Run the second vial at a moderately elevated temperature (e.g., 50 °C).

  • Run the third vial at a higher temperature (e.g., 80 °C).

  • Monitor all three reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h).

  • Compare the rate of product formation and the appearance of any decomposition products to identify the optimal temperature range.

Issue: Poor Regio- or Diastereoselectivity

Question: My reaction produces a mixture of regioisomers or diastereomers. How can I improve the selectivity?

Answer: Controlling selectivity is fundamental to the synthetic utility of [3+2] cycloadditions. Selectivity is primarily governed by the electronic and steric properties of the reactants and the reaction mechanism (concerted vs. stepwise).[11][12]

Causality & Scientific Principles:

  • Regioselectivity: In asynchronous, concerted reactions, regioselectivity is often controlled by Frontier Molecular Orbital (FMO) theory.[12] The reaction favors the pathway where the largest lobe of the 1,3-dipole's Highest Occupied Molecular Orbital (HOMO) interacts with the largest lobe of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), or vice versa. The choice of which interaction dominates (HOMO-dipole/LUMO-dipolarophile vs. LUMO-dipole/HOMO-dipolarophile) depends on the relative energies of the orbitals, which are influenced by electron-donating and electron-withdrawing groups.[12]

  • Diastereoselectivity: This is determined by the geometry of the transition state. Steric hindrance between substituents on the dipole and dipolarophile will favor the transition state with the least steric clash. For intramolecular reactions, the length and flexibility of the tether connecting the two reactive moieties play a decisive role.[12]

FMO_Interaction Title FMO Control of Regioselectivity in Nitrone-Alkene Cycloaddition Dipole HOMO (Nitrone) Large Lobe (O) Small Lobe (C) Interaction Favored Interaction (Large-Large Overlap) Dipole:p1->Interaction HOMO(O) Dipolarophile LUMO (Alkene, EWG) Small Lobe (Cα) Large Lobe (Cβ) Dipolarophile:p2->Interaction LUMO(Cβ) Product Forms 5-Substituted Isoxazolidine Interaction->Product

Caption: FMO diagram for a nitrone and an electron-poor alkene.

Strategies for Improving Selectivity:

  • Modify Substrate Electronics:

    • Regioselectivity: If you have a mixture of, for example, 1,4- and 1,5-substituted triazoles from a thermal azide-alkyne cycloaddition, switching to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) will almost exclusively yield the 1,4-isomer.[13] For other cycloadditions, increasing the electronic disparity between the dipole and dipolarophile (i.e., making one more electron-rich and the other more electron-poor) can enhance the energy difference between the two possible FMO interactions, favoring one regioisomer.[12]

  • Solvent Effects:

    • The polarity of the solvent can differentially stabilize the transition states leading to different isomers.[14] A change in solvent can sometimes dramatically alter the isomeric ratio. Generally, more polar transition states are stabilized by more polar solvents.[14][15]

SolventDielectric Constant (ε)Typical Effect on Regioselectivity
Toluene2.4Often favors less polar transition states
Dichloromethane (DCM)9.1Intermediate polarity
Acetonitrile (MeCN)37.5Can favor more polar transition states
Dimethyl Sulfoxide (DMSO)46.7Highly polar, can stabilize charge separation
  • Catalyst Control:

    • Lewis Acids: For carbonyl-containing dipolarophiles, a Lewis acid can coordinate to the carbonyl oxygen, lowering the dipolarophile's LUMO energy and potentially increasing both the reaction rate and selectivity.

    • Transition Metal Catalysts: Chiral ligands on a metal catalyst can create a chiral environment around the reaction center, directing the approach of the reactants to favor one diastereomer. This is a cornerstone of asymmetric catalysis.[16]

Issue: Catalyst Inactivity or Decomposition in CuAAC

Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is sluggish or fails completely. What could be wrong with my catalyst?

Answer: While CuAAC is a robust reaction, its catalytic cycle is sensitive to several factors that can lead to deactivation of the active Cu(I) species.

Causality: The active catalyst in CuAAC is a Cu(I) species.[17] The most common issue is the oxidation of Cu(I) to the catalytically inactive Cu(II). Other issues include the formation of inactive copper-acetylide aggregates or sequestration of the copper by coordinating functional groups on the substrates or in the solvent.[9]

CuAAC_Catalyst_Issues Cu_I Active Cu(I) Catalyst Cu_II Inactive Cu(II) Cu_I->Cu_II Oxidation (O2) Aggregate Inactive Acetylide Aggregates Cu_I->Aggregate High [Alkyne] Sequester Sequestered Cu(I) (e.g., by Ligand Excess) Cu_I->Sequester Inhibitory Ligands/ Solvents (e.g., MeCN) Productive_Cycle Productive Catalytic Cycle Cu_I->Productive_Cycle Reacts with Alkyne & Azide Cu_II->Cu_I Reduction (e.g., Na Ascorbate) Productive_Cycle->Cu_I

Caption: Common deactivation pathways for Cu(I) catalysts in CuAAC.

Troubleshooting Protocol:

  • Source of Cu(I):

    • Starting with Cu(II): If you start with a Cu(II) salt (e.g., CuSO₄), a reducing agent is essential. Sodium ascorbate is the most common choice. Ensure it is added in stoichiometric excess (e.g., 1.1-2.0 eq relative to copper).

    • Starting with Cu(I): If you use a Cu(I) salt (e.g., CuI, CuBr), it is still best practice to include a small amount of reducing agent (~10-20 mol%) to scavenge any dissolved oxygen and regenerate any Cu(I) that becomes oxidized during the reaction.

  • Exclusion of Oxygen:

    • Thoroughly degas your solvent(s) before use by sparging with nitrogen or argon for 15-30 minutes.

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Use of Ligands:

    • Ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other nitrogen-based ligands can stabilize the Cu(I) oxidation state and prevent the formation of inactive aggregates.[15]

    • Caution: An excess of a strongly chelating ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center that cannot bind the substrates.[15] If using a ligand, consider screening ligand-to-copper ratios (e.g., 0.5:1, 1:1, 2:1).

  • Solvent Choice:

    • Avoid solvents that can strongly coordinate to copper and inhibit catalysis, such as acetonitrile.[15] Mixtures of water with t-BuOH, DMSO, or DMF are generally effective.[15]

Part II: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a [3+2] cycloaddition?

A1: The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring.[2] The reaction typically proceeds through a concerted, pericyclic mechanism involving a cyclic transition state of 6 π-electrons (4 from the dipole, 2 from the dipolarophile).[11] This concerted nature often means the stereochemistry of the dipolarophile is retained in the product.[1] However, some metal-catalyzed or highly polarized systems may proceed through a stepwise mechanism involving a zwitterionic intermediate.[18][19]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice can impact reaction rate, selectivity, and reactant solubility. There is no single "best" solvent. A good starting point is a relatively non-polar, aprotic solvent like toluene or dichloromethane (DCM) for thermal reactions. For catalyzed reactions like CuAAC, polar solvents or aqueous mixtures are common.[15][20] Consider the following:

  • Polarity: As discussed in the troubleshooting section, solvent polarity can influence selectivity by stabilizing or destabilizing the transition state.[14]

  • Solubility: All reactants and catalysts must be sufficiently soluble at the reaction temperature.

  • Coordinating Ability: For metal-catalyzed reactions, avoid strongly coordinating solvents that can displace substrates from the metal center (e.g., acetonitrile for copper catalysis).[15]

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature.

Q3: What is the effect of temperature on the reaction rate and selectivity?

A3: According to collision theory and the Arrhenius equation, increasing the temperature generally increases the reaction rate by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier.[4][10] However, the effect on selectivity is more complex.

  • Rate: Higher temperatures almost always lead to faster reactions.

  • Selectivity: Selectivity (both regio- and diastereo-) is determined by the difference in the activation energies (ΔΔG‡) of the competing pathways. Since selectivity is a kinetic phenomenon, it is often more pronounced at lower temperatures. At higher temperatures, there may be enough energy to overcome the barriers for both pathways, leading to a decrease in the observed selectivity. Therefore, if your reaction is fast but unselective, try lowering the temperature.

Q4: What are the limitations of the substrate scope?

A4: While [3+2] cycloadditions are broadly applicable, they have limitations.

  • Steric Hindrance: Highly substituted 1,3-dipoles or dipolarophiles can significantly slow down or completely inhibit the reaction due to severe steric clash in the transition state.

  • Electronic Mismatch: The reaction is generally most efficient with an electron-rich dipole and an electron-poor dipolarophile, or vice versa. Reactions between two electron-rich or two electron-poor components are often sluggish.[21] Some cycloadditions are limited to activated (electron-deficient) alkenes.[21]

  • Functional Group Compatibility: While many functional groups are tolerated, some can interfere. For example, in CuAAC, free thiols or strongly coordinating amines can poison the catalyst. Protecting such groups may be necessary.

Part III: References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Pérez, A. C. S., et al. (2023). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry. [Link]

  • Prakash, V., et al. (2020). An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes. PubMed Central. [Link]

  • Wang, G., et al. (2023). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. [Link]

  • Fiveable. [3+2] Cycloaddition Definition. Organic Chemistry Key Term. [Link]

  • SynthesisWorkshop. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. [Link]

  • Reddit r/Chempros. (2023). What are some common causes of low reaction yields? [Link]

  • ChemTalk. Cycloaddition Reactions. [Link]

  • Kącka-Zych, A. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. [Link]

  • Al-Mokhtar, M. A., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PubMed Central. [Link]

  • Wikipedia. Nitrone-olefin (3+2) cycloaddition. [Link]

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

  • Stoltz, B. M. The [3+2] Cycloaddition Reaction. Lecture Notes. [Link]

  • ResearchGate. (2018). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Gligorich, K. M., & Fokin, V. V. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

  • Yet, L. (2000). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2018). Optimizations of Various Solvents for [3 + 2] Cycloaddition Reaction Using K3PO4 Base. [Link]

  • Pacheco-Figueroa, C., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). (3 + 2) Cycloadditions by Nucleophilic Organocatalysis. [Link]

  • Besora, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Sanon, S., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]

  • Hein, J. E., & Grote, M. (2022). On the Topic of Substrate Scope. Organic Letters. [Link]

  • ResearchGate. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

  • Tenne, M., et al. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie. [Link]

  • Chemistry LibreTexts. 8.5: The Effect of Temperature on Reaction Rates. [Link]

  • ResearchGate. (2019). Substrate scope of the formal [3+2] cycloaddition. All yields are those of isolated products. [Link]

  • de Souza, M. A., et al. (2022). Mechanistic Aspects on [3+2] Cycloaddition (32CA) Reactions of Azides to Nitroolefins: A Computational and Kinetic Study. PubMed. [Link]

  • MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. [Link]

  • Aucagne, V., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PubMed Central. [Link]

  • Nishikawa, T., et al. (2022). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]

  • Anand, A., et al. (2019). Transition metal catalyzed [6 + 2] cycloadditions. RSC Publishing. [Link]

  • ReAgent. (2023). How Does Temperature Affect The Rate Of A Reaction? [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. [Link]

  • meriSTEM Education. (2018). Collision theory explains temperature on rate | Reaction rates | meriSTEM. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Azaspiro[3.4]octane

Welcome to the technical support guide for the synthesis of 2-azaspiro[3.4]octane and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-azaspiro[3.4]octane and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable spirocyclic scaffold. The inherent strain and unique three-dimensional structure of the azaspiro[3.4]octane core, while desirable for drug discovery, can present significant synthetic challenges, often leading to the formation of unexpected side products.[1][2]

This guide provides in-depth troubleshooting advice in a direct question-and-answer format, explains the mechanistic origins of common impurities, and offers validated protocols to help you identify and mitigate these issues.

Troubleshooting Guide: Identifying & Mitigating Side Products

This section addresses specific experimental issues. Each entry details a common problem, its probable cause rooted in reaction mechanisms, and actionable solutions.

Question 1: My reaction to form the spiro-lactam precursor via Beckmann rearrangement is giving me two isomeric products. How do I identify the correct one and prevent the other?

Probable Cause: You are likely forming a regioisomeric lactam side product due to the presence of both E and Z isomers of the precursor ketoxime. The Beckmann rearrangement is a stereospecific reaction where the group anti (trans) to the oxime's hydroxyl group is the one that migrates.[3][4][5] If both oxime isomers are present, two different lactams will be formed.

Mechanistic Insight: For a precursor like spiro[3.4]octan-6-one oxime, the migration of the C5-C4 bond (part of the cyclopentane ring) leads to the desired 2-azaspiro[3.4]octan-6-one. Conversely, migration of the C7-C4 bond (part of the azetidine precursor ring) would lead to an undesired regioisomeric lactam, 1-azaspiro[3.5]nonan-7-one.

Solution & Identification:

  • Control Oxime Formation: The ratio of E/Z oximes can sometimes be controlled by the choice of acid catalyst and reaction conditions during its formation. Experiment with different acids (e.g., HCl, H₂SO₄, p-TsOH) and temperatures.

  • Chromatographic Separation: The two oxime isomers can often be separated by column chromatography before the rearrangement step. Their distinct stereochemistry may result in different polarity.

  • Spectroscopic Analysis:

    • ¹³C NMR: The chemical shift of the carbonyl carbon in the resulting lactams will be different. This is a reliable way to distinguish between the isomers.

    • 2D NMR (NOESY/ROESY): These experiments can help determine the stereochemistry of the precursor oxime isomers by identifying through-space correlations between the hydroxyl proton and adjacent protons on the rings.

    • LC-MS: The two lactam isomers will have the same mass but should exhibit different retention times on a chiral or even a standard reverse-phase column.

Workflow for Beckmann Rearrangement:

cluster_0 Oxime Formation cluster_1 Beckmann Rearrangement (Acid-Catalyzed) Ketone Spiro[3.4]octanone Reagents NH2OH·HCl, Base Ketone->Reagents E_Oxime E-Oxime Z_Oxime Z-Oxime Reagents->E_Oxime Forms E isomer Reagents->Z_Oxime Forms Z isomer Desired_Lactam Desired Product: 2-Azaspiro[3.4]octan-X-one E_Oxime->Desired_Lactam Anti-migration Side_Product Side Product: Regioisomeric Lactam Z_Oxime->Side_Product Anti-migration

Caption: Formation of regioisomeric lactams from E/Z oxime mixtures.

Question 2: I am performing an intramolecular Dieckmann condensation to form the five-membered ring, but my yield is very low and I recover mostly starting material.

Probable Cause: The Dieckmann condensation is a reversible, base-catalyzed intramolecular reaction.[6][7] Low yields are often due to several factors:

  • Insufficiently strong base: The base must be strong enough to deprotonate the α-carbon of the ester to form the enolate nucleophile.

  • Protic solvent: The presence of protic solvents (like ethanol when using sodium ethoxide) can lead to proton exchange and favor the reverse reaction.

  • Non-enolizable product: The equilibrium of the Dieckmann condensation is driven forward by the deprotonation of the resulting β-keto ester, which is acidic. If the product cannot be deprotonated, the reaction can easily reverse.

Solution & Identification:

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an anhydrous aprotic solvent such as THF or toluene. This ensures complete enolate formation and minimizes the reverse reaction.

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will quench the base and inhibit the reaction.

  • Acidic Workup: The reaction is typically quenched with a mild acid (e.g., acetic acid or NH₄Cl solution) to protonate the enolate of the β-keto ester product, isolating it in its neutral form.

  • Reaction Monitoring (TLC/LC-MS): Track the disappearance of the starting diester. If the reaction stalls, it may indicate base deactivation.

Table 1: Troubleshooting Dieckmann Condensation

IssueProbable CauseRecommended Action
Low ConversionInsufficiently strong base or wet conditions.Use NaH or KOt-Bu in anhydrous THF/Toluene.
Product DegradationReverse reaction is favored.Ensure an acidic proton exists on the product β-keto ester.
Complex MixtureIntermolecular condensation competing.Run the reaction under high dilution conditions.
Question 3: My final reduction step (e.g., reducing a lactam or ketone) is not clean. I see multiple spots on my TLC plate.

Probable Cause: Reduction of carbonyls or amides in complex molecules can lead to several side products.

  • Incomplete Reduction: The starting material (ketone or lactam) remains. This is common with milder reducing agents or insufficient reaction time/temperature.

  • Over-reduction: In the case of reducing a ketone to an alcohol, a stronger reducing agent might proceed to deoxygenate the alcohol, although this is less common under standard conditions.

  • Ring Opening: The strained four-membered azetidine ring can be susceptible to cleavage under harsh reductive conditions (e.g., high-pressure hydrogenation with certain catalysts or very strong hydride reagents).[8]

Solution & Identification:

  • Optimize Reducing Agent:

    • Lactam to Amine: Use strong reducing agents like LiAlH₄ or BH₃·THF. Ensure complete reaction by monitoring via TLC or LC-MS.

    • Ketone to Alcohol: Use milder agents like NaBH₄ to avoid potential side reactions.[9]

  • Control Reaction Conditions: Perform reductions at low temperatures (e.g., starting at 0 °C) to improve selectivity and minimize side reactions.

  • Characterize Byproducts:

    • Unreacted Starting Material: Compare the TLC/LC-MS of your crude product with the starting material.

    • Ring-Opened Product: This will show a significant change in the mass spectrum (addition of H₂ or solvent fragments) and a loss of the characteristic spirocyclic structure in the NMR. Look for the appearance of new, more flexible alkyl chain signals in the ¹H NMR.

Troubleshooting Workflow for an Unknown Impurity:

cluster_mass Mass Analysis cluster_results Probable Cause Start Unexpected Peak in LC-MS/NMR Check_Mass Analyze Mass Spectrum (LC-MS) Start->Check_Mass Check_NMR Analyze NMR Spectrum (¹H, ¹³C, DEPT) Start->Check_NMR Mass_SM Mass = Starting Material? Check_Mass->Mass_SM Is_SM Incomplete Reaction Check_NMR->Is_SM Confirm with NMR Is_Isomer Regioisomer Formed (e.g., from Beckmann) Check_NMR->Is_Isomer Confirm with NMR Is_Impurity Side Product (e.g., Ring-Opened, Dimer) Check_NMR->Is_Impurity Confirm with NMR Mass_Iso Mass = Product Isomer? Mass_SM->Mass_Iso No Mass_SM->Is_SM Yes Mass_Other Other Mass? Mass_Iso->Mass_Other No Mass_Iso->Is_Isomer Yes Mass_Other->Is_Impurity Is_Reagent Reagent/Solvent Adduct Mass_Other->Is_Reagent

Caption: A logical workflow for identifying an unknown side product.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of impurities in spirocyclic amine syntheses? A: Impurities generally arise from three sources: 1) Incomplete reactions , leaving residual starting materials or intermediates; 2) Side reactions , such as rearrangements, dimerizations, or ring-opening; and 3) Contaminated reagents or solvents , which can introduce non-obvious byproducts.[10][11] Given the strained nature of the azetidine ring, side reactions that relieve this strain can be a particular issue.

Q: How can I best purify the final 2-azaspiro[3.4]octane product? A: Purification strategies depend on the nature of the product (e.g., free base vs. salt) and the impurities.

  • Column Chromatography: This is the most common method. For the free base, which is often polar, silica gel chromatography using a gradient of methanol or ammonia in dichloromethane is effective.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective method for removing small amounts of impurities.[12] This is particularly useful for isolating a specific salt form (e.g., HCl or oxalate salt).

  • Distillation: For volatile, low-molecular-weight derivatives, distillation under reduced pressure can be an option, though it is less common for functionalized drug-like molecules.

Q: What is the single most critical parameter to control during the synthesis? A: While every step is important, temperature control is arguably the most critical. Many of the key bond-forming or rearrangement reactions (e.g., Beckmann, Dieckmann, reductions) are highly sensitive to temperature. Running reactions at too high a temperature can dramatically increase the rate of side product formation, while too low a temperature may lead to an incomplete reaction. It is crucial to follow literature procedures closely and perform optimization studies if necessary.

Experimental Protocol: Sample Preparation for LC-MS Analysis

This protocol provides a general method for analyzing the progress of your reaction and identifying potential side products.

Objective: To prepare a sample of a reaction mixture for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the desired product and any impurities.

Materials:

  • Reaction mixture aliquot (approx. 10-20 µL)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for enhancing ionization in positive mode)

  • 1.5 mL microcentrifuge tubes or HPLC vials

  • Syringe filters (0.22 or 0.45 µm), if the sample is particulate-laden

Procedure:

  • Sample Quenching & Dilution:

    • Carefully take a small aliquot (e.g., 10 µL) from the stirred reaction mixture using a micropipette.

    • Immediately quench the aliquot in a microcentrifuge tube containing 1 mL of a 50:50 mixture of acetonitrile and water. This stops the reaction and dilutes the sample significantly. Note: The dilution factor may need to be adjusted based on the concentration of your reaction.

  • Acidification (Optional):

    • If you are analyzing in positive ion mode ESI-MS, add 1-2 µL of formic acid to the diluted sample to bring the final concentration to ~0.1%. This helps protonate amine functionalities, improving signal intensity.

  • Filtration (If Necessary):

    • If the quenched sample contains solid particles (e.g., from a heterogeneous catalyst or precipitated salts), filter it through a syringe filter into a clean HPLC vial to prevent clogging the LC system.

  • Analysis:

    • Inject the prepared sample onto the LC-MS system. Use a standard C18 reverse-phase column with a water/acetonitrile gradient.

    • Monitor the total ion chromatogram (TIC) for all eluting peaks.

    • Examine the mass spectrum of each peak to determine its mass-to-charge ratio (m/z) and compare it to the expected masses of your product, starting materials, and potential side products.

References

  • Satish, G., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(17), 4247-4251. [Link]

  • Satish, G., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Satish, G., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane Data Supplement. Royal Society of Chemistry. [Link]

  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Note: While the publication date is in the future, the content is accessible and relevant.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • PubChem. tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • Veeprho. Amine Impurities and Related Compound. Veeprho. [Link]

  • Kotha, S., et al. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1503-1508. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • National Institutes of Health. (2018). Spirocyclic Motifs in Natural Products. PubMed Central. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • AubéLabUNC. ORGANIC METHODOLOGY. AubéLabUNC. [Link]

  • Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry.
  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Organic Chemistry Portal. [Link]

  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • SpiroChem. Impurity Synthesis And Identification. SpiroChem. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2025).
  • The Organic Chemistry Tutor. (2018).
  • Ashenhurst, J. (2024). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Organic Reaction Data. Reductive Amination - Common Conditions. organic-reaction.com. [Link]

  • Organic Chemistry Portal. Schmidt Reaction. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2025). Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ‑Lactams. PubMed Central.
  • Wikipedia. Schmidt reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. YouTube.

Sources

Optimization

Technical Support Center: Stability Testing of 2-Azaspiro[3.4]octane Hydrochloride

Document ID: TSC-2ASO-HCL-ST-001 Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Azaspiro[3.4]octan...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2ASO-HCL-ST-001

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Azaspiro[3.4]octane hydrochloride, with a specific focus on its behavior under acidic conditions. As a spirocyclic amine containing a strained azetidine ring, this molecule presents unique stability challenges. This document provides a comprehensive resource in a question-and-answer format to address common issues and guide you through the principles of designing and troubleshooting your experiments. Our approach is grounded in established scientific principles and regulatory expectations, ensuring the integrity and reliability of your stability data. Forced degradation studies are a crucial component of pharmaceutical development, providing insights into degradation pathways and informing the development of stability-indicating analytical methods.[1][2][3][4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Azaspiro[3.4]octane hydrochloride under acidic conditions?

A1: The primary stability concern for 2-Azaspiro[3.4]octane hydrochloride in an acidic environment is the potential for acid-catalyzed hydrolysis leading to the ring-opening of the azetidine moiety. The azetidine ring is inherently strained, and under acidic conditions, the nitrogen atom is protonated, forming an azetidinium ion. This positively charged species is susceptible to nucleophilic attack by water or other nucleophiles present in the solution, which can lead to the cleavage of a carbon-nitrogen bond and the formation of a linear amine degradant.[5][6] The spirocyclic nature of the molecule may influence the regioselectivity of this ring-opening.

Q2: What is a forced degradation study and why is it necessary for this compound?

A2: A forced degradation, or stress testing, study is an experiment that intentionally degrades the drug substance under more severe conditions than those used for accelerated stability testing.[3] For 2-Azaspiro[3.4]octane hydrochloride, this is critical for several reasons:

  • Pathway Elucidation: It helps to identify the likely degradation products and establish the degradation pathways of the molecule.[4]

  • Method Development: The degraded samples are essential for developing and validating a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products.[4][7]

  • Intrinsic Stability: It provides an understanding of the molecule's inherent stability, which can inform formulation development and the selection of appropriate packaging and storage conditions.[3]

Regulatory bodies like the ICH require forced degradation studies to demonstrate the specificity of analytical methods.[3]

Q3: What are the recommended starting conditions for an acid-forced degradation study of 2-Azaspiro[3.4]octane hydrochloride?

A3: A systematic approach is recommended. Start with milder conditions and escalate in severity if no degradation is observed. A good starting point is to dissolve the compound in a solution of 0.1 M hydrochloric acid (HCl) and monitor it at room temperature. If no significant degradation (target degradation is typically 5-20%) is observed within a reasonable timeframe (e.g., 24-48 hours), the temperature can be increased (e.g., to 50-60°C).[8] The concentration of the acid can also be increased (e.g., to 1 M HCl) if necessary. It is crucial to have a time-zero sample as a baseline.

Parameter Starting Condition Escalation Step 1 Escalation Step 2
Acid 0.1 M HCl0.1 M HCl1 M HCl
Temperature Room Temperature50-60°C50-60°C
Duration Up to 48 hoursUp to 24 hoursUp to 24 hours

Table 1: Recommended Starting Conditions for Acid Forced Degradation

Q4: How do I choose the right analytical technique to monitor the stability study?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for monitoring the stability of small molecule pharmaceuticals like 2-Azaspiro[3.4]octane hydrochloride.[7][9][10] A reversed-phase C18 column is often a good starting point. The method should be "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[7][10] Mass spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradants.[11]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: No Degradation Observed
  • Symptom: After subjecting the compound to the initial stress conditions (e.g., 0.1 M HCl at room temperature), the HPLC chromatogram shows no new peaks, and the area of the parent peak remains unchanged.

  • Possible Causes & Solutions:

    • Conditions are too mild: The compound may be more stable than anticipated.

      • Solution: Increase the severity of the stress conditions. This can be done by increasing the acid concentration (e.g., to 1 M HCl or even higher), increasing the temperature (e.g., to 60-80°C), or extending the duration of the study.[8]

    • Insufficient reaction time: The degradation kinetics may be slow.

      • Solution: Extend the study duration, taking samples at regular intervals (e.g., 24, 48, 72 hours) to monitor for any changes.

Issue 2: Excessive Degradation or "Mass Balance" Issues
  • Symptom: The peak for the parent compound has disappeared or is very small, and you observe multiple, poorly resolved peaks. Alternatively, the sum of the parent peak area and the degradant peak areas is significantly less than the initial parent peak area (poor mass balance).[11]

  • Possible Causes & Solutions:

    • Conditions are too harsh: This can lead to secondary degradation, where the initial degradants break down further into smaller, potentially non-UV active or volatile compounds.

      • Solution: Reduce the severity of the stress conditions. Use a lower acid concentration, lower temperature, or shorter exposure time. The goal is to achieve a target degradation of 5-20%.[12]

    • Degradants are not detected: The degradation products may not have a chromophore and are therefore not detected by the UV detector at the chosen wavelength.

      • Solution: Use a more universal detection method like a Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. Also, analyze the sample at multiple UV wavelengths.

    • Precipitation of degradants: Some degradation products may be less soluble than the parent compound and could have precipitated out of the solution.

      • Solution: Visually inspect the sample for any precipitates. If precipitation is suspected, try a different solvent system or a lower initial concentration of the drug substance.

Issue 3: A New Peak Appears and Then Disappears
  • Symptom: You observe the formation of a new peak in the chromatogram at an early time point, but at later time points, this peak decreases in size or disappears, possibly with the concurrent appearance of other new peaks.

  • Possible Cause & Solution:

    • Formation of an unstable intermediate: This is a classic sign of a sequential degradation pathway where the parent compound degrades into an intermediate, which then degrades further.

      • Solution: This is a valuable finding for elucidating the degradation pathway. To better characterize the intermediate, conduct a time-course study with more frequent sampling at the beginning of the experiment. This will allow you to capture the intermediate at its maximum concentration.

Issue 4: Poor Chromatographic Resolution
  • Symptom: The peak for the parent compound is co-eluting with one or more degradation peaks.[2]

  • Possible Causes & Solutions:

    • Suboptimal HPLC method: The current method is not stability-indicating.

      • Solution: Method development is required. Systematically vary chromatographic parameters such as:

        • Mobile phase composition: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or the pH of the aqueous phase.

        • Gradient profile: Adjust the slope of the gradient to improve the separation of closely eluting peaks.

        • Column chemistry: Try a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column).

        • Temperature: Varying the column temperature can alter selectivity.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Acid-Forced Degradation of 2-Azaspiro[3.4]octane Hydrochloride
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Azaspiro[3.4]octane hydrochloride and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with 0.1 M HCl to achieve a concentration of 1 mg/mL. This is your "Acid Stressed Sample."

    • Prepare a control sample by dissolving an equivalent amount of the compound in the HPLC mobile phase or a neutral solvent (e.g., water:acetonitrile 50:50) to the same concentration. This is your "Time-Zero Unstressed Sample."

  • Stress Condition:

    • Place the "Acid Stressed Sample" in a constant temperature water bath at 60°C.

    • Keep the "Time-Zero Unstressed Sample" at room temperature or refrigerated.

  • Time Points:

    • Withdraw aliquots from the "Acid Stressed Sample" at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize an aliquot of the stressed sample by diluting it with a suitable buffer or base to stop further degradation. For example, dilute 100 µL of the sample with 900 µL of a neutralizing diluent.

    • Analyze the time-zero, stressed, and neutralized samples by a validated stability-indicating HPLC method.

Diagram 1: Experimental Workflow for Acid-Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_api Weigh API prep_acid Dissolve in 0.1 M HCl (1 mg/mL) prep_api->prep_acid prep_control Dissolve in Neutral Diluent (1 mg/mL) prep_api->prep_control stress Incubate Acid Sample at 60°C prep_acid->stress control Store Control Sample at RT prep_control->control sampling Sample at t = 0, 2, 4, 8, 24h stress->sampling hplc HPLC Analysis control->hplc neutralize Neutralize Aliquot sampling->neutralize neutralize->hplc data Data Interpretation (Mass Balance, % Degradation) hplc->data

Caption: Workflow for the acid-forced degradation study.

Diagram 2: Hypothesized Acidic Degradation Pathway

G parent 2-Azaspiro[3.4]octane hydrochloride (Parent Compound) protonated Protonated Azetidinium Ion (Intermediate) parent->protonated + H+ degradant Ring-Opened Product (e.g., 1-(aminomethyl)-1-(chloromethyl)cyclopentane) protonated->degradant + H2O / Cl- (Nucleophilic Attack)

Caption: Hypothesized degradation via azetidinium ion formation.

References

  • Couty, F., Evano, G., & Prim, D. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Organic & Biomolecular Chemistry, 18(38), 7535-7547.
  • St-Denis, T. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1586–1592.
  • ChemComplete. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms? [Video]. YouTube.
  • Pharmaguideline. (n.d.).
  • Asian Journal of Research in Chemistry. (2017). Forced Degradation Study: An Important Tool in Drug Development.
  • Teaspoon Health. (2024, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Jacobsen, E. N., & Svejstrup, T. D. (2022).
  • Lhasa Limited. (2024, March 27).
  • Enamine. (n.d.). Azetidines.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Svejstrup, T. D., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 144(30), 13785–13793.
  • Kim, B., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological Research, 32(1), 59–67.
  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Visual Learners. (2023, October 24). Hydrolysis of Amide under acidic and Basic Conditions [Video]. YouTube.
  • Noble, A., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • International Journal for Scientific Research and Development. (2022).
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • AMS Biopharma. (2024, December 11).
  • It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube.
  • Higgins, R. H., et al. (2003). Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry. The Journal of Organic Chemistry, 68(19), 7217–7221.
  • Clark, J. (2023, April). the hydrolysis of amides. Chemguide.
  • Jubele, A. (2018). Chromatographic determination of amines in food samples. University of Helsinki.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.

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Troubleshooting

Technical Support Center: Scalable Synthesis &amp; Process Optimization of Azaspiro[3.4]octanes

Welcome to the technical support center for the synthesis and process optimization of azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and process optimization of azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of spirocyclic compounds. Azaspiro[3.4]octanes are increasingly utilized in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2] This resource provides practical, field-proven insights to help you navigate the common challenges encountered during the synthesis and scale-up of these valuable molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of azaspiro[3.4]octanes, providing concise and actionable answers.

Q1: What are the most common synthetic strategies for preparing azaspiro[3.4]octanes?

A1: Several effective strategies exist for the synthesis of the azaspiro[3.4]octane core. The choice of method often depends on the desired substitution pattern, scale, and available starting materials. Common approaches include:

  • [3+2] Cycloaddition Reactions: This is a widely used method that involves the reaction of an azomethine ylide with an alkene to form the pyrrolidine ring of the spirocycle.[3] This approach is often efficient and can provide good yields.

  • Annulation Strategies: These methods involve the construction of one of the rings onto a pre-existing ring. For example, a cyclopentane ring can be annulated to an azetidine precursor, or an azetidine ring can be built onto a cyclopentane derivative.[4][5]

  • Multi-step Sequences from Readily Available Materials: Complex azaspiro[3.4]octane derivatives can be prepared through longer, multi-step syntheses that often involve key steps like intramolecular cyclization.

Q2: How can I purify my azaspiro[3.4]octane product effectively?

A2: The purification of azaspiro[3.4]octanes, particularly those with free amine functionalities, can be challenging due to their basicity and polarity. Here are some recommended techniques:

  • Acid-Base Workup: An initial purification can be achieved by dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous phase, which can then be separated, basified (e.g., with NaOH), and the free amine re-extracted into an organic solvent.[6]

  • Column Chromatography:

    • Basic Alumina: Using basic alumina instead of silica gel can minimize tailing and improve separation.[6]

    • Amine-Treated Silica: Pre-treating silica gel with a small amount of an amine, such as triethylamine, in the eluent can also significantly improve the peak shape.[6]

  • Distillation: For thermally stable and volatile azaspiro[3.4]octanes, distillation under reduced pressure (e.g., using a Kugelrohr apparatus) can be a highly effective purification method.[6]

Q3: What are the key analytical techniques for characterizing azaspiro[3.4]octanes?

A3: A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of azaspiro[3.4]octane derivatives. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. 2D NMR techniques like COSY, HSQC, and HMBC can be used to elucidate complex structures and stereochemistry.[1][7]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exact mass measurements to confirm the molecular formula.[7]

  • Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity and for quantitative analysis.[7]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.[7]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low Yield in the [3+2] Cycloaddition Step

Q: I am experiencing a low yield in my [3+2] cycloaddition reaction to form the azaspiro[3.4]octane core. What are the potential causes and how can I improve it?

A: Low yields in [3+2] cycloaddition reactions for azaspiro[3.4]octane synthesis can be frustrating. The underlying cause is often related to competing side reactions or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

Causality Behind the Issue:

The desired intramolecular cycloaddition is often in competition with intermolecular side reactions, which can lead to the formation of dimers and polymers, especially at high concentrations.[8] The stability of the azomethine ylide intermediate is also crucial; it can degrade or react through undesired pathways if not efficiently trapped by the dipolarophile.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in [3+2] cycloaddition.

Step-by-Step Solutions:

  • Optimize Reaction Concentration: The concentration of the reactants is a critical parameter. High concentrations can favor intermolecular side reactions. It is highly recommended to perform the cyclization step under high-dilution conditions to promote the desired intramolecular reaction.[8]

  • Solvent Screening: The choice of solvent can significantly impact the reaction. Solvents like toluene have been shown to improve yields in some cases.[1] A screen of aprotic solvents such as DMF or DMSO may also be beneficial as they can better solvate the intermediates.

  • Base Selection: If a base is used to generate the azomethine ylide, its nature is crucial. An excess of a nucleophilic base could lead to undesired side reactions. Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the decomposition of starting materials or intermediates. An optimization of the temperature profile is recommended.

  • Reagent Purity: Ensure the purity of your starting materials, especially the azomethine ylide precursor and the alkene. Impurities can interfere with the reaction and lead to lower yields.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my azaspiro[3.4]octane synthesis. How can I identify and minimize these impurities?

A: The formation of side products is a common challenge that can complicate purification and reduce yields. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Their Causes:

  • Dimerization/Polymerization: As mentioned previously, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and higher molecular weight polymers. This is often exacerbated by high reactant concentrations.

  • Degradation of Starting Materials: Certain starting materials, particularly those with sensitive functional groups, may degrade under the reaction conditions. For example, some substituted styrenes have been observed to degrade, leading to poor yields.[9]

  • Rearrangement of Intermediates: The azomethine ylide intermediate can potentially undergo rearrangements or other unintended reactions if the cycloaddition is not efficient.

Strategies for Minimization:

  • High-Dilution Conditions: To minimize dimerization and polymerization, perform the reaction under high-dilution conditions.[8]

  • Controlled Addition of Reagents: A slow, controlled addition of one of the reactants can help to maintain a low concentration of the reactive intermediate, favoring the intramolecular pathway.

  • Optimization of Reaction Parameters: Systematically optimize the reaction temperature, solvent, and catalyst (if applicable) to find conditions that favor the desired reaction pathway.

  • Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent their participation in side reactions.

Issue 3: Challenges in Scaling Up the Synthesis

Q: I have a successful small-scale synthesis of an azaspiro[3.4]octane derivative, but I am facing difficulties when scaling up the reaction. What are the key considerations for a successful scale-up?

A: Scaling up a chemical synthesis is not always a linear process and often presents new challenges. Key areas to focus on for the synthesis of azaspiro[3.4]octanes include:

Key Scale-Up Considerations:

ParameterChallenge on Scale-UpMitigation Strategy
Heat Transfer Exothermic reactions can be difficult to control in large reactors, leading to temperature spikes and potential side reactions or safety hazards.Use a reactor with efficient cooling, control the rate of reagent addition, and consider a solvent with a higher boiling point.
Mass Transfer Inefficient mixing in large vessels can lead to localized "hot spots" of high concentration, promoting side reactions.Use appropriate agitation (stirring speed and impeller design) to ensure homogeneity.
Reaction Time Reactions that are fast on a small scale may appear slower on a larger scale due to mass and heat transfer limitations.Monitor the reaction closely and adjust the reaction time as needed. Do not assume the same reaction time as the lab scale.
Work-up and Purification Extractions and chromatography can be cumbersome and less efficient at a larger scale.Develop a scalable purification strategy, such as crystallization or distillation, if possible. Optimize phase separations for extractions.

Process Optimization Workflow for Scale-Up:

Caption: A workflow for process optimization during scale-up.

Experimental Protocols

This section provides a representative, detailed, step-by-step methodology for the synthesis of a 2-azaspiro[3.4]octane derivative. This protocol is based on established literature procedures and should be adapted and optimized for your specific target molecule.[4]

Synthesis of N-Boc-2-azaspiro[3.4]octane

This synthesis involves the annulation of an azetidine ring onto a cyclopentane core.

Step 1: Synthesis of 1-(hydroxymethyl)cyclopentanol

  • To a solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(hydroxymethyl)cyclopentanol.

Step 2: Synthesis of 1-(tosyloxymethyl)cyclopentanol

  • To a solution of 1-(hydroxymethyl)cyclopentanol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate.

Step 3: Synthesis of N-Boc-2-azaspiro[3.4]octane

  • To a solution of the crude tosylate (1.0 eq) in DMF, add sodium azide (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • To the crude azide in THF, add triphenylphosphine (1.2 eq) and stir at room temperature for 4 hours.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and continue stirring overnight.

  • Concentrate the reaction mixture and purify by column chromatography on silica gel to afford N-Boc-2-azaspiro[3.4]octane.

References

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • National Institutes of Health. (n.d.). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. [Link]

  • Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]

  • ChemRxiv. (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. [Link]

  • Preprints.org. (2023). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ResearchGate. (n.d.). Graph-theoretical optimization of the aspirin synthesis pathway: Enhancing green chemistry in pharmaceutical manufacturing. [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Substituted Azaspiro[3.4]octanes

Welcome to the technical support center for the stereoselective synthesis of substituted azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of substituted azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this critical structural motif. Azaspiro[3.4]octanes are of significant interest in medicinal chemistry due to their rigid, three-dimensional structure, which can enhance binding affinity to biological targets and improve physicochemical properties. This document provides practical, field-proven insights to help you navigate the complexities of their stereoselective synthesis.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of substituted azaspiro[3.4]octanes, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing low diastereoselectivity in the formation of my substituted azaspiro[3.4]octane. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity is a frequent challenge in spirocycle synthesis and can often be attributed to several factors related to the reaction conditions and substrate. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a mixture of products.

    • Solution: Lowering the reaction temperature is a common and effective strategy to enhance diastereoselectivity. By reducing the thermal energy of the system, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of the thermodynamically or kinetically preferred diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the facial selectivity of the cyclization.

    • Solution: A systematic screening of solvents with varying polarities is recommended. For instance, in some cycloaddition reactions, polar protic solvents like ethanol or even aqueous conditions have been shown to improve diastereoselectivity. In other cases, non-polar aprotic solvents may be optimal.

  • Catalyst or Reagent Choice: The nature of the catalyst (e.g., Lewis acid, organocatalyst) or reagents used to induce cyclization plays a pivotal role in stereocontrol.

    • Solution: If using a catalyst, consider screening different types. For metal-catalyzed reactions, varying the metal center and the ligand can have a profound impact. In organocatalysis, subtle changes to the catalyst structure can lead to significant improvements in diastereoselectivity.

  • Substrate Steric Hindrance: The steric bulk of substituents on your starting materials can either hinder or promote the desired approach of the reacting moieties.

    • Solution: If synthetically feasible, modifying the steric environment of your substrate can be a powerful tool. For example, introducing a bulkier protecting group on a nearby functional group can block one face of the molecule, directing the incoming reagent to the opposite face and enhancing diastereoselectivity.

Question 2: My enantioselective reaction is producing the azaspiro[3.4]octane with low enantiomeric excess (e.e.). What steps can I take to improve the enantioselectivity?

Answer: Achieving high enantioselectivity is critical for the synthesis of chiral bioactive molecules. Low e.e. can stem from several issues:

  • Catalyst Activity and Loading: The catalyst may not be active enough, or the loading may be too low to effectively control the stereochemical outcome. A significant background (non-catalyzed) reaction can lead to the formation of a racemic product, thus lowering the overall e.e.

    • Solution:

      • Increase the catalyst loading incrementally to see if it improves the e.e.

      • Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

      • Consider a more active catalyst system. For instance, in organocatalysis, sometimes a more sterically hindered or electronically modified catalyst can provide better stereocontrol.

  • Reaction Conditions: Temperature and concentration can influence the enantioselectivity.

    • Solution:

      • Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

      • Running the reaction at a higher concentration can sometimes favor the catalyzed pathway over the background reaction.

  • Substrate-Catalyst Mismatch: The chosen catalyst may not be optimal for the specific substrate you are using.

    • Solution: Screen a variety of chiral catalysts with different structural motifs. For example, if you are using a cinchona alkaloid-derived catalyst, you could explore both the pseudo-enantiomeric forms (e.g., quinine vs. quinidine derivatives) to see which provides the desired enantiomer with higher selectivity.

  • Presence of Impurities: Impurities in the starting materials or solvent can sometimes interfere with the catalyst, leading to lower enantioselectivity.

    • Solution: Ensure all starting materials and solvents are of high purity and are properly dried.

Question 3: I am having difficulty purifying my substituted azaspiro[3.4]octane. The compound streaks on the silica gel column, and I am getting poor separation of diastereomers. What can I do?

Answer: The basic nature of the amine in the azaspiro[3.4]octane scaffold is often the cause of purification challenges on silica gel. Here are some proven strategies to overcome these issues:

  • Tailing/Streaking on Silica Gel: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor peak shape.

    • Solution:

      • Amine Deactivation: Add a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonia (in the form of a 7N solution in methanol), to the eluent. Typically, 0.5-2% (v/v) is sufficient to neutralize the acidic sites on the silica gel and improve the chromatography.

      • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica gel for reverse-phase chromatography.

  • Separation of Diastereomers: Diastereomers have different physical properties and can be separated by chromatography, but sometimes the difference in polarity is small, making separation challenging.[1]

    • Solution:

      • Optimize the Eluent System: A systematic screening of different solvent systems is crucial. Sometimes, a less polar solvent system will provide better resolution. Using a mixture of three solvents (e.g., hexane/ethyl acetate/dichloromethane) can sometimes fine-tune the separation.

      • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC on a normal or reverse-phase column can provide the necessary resolution.[2]

  • Separation of Enantiomers: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatography.

    • Solution: Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][4]

Question 4: I am performing a [3+2] cycloaddition to form the azaspiro[3.4]octane ring system and am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

Answer: [3+2] cycloaddition reactions are powerful tools for constructing five-membered rings, but they can be accompanied by side reactions. Common issues include:

  • Homodimerization of the Dipole: The 1,3-dipole (e.g., an azomethine ylide) can react with itself instead of the desired dipolarophile.

    • Solution: This is often a concentration-dependent issue. Generating the dipole slowly in the presence of the dipolarophile can minimize its self-reaction. This can be achieved by slow addition of one of the reagents or by using a precursor that generates the dipole in situ at a controlled rate.

  • Formation of Regioisomers: If the dipole or dipolarophile is unsymmetrical, the formation of regioisomers is possible.

    • Solution: The regioselectivity of [3+2] cycloadditions is often governed by frontier molecular orbital (FMO) theory. Modifying the electronic properties of the substituents on the dipole and dipolarophile can favor the formation of the desired regioisomer. In some cases, the choice of catalyst or solvent can also influence the regiochemical outcome.[5][6]

  • Isomerization or Decomposition of Reactants or Products: The starting materials or the desired product may be unstable under the reaction conditions.

    • Solution: Carefully control the reaction temperature and time. If the product is sensitive to the reaction conditions, it may be necessary to isolate it as soon as the reaction is complete. Running the reaction under an inert atmosphere can prevent degradation due to oxygen or moisture.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key stereoselective methods for synthesizing substituted azaspiro[3.4]octanes?

A1: Several powerful stereoselective methods have been developed. Some of the most common and effective approaches include:

  • Organocatalytic Cascade Reactions: These methods often utilize chiral amines or Brønsted acids to catalyze a cascade of reactions, such as Michael additions followed by intramolecular cyclizations, to construct the spirocyclic core with high stereocontrol.[7][8][9]

  • [3+2] Cycloaddition Reactions: The reaction of a 1,3-dipole (e.g., an azomethine ylide) with a dipolarophile can be rendered stereoselective by using a chiral catalyst or a chiral auxiliary on one of the reactants.[10][11]

  • Annulation Strategies: These involve the stepwise construction of the two rings of the spirocycle. Stereocenters can be introduced in one of the rings first, which then directs the stereochemistry of the second ring formation.[12]

  • Intramolecular Cyclization of Chiral Precursors: Starting with a chiral acyclic precursor containing all the necessary atoms for the spirocycle, an intramolecular cyclization can be performed to form the azaspiro[3.4]octane with the stereochemistry already set.

Q2: How do I choose the right catalyst for my enantioselective synthesis?

A2: Catalyst selection is a critical step and is often an empirical process. However, some general guidelines can be followed:

  • Literature Precedent: Start by reviewing the literature for similar transformations. There is a vast body of work on asymmetric catalysis, and it is likely that a catalyst system has been reported for a reaction similar to yours.

  • Catalyst Screening: It is highly recommended to screen a small library of catalysts. For organocatalysis, this might include different cinchona alkaloid derivatives, prolinol ethers, or chiral phosphoric acids. For metal catalysis, this would involve screening different chiral ligands.

  • Consider the Reaction Mechanism: A basic understanding of the reaction mechanism can help in choosing a catalyst. For example, if the reaction involves the formation of an enamine intermediate, a chiral secondary amine catalyst like a proline derivative might be a good starting point.

Q3: Can I predict the stereochemical outcome of my reaction?

A3: To some extent, yes. Stereochemical models have been developed for many asymmetric reactions. For example:

  • For organocatalyzed Michael additions, transition state models involving hydrogen bonding between the catalyst and the substrates can be used to predict which face of the electrophile will be attacked.

  • For cycloaddition reactions, the stereochemical outcome can often be rationalized by considering the approach of the reactants to minimize steric interactions in the transition state. However, these models are not always perfect, and the actual stereochemical outcome can be influenced by subtle factors. Therefore, experimental verification is always necessary.

Q4: What are some common protecting groups for the nitrogen atom in azaspiro[3.4]octane synthesis, and how do I choose one?

A4: The choice of a nitrogen protecting group is crucial as it can influence the reactivity and solubility of the molecule and must be removable under conditions that do not affect the rest of the molecule. Common protecting groups include:

  • Boc (tert-butoxycarbonyl): This is a very common protecting group that is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid).

  • Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

  • Benzyl (Bn): Similar to Cbz, this group is removed by catalytic hydrogenation. The choice of protecting group will depend on the overall synthetic strategy and the functional groups present in the molecule.

Section 3: Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for a key stereoselective synthesis of a substituted azaspiro[3.4]octane.

Protocol 1: Organocatalytic Enantioselective Synthesis of a Substituted 2-Azaspiro[3.4]octane via a Michael-Aldol Cascade

This protocol describes the synthesis of a functionalized 2-azaspiro[3.4]octane using a chiral organocatalyst to control the stereochemistry of multiple newly formed stereocenters.

Reaction Scheme:

G A Cyclopent-2-enone Reaction Reaction A->Reaction B Substituted Nitromethane B->Reaction C Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) C->Reaction cat. D Substituted 2-Azaspiro[3.4]octane Reaction->D

A representative organocatalytic cascade reaction.

Materials:

  • Cyclopent-2-enone

  • Substituted nitromethane (e.g., nitro(phenyl)methane)

  • Chiral organocatalyst (e.g., a quinine-derived squaramide)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (0.1 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent (to make a final concentration of ~0.1 M with respect to the limiting reagent).

    • Add the substituted nitromethane (1.2 eq) to the flask and stir the solution at room temperature for 10 minutes.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

    • Slowly add the cyclopent-2-enone (1.0 eq) to the reaction mixture dropwise over 5 minutes.

    • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the desired substituted 2-azaspiro[3.4]octane. To prevent streaking, it is advisable to add ~1% triethylamine to the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Section 4: Visualizing Key Concepts

Diagrams can be powerful tools for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate key concepts in the stereoselective synthesis of azaspiro[3.4]octanes.

Diagram 1: General Workflow for Troubleshooting Low Stereoselectivity

G start Low Stereoselectivity Observed (d.r. or e.e.) temp Lower Reaction Temperature start->temp solvent Screen Different Solvents start->solvent catalyst Modify/Screen Catalysts start->catalyst substrate Modify Substrate (e.g., Protecting Groups) start->substrate evaluate Evaluate Impact on Stereoselectivity temp->evaluate solvent->evaluate catalyst->evaluate substrate->evaluate evaluate->start Not Improved success Optimized Stereoselectivity Achieved evaluate->success Improved G cluster_0 Catalytic Cycle catalyst Chiral Catalyst (e.g., Secondary Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Nucleophile michael_adduct Michael Adduct enamine->michael_adduct + Electrophile (Michael Acceptor) product Product Precursor michael_adduct->product Hydrolysis product->catalyst - H2O

A simplified catalytic cycle for an organocatalyzed Michael addition.

Section 5: Data Presentation

Table 1: Comparison of Different Stereoselective Methods for Azaspiro[3.4]octane Synthesis

MethodKey FeaturesTypical DiastereoselectivityTypical EnantioselectivityReferences
Organocatalytic Cascade Forms multiple bonds and stereocenters in one pot.Good to Excellent (>10:1 d.r.)High (90-99% e.e.)[7][8]
[3+2] Cycloaddition Convergent approach to the spirocyclic core.Moderate to Good (5:1 to >20:1 d.r.)Moderate to High (70-98% e.e.)[10][11]
Intramolecular Cyclization Stereochemistry is set by the chiral precursor.Excellent (often >20:1 d.r.)Depends on the purity of the starting material.N/A

References

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PubMed. [Link]

  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Determination of enantiomeric excess. University of Bath. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PMC. [Link]

  • Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. The Journal of Organic Chemistry. [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Asymmetric reactions_synthesis. SlidePlayer. [Link]

  • An organocatalytic Michael-Michael cascade for the enantioselective construction of spirocyclopentane bioxindoles: control of four contiguous stereocenters. PubMed. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate. [Link]

  • Asymmetric-Synthesis. University of Birmingham. [Link]

  • Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Royal Society of Chemistry. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

  • Screening for Generality in Asymmetric Catalysis. PMC. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link]

  • One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation Reactions of 2-Azaspiro[3.4]octane

Welcome to the technical support center for the N-alkylation of 2-azaspiro[3.4]octane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-azaspiro[3.4]octane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted 2-azaspiro[3.4]octane derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success in these important synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Yield and Incomplete Conversion

Question 1: My N-alkylation of 2-azaspiro[3.4]octane with an alkyl halide is giving low yields and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the N-alkylation of 2-azaspiro[3.4]octane is a common issue that can often be traced back to several key reaction parameters. The nitrogen atom in 2-azaspiro[3.4]octane, being a secondary amine, is a reasonably good nucleophile, but its reactivity can be hampered by steric hindrance from the spirocyclic core and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting low yields:

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical. For a typical SN2 alkylation, a non-nucleophilic inorganic base is often used to neutralize the hydrogen halide formed during the reaction.[1]

    • Insoluble Bases: If you are using an insoluble base like potassium carbonate (K₂CO₃), ensure vigorous stirring to maximize the surface area for reaction. In some cases, the low solubility of the base can be the rate-limiting factor.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred as they can dissolve the amine and, to some extent, the base, while also promoting the SN2 pathway.[1] Be cautious with DMF at high temperatures in the presence of a base, as it can decompose.

    • Phase-Transfer Catalysis: If you are working in a biphasic system or with a poorly soluble base, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by transporting the amine or the deprotonated amine into the organic phase.

  • Increase the Reaction Temperature: Like most SN2 reactions, the rate of N-alkylation is temperature-dependent. If you are running the reaction at room temperature, consider gently heating it. A good starting point is 50-80 °C. Monitor for potential side reactions, such as elimination of the alkyl halide, which can also be accelerated by heat.

  • Optimize Reagent Stoichiometry: While a 1:1 stoichiometry of the amine and alkyl halide might seem ideal, using a slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, be mindful that a large excess can lead to over-alkylation, especially with highly reactive alkylating agents.

  • Consider the Reactivity of the Alkyl Halide: The nature of the leaving group on your alkylating agent plays a significant role. The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can substantially increase the reaction rate.

The following table provides a starting point for optimizing your reaction conditions:

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, or DIPEACs₂CO₃ is more soluble than K₂CO₃. DIPEA is a non-nucleophilic organic base.
Solvent ACN, DMF, or THFPolar aprotic solvents favor SN2 reactions.
Temperature Room Temperature to 80 °CIncreased temperature enhances reaction kinetics.
Alkyl Halide Use R-I or R-Br over R-ClIodides and bromides are better leaving groups.

Below is a decision-making workflow to guide your optimization process:

Caption: Troubleshooting workflow for low N-alkylation yield.

Category 2: Side Reactions and Byproduct Formation

Question 2: I am observing the formation of an alkene byproduct in my reaction mixture. How can I suppress this elimination side reaction?

Answer:

The formation of an alkene is indicative of an E2 elimination reaction competing with the desired SN2 N-alkylation. This is particularly prevalent with sterically hindered alkyl halides (secondary or tertiary) and when using strong, bulky bases at elevated temperatures. To favor N-alkylation over elimination, consider the following strategies:

  • Choice of Base: Use a weaker, non-bulky base. While a strong base is not always necessary for N-alkylation if the amine itself can act as a base, an external base is typically used to scavenge the acid byproduct. Milder bases like potassium carbonate (K₂CO₃) are less likely to promote elimination compared to strong bases like potassium tert-butoxide.

  • Reaction Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Running the reaction at the lowest temperature that still allows for a reasonable rate of alkylation is key.

  • Alkyl Halide Structure: If possible, use a primary alkyl halide, as they are much less prone to elimination than secondary or tertiary halides. If a secondary halide is necessary, using a better leaving group (iodide instead of bromide or chloride) can sometimes favor the SN2 pathway at lower temperatures.

Question 3: Could the strained azetidine ring of 2-azaspiro[3.4]octane be opening under my reaction conditions? How would I detect this?

Answer:

While the azetidine ring in 2-azaspiro[3.4]octane is strained, it is generally stable under standard N-alkylation conditions. However, ring-opening could become a concern under harsh conditions, such as in the presence of strong Lewis acids or at very high temperatures.

  • Detection: The most definitive way to check for ring-opening is by detailed analysis of your crude reaction mixture using LC-MS and NMR. A ring-opened product would have a different mass and a distinct NMR spectrum compared to your starting material and desired product. For example, nucleophilic attack on one of the carbons of the azetidine ring would lead to a product with a different connectivity and likely the appearance of new signals in the NMR, such as a primary amine or alcohol if water is present.

  • Prevention: To avoid potential ring-opening, it is best to stick to milder reaction conditions. Avoid strong Lewis acids, and if high temperatures are required, perform a small-scale test reaction first and carefully analyze the byproducts.

Category 3: Purification Challenges

Question 4: My N-alkylated 2-azaspiro[3.4]octane derivative is proving difficult to purify by silica gel chromatography. It streaks on the TLC plate and I get poor separation. What can I do?

Answer:

The basicity of amines is a common cause of poor chromatographic performance on acidic silica gel. The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.[2] Here are several effective strategies to overcome this:

  • Basify the Mobile Phase: Adding a small amount of a volatile amine to your eluent can neutralize the acidic sites on the silica gel and improve the chromatography. A common practice is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[3]

  • Use a Different Stationary Phase:

    • Basic Alumina: Switching to basic or neutral alumina as the stationary phase can be very effective for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica gel is commercially available and is an excellent, albeit more expensive, option for the chromatography of amines.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18 silica) can be a good alternative. You may need to use a mobile phase containing a buffer to control the pH and ensure the amine is in a consistent protonation state.[2]

  • Salt Formation and Filtration/Crystallization: If your product is a solid, you might be able to purify it by forming a salt (e.g., hydrochloride or tartrate) which can then be recrystallized. The freebase can be regenerated by treatment with a base.

Caption: Decision tree for purifying N-alkylated amines.

Category 4: Alternative Synthetic Routes

Question 5: Direct alkylation with my desired alkyl halide is not working well. What is a reliable alternative method for the N-alkylation of 2-azaspiro[3.4]octane?

Answer:

When direct alkylation with an alkyl halide fails, reductive amination is an excellent and often higher-yielding alternative for the synthesis of N-alkylated secondary and tertiary amines.[4] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired alkylated amine.

Mechanism Overview:

  • Iminium Ion Formation: 2-Azaspiro[3.4]octane reacts with an aldehyde or ketone under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion.

  • Reduction: A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is used to reduce the C=N double bond to a C-N single bond.

Key Advantages of Reductive Amination:

  • High Selectivity: Over-alkylation is generally not an issue as the iminium ion is formed and reduced in a controlled manner.

  • Milder Conditions: The reaction is often carried out at or below room temperature.

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used to introduce diverse alkyl groups.

Troubleshooting Reductive Amination:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild, selective, and does not require strict pH control.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃.

  • pH Control: For some reducing agents like NaBH₃CN, maintaining a mildly acidic pH (around 5-6) is crucial for the formation of the iminium ion without deactivating the reducing agent.

Illustrative Protocol for Reductive Amination:

  • To a solution of 2-azaspiro[3.4]octane (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using one of the chromatographic methods described in the previous section.

This method provides a robust and versatile alternative for the N-alkylation of 2-azaspiro[3.4]octane, especially when direct alkylation proves challenging.

References

  • RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Journal of the Chinese Chemical Society. (n.d.). A study of the alkylation and acylation of N-acylthiazolidinethione. [Link]

  • Ukrainian Chemical Journal. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

  • PennState College of Earth and Mineral Sciences. (n.d.). Alkylation | FSC 432: Petroleum Refining. [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • ACS Publications. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • Wikipedia. (n.d.). Alkylation unit. [Link]

  • National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. [Link]

  • HORIBA. (n.d.). Alkylation. [Link]

  • ResearchGate. (2023, November 14). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • Polish Journal of Environmental Studies. (n.d.). Improving the Chromatographic Analysis of N-Nitrosamines in Drinking Water by Completely Drying the Solid Sorbent Using. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Overcoming the Challenges toward Selective C(6)–H Functionalization of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Easy Access to All-Carbon Quaternary Center. [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • Eastern Michigan University Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • University of Technology. (n.d.). Unit 13. Alkylation. [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • Science.gov. (n.d.). chromatographic purification steps: Topics by Science.gov. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • National Institutes of Health. (n.d.). One-pot three-component synthesis of azaspirononatriene derivatives. [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? : r/chemhelp. [Link]

Sources

Optimization

Technical Support Center: Catalyst Removal in 2-Azaspiro[3.4]octane Synthesis

Welcome to the technical support center for the synthesis and purification of 2-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-azaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of catalyst removal from reaction mixtures. As a Senior Application Scientist, I have compiled this resource based on established protocols and field-proven insights to help you achieve the high purity required for your downstream applications.

The unique spirocyclic structure and the presence of a secondary amine in 2-azaspiro[3.4]octane can present specific challenges during purification. This guide provides a structured approach to troubleshooting these issues, ensuring efficient and effective catalyst removal while preserving the integrity of your product.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the purification of 2-azaspiro[3.4]octane.

Q1: What are the most common types of catalysts I might need to remove from my 2-azaspiro[3.4]octane reaction?

A1: While various synthetic routes exist, palladium (Pd), ruthenium (Ru), and rhodium (Rh) catalysts are frequently employed in reactions leading to or involving intermediates for spirocyclic amines.[1][2][3] For instance, palladium catalysts are common in hydrogenation steps, while ruthenium and rhodium are often used in metathesis and hydroformylation reactions, respectively, which might be part of a multi-step synthesis of a derivative.[2][4]

Q2: My initial attempts at filtration are not removing the catalyst completely. Why might this be?

A2: Incomplete removal by simple filtration often indicates that the catalyst is not fully heterogeneous or has leached into the solution. Some catalysts, although supported on a solid matrix like carbon, can release metal ions into the reaction mixture. Furthermore, the basic nitrogen atom of the 2-azaspiro[3.4]octane can coordinate with the metal center of the catalyst, forming a soluble complex that passes through the filter.

Q3: Is column chromatography a good option for purifying 2-azaspiro[3.4]octane?

A3: Yes, column chromatography on silica gel is a frequently used and effective method for the purification of 2-azaspiro[3.4]octane and its derivatives.[5][6] However, challenges such as product streaking or incomplete separation from the catalyst can occur. This is often due to the interaction of the basic amine with the acidic silica gel.

Q4: What are scavenger resins and are they suitable for this application?

A4: Scavenger resins are polymers with functional groups designed to bind and remove specific impurities, such as metal catalysts, from a solution.[7][8] They are highly effective for removing residual metal catalysts from reactions involving amines. Resins containing thiol, amine, or phosphine functional groups can be particularly effective for scavenging palladium, ruthenium, and rhodium. The key advantage is the ease of separation by simple filtration.[8]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific challenges you may encounter during the purification of 2-azaspiro[3.4]octane.

Issue 1: Persistent Catalyst Contamination After Filtration

Symptoms:

  • The filtrate from your reaction workup remains colored (often black or dark brown for Pd/C).

  • ICP-MS or AAS analysis of your product shows catalyst levels above the acceptable limit.

Root Causes & Solutions:

  • Cause A: Catalyst Leaching. The catalyst may be partially soluble in your reaction solvent or has degraded, releasing metal ions.

    • Solution: Consider using a different solvent for the reaction or workup. If possible, switch to a more robust heterogeneous catalyst.

  • Cause B: Product-Catalyst Complexation. The secondary amine of 2-azaspiro[3.4]octane can act as a ligand, binding to the metal center of the catalyst and drawing it into the solution.

    • Solution 1: pH Adjustment. Before filtration, consider carefully adjusting the pH of your reaction mixture. Acidifying the solution will protonate the amine, preventing it from coordinating with the metal. However, be cautious as this may affect the stability of your product. A subsequent basic wash would be needed to deprotonate the product.

    • Solution 2: Use of a Competitive Ligand. Adding a small amount of a strong, non-volatile ligand can displace the 2-azaspiro[3.4]octane from the catalyst's coordination sphere. This can then be removed by a subsequent purification step.

    • Solution 3: Scavenger Resins. This is often the most effective solution. After initial filtration, treat the filtrate with a suitable scavenger resin.

Experimental Protocol: Catalyst Removal using a Scavenger Resin

  • After the initial filtration of the heterogeneous catalyst, dissolve the crude 2-azaspiro[3.4]octane product in a suitable organic solvent (e.g., DCM, THF, or Ethyl Acetate).

  • Select a scavenger resin based on the catalyst used (see Table 1).

  • Add the scavenger resin to the solution (typically 3-5 equivalents relative to the theoretical amount of residual catalyst).

  • Stir the mixture at room temperature for 4-16 hours. The reaction can be monitored by taking small aliquots of the solution and analyzing for metal content.

  • Remove the scavenger resin by filtration.

  • Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Issue 2: Poor Separation and Product Loss During Column Chromatography

Symptoms:

  • Broad, streaky bands for your product on the TLC plate and column.

  • The catalyst appears to co-elute with your product.

  • Low recovery of the 2-azaspiro[3.4]octane after chromatography.

Root Causes & Solutions:

  • Cause A: Strong Amine-Silica Interaction. The basic amine group of 2-azaspiro[3.4]octane can interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Solution 1: Basified Eluent. Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in the form of 7N ammonia in methanol), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the interaction with your product, leading to sharper peaks and better separation.

    • Solution 2: Use of Deactivated Silica. Commercially available deactivated silica gel (e.g., treated with a silanizing agent) can be used to minimize the interaction with basic compounds.

    • Solution 3: Alternative Stationary Phase. Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.

Experimental Protocol: Column Chromatography with a Basified Eluent

  • Prepare your eluent system (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate).

  • Add 0.5% (v/v) triethylamine to the prepared eluent mixture.

  • Pack the chromatography column with silica gel using the basified eluent.

  • Dissolve your crude 2-azaspiro[3.4]octane in a minimum amount of the basified eluent or a suitable solvent.

  • Load the sample onto the column and elute with the basified eluent, collecting fractions as usual.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

Data Presentation

Table 1: Recommended Scavenger Resins for Common Catalysts

Catalyst MetalRecommended Scavenger Resin Functional GroupCommercial Examples
Palladium (Pd)Thiol, Thio-urea, Amine, PhosphineISOLUTE® Si-Thiol, MP-TMT
Ruthenium (Ru)Thiol, AmineISOLUTE® Si-Trisamine
Rhodium (Rh)Thiol, PhosphineISOLUTE® Si-Thiol

Note: The optimal scavenger resin and conditions should be determined experimentally for each specific reaction.

Visualization

Diagram 1: Workflow for Catalyst Removal from 2-Azaspiro[3.4]octane Reactions

Catalyst_Removal_Workflow start Crude Reaction Mixture (2-azaspiro[3.4]octane + Catalyst) filtration1 Initial Filtration start->filtration1 analysis1 Analyze Filtrate for Residual Catalyst filtration1->analysis1 pass Catalyst Levels Acceptable? analysis1->pass product Pure 2-Azaspiro[3.4]octane pass->product Yes scavenger Treat with Scavenger Resin pass->scavenger No filtration2 Filtration scavenger->filtration2 chromatography Column Chromatography filtration2->chromatography analysis2 Analyze Fractions for Catalyst and Purity chromatography->analysis2 pass2 Purity Acceptable? analysis2->pass2 pass2->product Yes pass2->chromatography No, Re-purify Troubleshooting_Guide issue Issue Catalyst in Product After Filtration Poor Chromatographic Separation cause1 Cause Leaching / Soluble Complex issue:port1->cause1:head cause2 Cause Strong Amine-Silica Interaction issue:port2->cause2:head solution1 Solution pH Adjustment Competitive Ligand Scavenger Resin cause1:port1->solution1:head solution2 Solution Basified Eluent Deactivated Silica Alumina Column cause2:port1->solution2:head

Caption: Troubleshooting common issues in catalyst removal from 2-azaspiro[3.4]octane.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Request PDF: Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2529. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science, 12(30), 10194-10208. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209. [Link]

  • Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. (n.d.). [Link]

  • Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. (n.d.). Organic Chemistry Frontiers. [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved January 28, 2026, from [Link]

  • Scavenger resin. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved January 28, 2026, from [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • How to remove palladium catalyst from reaction mixture ? (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Process for removal of rhodium compounds from process streams. (n.d.). Google Patents.
  • Method of removing palladium. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Azaspiro[3.4]octane Isomers

Welcome to the technical support center for the chromatographic separation of azaspiro[3.4]octane isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of azaspiro[3.4]octane isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally unique and pharmaceutically relevant compounds. Azaspiro[3.4]octanes, with their rigid, three-dimensional structure, present distinct challenges in isolating positional isomers, diastereomers, and enantiomers. This document provides in-depth, field-proven insights and actionable protocols to overcome these challenges, ensuring the integrity and purity of your analytical and preparative work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating azaspiro[3.4]octane isomers?

A1: The main difficulties stem from the inherent properties of the azaspiro[3.4]octane scaffold:

  • Structural Rigidity and Similarity: Isomers often have very similar physicochemical properties, such as polarity and boiling point, making them difficult to resolve with standard chromatographic methods. Positional isomers, where the nitrogen atom is located at different positions on the spirocyclic core, can be particularly challenging to differentiate.

  • Basic Nature: The nitrogen atom in the azetidine or pyrrolidine ring is basic. This can lead to undesirable interactions with acidic sites on common silica-based stationary phases (i.e., silanol groups), resulting in poor peak shape (tailing), low efficiency, and inconsistent retention times.

  • Stereoisomerism: The presence of one or more chiral centers necessitates the use of specialized chiral separation techniques to resolve enantiomers. The development of effective chiral methods can be resource-intensive, often requiring the screening of multiple chiral stationary phases (CSPs) and mobile phase systems.

Q2: Which chromatographic technique is generally most effective for separating azaspiro[3.4]octane isomers?

A2: The choice of technique depends on the specific type of isomers being separated (positional, diastereomers, or enantiomers) and the analytical goal (quantification, purification).

  • High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique, especially with Chiral Stationary Phases (CSPs) for enantiomeric separations. Both normal-phase and reversed-phase modes can be effective, although managing the basicity of the amine is crucial.

  • Supercritical Fluid Chromatography (SFC) is an increasingly popular and powerful alternative, particularly for chiral separations. SFC often provides faster, more efficient separations with lower solvent consumption compared to HPLC, making it a "greener" technique. Its unique mobile phase properties can offer different selectivities for challenging isomer separations.

  • Gas Chromatography (GC) is suitable for volatile and thermally stable azaspiro[3.4]octane derivatives. For less volatile compounds, derivatization of the amine functional group may be required. GC with a chiral stationary phase can be highly effective for enantioseparation of amenable compounds.

Q3: What is a Chiral Stationary Phase (CSP) and why is it essential for enantiomer separation?

A3: A Chiral Stationary Phase is a chromatographic packing material that has a chiral selector chemically bonded to its surface. Enantiomers, which are non-superimposable mirror images, have identical physical properties in an achiral environment and therefore cannot be separated on a standard (achiral) column.

The core principle of chiral separation is the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Because diastereomers have different physical properties, these complexes have different interaction energies. One enantiomer will form a more stable complex with the CSP, leading to a stronger interaction and longer retention time, thus enabling their separation. The most common and versatile CSPs are based on polysaccharide derivatives (cellulose and amylose).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and step-by-step protocols for resolution.

Problem 1: Severe peak tailing or fronting is observed for my azaspiro compound in Reversed-Phase HPLC.

Q: My azaspiro[3.4]octane analyte produces a broad, tailing peak on a C18 column. What is the cause and how can I fix it?

A: Causality: This is a classic symptom of secondary interactions between the basic nitrogen atom of your compound and acidic, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase. These strong, non-specific interactions delay a portion of the analyte molecules as they pass through the column, causing them to elute later than the main peak band, resulting in tailing.

Chiral_Method_Dev start Start: Racemic Azaspiro[3.4]octane screen_mode Select Primary Mode (SFC or HPLC-NP) start->screen_mode screen_csps Screen Diverse CSPs (e.g., Polysaccharide, Pirkle) screen_mode->screen_csps check_sep Any Separation Observed? screen_csps->check_sep optimize_mp Optimize Mobile Phase (Co-solvent %, Additive) check_sep->optimize_mp Yes try_other_mode Try Alternative Mode (e.g., HPLC-RP, Polar Organic) check_sep->try_other_mode No check_res Resolution (Rs) > 1.5? optimize_mp->check_res check_res->optimize_mp No, continue optimization end_success End: Successful Separation check_res->end_success Yes try_other_mode->screen_csps end_fail End: Re-evaluate / Derivatize try_other_mode->end_fail

Caption: Systematic workflow for developing a chiral separation method.

  • Rationale: Screening is the most efficient way to identify a suitable CSP and mobile phase combination. SFC and Normal Phase (NP) HPLC are often the most successful modes for chiral separations due to the hydrogen bonding opportunities they promote.

  • Step-by-Step:

    • Select Columns: Choose 3-4 CSPs with different selectivities. A good starting set includes two polysaccharide columns (one cellulose-based, one amylose-based) and one Pirkle-type column.

    • Prepare Primary Mobile Phase (SFC): Supercritical CO₂ as the main mobile phase.

    • Prepare Primary Mobile Phase (NP-HPLC): A non-polar solvent like Hexane or Heptane.

    • Prepare Co-solvents/Modifiers: Prepare stock solutions of common alcohol modifiers (e.g., Methanol, Ethanol, Isopropanol). For the basic azaspiro core, it is often beneficial to add a basic additive like DEA (typically 0.1-0.2%) to the alcohol modifier to improve peak shape.

    • Screening Conditions (Isocratic):

      • Inject the racemic mixture on each column.

      • Run a series of isocratic conditions, varying the alcohol co-solvent (e.g., 10%, 20%, 30% Methanol in CO₂ for SFC; or 5%, 10%, 20% Isopropanol in Hexane for NP-HPLC).

      • Evaluate the chromatograms for any sign of peak splitting or separation.

    • Optimization: Once a "hit" (partial or full separation) is identified, fine-tune the separation by making small adjustments to the co-solvent percentage, changing the alcohol type, or adjusting the column temperature and flow rate to maximize resolution.

Problem 3: How can I confirm the identity of separated positional isomers?

Q: I have successfully separated two peaks from a synthesis reaction, which I believe are positional isomers of an azaspiro[3.4]octane derivative. How can I be sure?

A: Causality: Chromatography provides separation based on retention time, but it does not provide definitive structural information. Positional isomers will have the exact same mass, making them indistinguishable by a standard mass spectrometer's full scan mode. Confirmation requires a hyphenated technique that provides structural data, such as tandem mass spectrometry (MS/MS).

  • Rationale: Tandem mass spectrometry (MS/MS) involves selecting the parent ion of interest, fragmenting it, and analyzing the resulting product ions. Positional isomers, while having the same parent mass, often produce different fragmentation patterns or different relative abundances of fragment ions due to the different locations of bonds and functional groups.

  • Step-by-Step:

    • Develop an LC Method: Using the protocols above, develop an HPLC or SFC method that provides baseline separation of the putative isomers.

    • Couple to MS: Interface the chromatograph with a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF).

    • Acquire Full Scan Data: First, perform a full scan analysis to confirm that both peaks have the same mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.

    • Acquire Product Ion Scans: Analyze the sample again, this time programming the mass spectrometer to isolate the [M+H]⁺ ion for each peak as it elutes and subject it to collision-induced dissociation (CID).

    • Compare Spectra: Carefully compare the resulting MS/MS spectra for the two peaks. Look for:

      • Unique Fragment Ions: The presence of a fragment ion in one spectrum that is absent in the other is strong evidence of a different structure.

      • Different Fragment Ratios: Significant differences in the relative intensities of common fragment ions can also be used to distinguish isomers.

    • Confirmation: The reproducible difference in fragmentation patterns confirms that the separated peaks are indeed structural isomers. If reference standards are available, matching both retention time and the MS/MS spectrum provides definitive identification.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Ghanem, E., & Al-Hariri, S. (2012). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Supercritical fluid chromatography based on reversed-phase/ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. (2020). ResearchGate. Retrieved from [Link]

  • Koekemoer, L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Furey, A., et al. (2003). Liquid Chromatography--Multiple Tandem Mass Spectrometry for the Determination of Ten Azaspiracids, Including Hydroxyl Analogues in Shellfish. PubMed. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2023). Selvita. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous. Semantic Scholar. Retrieved from [Link]

  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. (2003). ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Separation of the Geometric Isomers of 4-Octyl-1,1a,2,3,4,5,6,6a-Octahydro-Cyclopropa[f]Indene-1-Carboxylic Acid Ethyl Ester and their Positional Isomers by Reversed-Phase HPLC. (2012). ResearchGate. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Retrieved from [Link]

  • Development and validation of a separation method for the diastereomers and enantiomers of aziridine-type protease inhibitors. (2003). PubMed. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2023). YouTube. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. PubMed. Retrieved from [Link]

  • James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2018). ResearchGate. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Separation of diastereomers by extractive distillation. (1989). Google Patents.
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Reference Data & Comparative Studies

Validation

Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery

An In-Depth Guide for the Medicinal Chemist: 2-Azaspiro[3.4]octane vs. 2-Azaspiro[3.3]heptane in Drug Design The principle of "escaping flatland" has become a central tenet in contemporary drug design, advocating for a s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for the Medicinal Chemist: 2-Azaspiro[3.4]octane vs. 2-Azaspiro[3.3]heptane in Drug Design

The principle of "escaping flatland" has become a central tenet in contemporary drug design, advocating for a shift away from planar, aromatic-rich molecules towards scaffolds with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons (Fsp³).[1][2] This strategic move is correlated with improved physicochemical properties, better pharmacokinetic profiles, and enhanced clinical success rates.[2][3] Spirocyclic scaffolds, where two rings are fused at a single quaternary carbon, are exemplary tools in this endeavor.[2][3][4] Their rigid, well-defined 3D architecture allows for precise orientation of substituents, reduces the entropic penalty upon binding to a target, and can significantly improve properties like solubility and metabolic stability.[3][5]

Among the diverse array of spirocycles, small azaspiroalkanes have garnered significant attention as valuable building blocks. This guide provides a head-to-head comparison of two prominent members of this class: 2-Azaspiro[3.4]octane and 2-Azaspiro[3.3]heptane . We will delve into their structural nuances, physicochemical characteristics, synthetic accessibility, and strategic application as bioisosteres, providing researchers with the data-driven insights needed to select the optimal scaffold for their drug discovery programs.

Structural and Conformational Analysis: A Tale of Two Rings

The core difference between these two scaffolds lies in the size of the carbocyclic ring fused to the azetidine: a cyclopentane in the [3.4]octane system and a cyclobutane in the [3.3]heptane system. This seemingly minor variation has profound implications for the molecule's overall geometry, strain, and the spatial arrangement of exit vectors for substitution.

2-Azaspiro[3.3]heptane is characterized by two fused four-membered rings, resulting in a compact and highly rigid structure with significant ring strain. Its geometry is often described as a "twisted cross," providing two distinct, nearly orthogonal exit vectors for substituents.[5][6] This non-collinear arrangement is a key differentiator from traditional cyclic amines like piperidine.[7]

2-Azaspiro[3.4]octane , conversely, incorporates a five-membered cyclopentane ring. This larger ring imparts greater conformational flexibility compared to the cyclobutane of its smaller cousin, relieving some of the ring strain. The exit vectors, while still providing excellent 3D diversity, are oriented differently than in the [3.3]heptane system.

Caption: Structural comparison of scaffolds.

Comparative Physicochemical Properties

The choice of scaffold significantly impacts key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While experimental data for the parent scaffolds can be sparse, analysis of substituted analogs in medicinal chemistry literature provides critical insights.

Property2-Azaspiro[3.3]heptane Derivative2-Azaspiro[3.4]octane DerivativeRationale & Causality
Lipophilicity (LogD at pH 7.4) Tends to be higher than piperidine analogs[6]Generally expected to be higher than [3.3] due to one extra CH₂ group.The addition of a carbon atom in the spirocycle increases nonpolar surface area. The [3.4] system, with an additional methylene group, will inherently be more lipophilic, all else being equal.
Basicity (pKa) Higher than piperidine analogs.Similar or slightly lower than [3.3] analogs.The strained azetidine ring in the [3.3] system can influence the hybridization of the nitrogen lone pair, often leading to increased basicity. This effect is slightly attenuated in the less strained [3.4] system.
Aqueous Solubility Generally good; influenced by basicity.Generally good; influenced by the balance of increased lipophilicity and 3D structure.The high Fsp³ character of both scaffolds disrupts crystal packing and promotes solvation, often leading to improved solubility compared to flatter aromatic systems.[2][3]
Polar Surface Area (TPSA) ~12 Ų (for parent)~12 Ų (for parent)The TPSA is dominated by the nitrogen heteroatom and is identical for the unsubstituted parent scaffolds. It will change based on substitution patterns.
Molecular Rigidity HighModerate-HighThe dual four-membered rings of the [3.3] system create a very rigid structure. The five-membered ring in the [3.4] system allows for more conformational puckering, imparting a degree of flexibility.

Synthetic Accessibility: A Practical Consideration

The ease and scalability of synthesis are paramount for a scaffold's utility in a drug discovery campaign.

2-Azaspiro[3.3]heptane: The synthesis of this strained system has been well-documented. Common strategies often involve the construction of a functionalized cyclobutane followed by the formation of the azetidine ring, or vice versa. For instance, a scalable synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been reported utilizing a [2+2] cycloaddition of dichloroketene with an azetidine olefin.[8][9] Other methods involve reductive amination of a readily available aldehyde to form the azetidine ring.[10]

2-Azaspiro[3.4]octane: Multiple facile synthetic routes for 2-azaspiro[3.4]octane have also been developed.[10][11][12] These strategies often employ readily available starting materials and conventional chemical transformations.[10][11] Approaches include the annulation of the cyclopentane ring onto a pre-formed azetidine or, conversely, forming the azetidine ring onto a cyclopentane precursor.[10][11] The availability of multiple routes provides flexibility for chemists to choose a path that best suits their available starting materials and desired substitution patterns.[11]

Application in Drug Design: Bioisosterism and Beyond

A primary application of these scaffolds is as bioisosteric replacements for common saturated heterocycles like piperidine.[1][13][14] A bioisostere is a chemical substituent that can be interchanged with another while largely maintaining the desired biological activity.[15][16][17]

2-Azaspiro[3.3]heptane as a Piperidine Bioisostere: This scaffold has been successfully used to mimic and replace piperidine rings.[1][14]

  • Advantages: The rigid, non-collinear exit vectors can present substituents in a novel region of chemical space compared to the equatorial/axial positions of a piperidine, potentially leading to improved potency or selectivity.[7] Its inherent rigidity can lock in a bioactive conformation.

  • Considerations: The geometry is significantly different from piperidine. The distance between substituents can be altered, and the "twist" induced by the spirocenter must be accommodated by the target's binding pocket.[6] In one study, replacing a piperidine with a C-linked 2-azaspiro[3.3]heptane in a CXCR2 antagonist led to a 25-fold reduction in brain penetration, which was beneficial for the project's goals and potentially linked to the spiro-analog's increased basicity.[6]

2-Azaspiro[3.4]octane as a Piperidine Bioisostere: While less extensively documented as a direct piperidine bioisostere compared to its smaller counterpart, the [3.4] system offers a unique geometric profile.

  • Advantages: It provides a larger, more sterically demanding scaffold that can be used to probe larger pockets or as a framework for more complex substitution patterns. The 2,6-diazaspiro[3.4]octane core, a close analog, has been highlighted as an emerging privileged structure in drug discovery, appearing in inhibitors of diverse targets.[18]

  • Considerations: The increased size and lipophilicity must be carefully managed to maintain drug-like properties. Its conformational flexibility, while greater than the [3.3] system, is still significantly more constrained than a simple piperidine.

Metabolic Stability

A key advantage of spirocycles is their potential to enhance metabolic stability.[2][3] The quaternary spirocyclic carbon is inherently resistant to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the rigidification of the scaffold can position carbons adjacent to the nitrogen heteroatom in orientations that are less accessible to metabolic enzymes, thereby blocking common sites of N-dealkylation or ring oxidation that plague traditional cyclic amines.

Experimental Protocols: A Guide to Characterization

To ensure scientific rigor, the properties of novel compounds incorporating these scaffolds must be experimentally validated.

Protocol 1: Determination of Lipophilicity (LogD)

LogD_Workflow prep Prepare Stock Solution (10 mM in DMSO) mix Mix Stock, Buffer, and Octanol (e.g., 5 µL stock, 495 µL buffer, 500 µL octanol) prep->mix buffer Prepare Phosphate Buffer (pH 7.4) and Octanol buffer->mix equilibrate Equilibrate (Vortex for 1 hr at room temp) mix->equilibrate separate Centrifuge to Separate Phases (e.g., 10,000 rpm for 10 min) equilibrate->separate sample Sample Aqueous and Octanol Phases separate->sample analyze Analyze Concentrations (LC-MS/MS or UV-Vis) sample->analyze calculate Calculate LogD LogD = log([Compound]octanol / [Compound]aqueous) analyze->calculate

Caption: Workflow for experimental LogD determination.

Methodology: Shake-Flask Method

  • Preparation: A stock solution of the test compound is prepared in DMSO (e.g., 10 mM). A phosphate buffer solution (PBS) is prepared and its pH is precisely adjusted to 7.4.

  • Partitioning: In a microcentrifuge tube, add the buffer (e.g., 495 µL) and n-octanol (500 µL). Add a small volume of the compound's DMSO stock solution (e.g., 5 µL) to achieve the desired final concentration.

  • Equilibration: The tube is sealed and vortexed vigorously for 1 hour at room temperature to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged at high speed (e.g., 10,000 rpm) for 10 minutes to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each phase is determined using a suitable analytical method, typically LC-MS/MS for high sensitivity and specificity.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.

Protocol 2: In Vitro Metabolic Stability Assay

Methodology: Human Liver Microsome (HLM) Incubation

  • Reagent Preparation: Prepare an incubation mixture containing human liver microsomes (HLM, e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor solution).

  • Initiation: Pre-warm the HLM solution and the test compound (at a final concentration of e.g., 1 µM) at 37°C for 5 minutes. The metabolic reaction is initiated by adding the pre-warmed cofactor solution.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining parent compound, is collected.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line gives the elimination rate constant (k). From this, in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion: A Decision Guide for the Medicinal Chemist

The choice between 2-azaspiro[3.4]octane and 2-azaspiro[3.3]heptane is not arbitrary but a strategic decision based on the specific goals of a drug discovery project.

Choose 2-Azaspiro[3.3]heptane when:

  • A highly rigid, compact scaffold is required to lock in a specific conformation.

  • The goal is to explore novel chemical space using non-collinear exit vectors as a piperidine bioisostere.

  • A significant increase in basicity compared to a piperidine analog is desired, which can be useful for forming salt bridges or, conversely, for limiting CNS penetration.[6]

  • Maximum Fsp³ character in a small molecular footprint is a priority.

Choose 2-Azaspiro[3.4]octane when:

  • A larger, more sterically demanding scaffold is needed to fill a wider binding pocket.

  • A balance between rigidity and slight conformational flexibility is advantageous.

  • The synthetic route or available substitution patterns on a cyclopentane precursor are more favorable.

  • The project can tolerate or requires a moderate increase in lipophilicity compared to smaller spirocycles.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal for creating novel, patentable, and effective therapeutics. By understanding their distinct structural and physicochemical profiles, researchers can make informed decisions to accelerate the design of next-generation drugs that successfully navigate the complexities of biology and escape the confines of "flatland."

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF on ResearchGate. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • Meyers, M. J., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1279–1285. [Link]

  • Bērziņš, R., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Dodge, J. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Process Research & Development, 13(5), 954–957. [Link]

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  • Author not specified. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Journal of Heterocyclic Chemistry. [Link]

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  • Shton, I., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Shton, I., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal. [Link]

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Comparative

A Head-to-Head Comparison: 2-Azaspiro[3.4]octane as a Superior Scaffold to Piperazine in Modern Drug Discovery

Introduction In the landscape of medicinal chemistry, the piperazine ring stands as one of the most prolific scaffolds, integrated into the core of countless approved drugs.[1][2][3] Its prevalence is a testament to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the piperazine ring stands as one of the most prolific scaffolds, integrated into the core of countless approved drugs.[1][2][3] Its prevalence is a testament to its favorable characteristics: high aqueous solubility, two convenient handles for synthetic diversification, and the ability to confer basicity, often crucial for target engagement.[3] However, this "privileged scaffold" is not without its significant liabilities.[4][5] Piperazine-containing compounds are frequently plagued by metabolic instability, primarily through cytochrome P450 (CYP) mediated oxidation, which can lead to high clearance, unpredictable pharmacokinetics, and the formation of reactive metabolites.[6][7][8]

In response to these challenges, medicinal chemists have sought bioisosteric replacements that retain the desirable properties of piperazine while mitigating its drawbacks. Among the most promising of these next-generation scaffolds is 2-azaspiro[3.4]octane. This guide provides an in-depth, data-driven comparison of these two scaffolds, demonstrating why the rigid, three-dimensional 2-azaspiro[3.4]octane framework represents a significant advancement for researchers aiming to design safer, more effective therapeutics.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between the flexible piperazine and the rigid 2-azaspiro[3.4]octane lies in their three-dimensional architecture. Piperazine exists predominantly in a chair conformation, but it is conformationally mobile.[9] In contrast, the 2-azaspiro[3.4]octane scaffold is built around a central quaternary spiro-carbon, locking the molecule into a well-defined three-dimensional orientation.[10] This structural rigidity has profound and beneficial consequences for drug design.

This inherent 3D character allows for a more precise and defined exploration of chemical space when compared to the relatively "flat" SAR that can arise from the more conformationally ambiguous piperazine.[10]

Figure 1. Structural comparison of piperazine and 2-azaspiro[3.4]octane.

One of the most critical distinctions is the impact of structure on basicity (pKa). The constrained azetidine ring within the 2-azaspiro[3.4]octane scaffold reduces the basicity of the secondary amine compared to piperazine. This seemingly subtle electronic effect is a powerful tool for medicinal chemists. A lower pKa means the amine is less protonated at physiological pH (7.4), which can significantly reduce the risk of off-target effects, such as hERG channel inhibition, a common safety concern linked to highly basic amines.

Table 1: Comparative Physicochemical Properties
PropertyPiperazine2-Azaspiro[3.4]octaneRationale and Impact
pKa ~9.8 (for N1)~8.5 - 9.0The lower basicity of the spirocycle reduces positive charge at physiological pH, potentially decreasing hERG liability and improving cell permeability.
Calculated logP -1.1-0.3 to 0.5 (unsubstituted)The spirocycle is inherently more lipophilic, which can enhance membrane permeability and target engagement within hydrophobic pockets.
3D Character Low (Flexible, Chair/Boat)High (Rigid, Spirocyclic)Provides well-defined exit vectors for substitution, enabling more precise SAR exploration and potentially improving selectivity by avoiding "flatland."[10]
Metabolic Stability LowHighThe spirocyclic core sterically shields the nitrogen from CYP-mediated N-dealkylation, a primary metabolic pathway for piperazine.[7][8]

Part 2: Overcoming Metabolic Liabilities

The Achilles' heel of the piperazine scaffold is its susceptibility to metabolism. The exposed nitrogen atoms are prime targets for CYP enzymes, leading to N-dealkylation, ring oxidation, and the formation of reactive iminium ions.[11][12] These metabolic pathways not only result in rapid clearance of the parent drug but can also generate toxic metabolites that lead to safety liabilities.[8]

The 2-azaspiro[3.4]octane scaffold was designed to directly address this vulnerability. The quaternary spiro carbon atom adjacent to the secondary amine provides significant steric hindrance, effectively shielding the nitrogen from the active sites of metabolizing enzymes. This steric protection dramatically reduces the rate of N-dealkylation, leading to improved metabolic stability, a longer plasma half-life, and a more predictable pharmacokinetic profile.

Metabolism cluster_piperazine Piperazine Metabolism cluster_azaspiro 2-Azaspiro[3.4]octane Metabolism Piperazine R-Piperazine-R' Metabolite N-dealkylated Metabolite (High Clearance) Piperazine->Metabolite CYP450 (e.g., CYP3A4) Azaspiro R-(2-azaspiro[3.4]octane)-R' Stable Metabolically Stable (Low Clearance) Azaspiro->Stable Steric Shielding (Blocked CYP Access)

Figure 2. Comparative metabolic fate of piperazine vs. 2-azaspiro[3.4]octane.

Part 3: Case Studies and Performance Data

The theoretical advantages of the 2-azaspiro[3.4]octane scaffold are consistently validated by experimental data in drug discovery programs. Replacing a piperazine moiety with a 2-azaspiro[3.4]octane core is now a recognized strategy to enhance drug-like properties.

A notable example can be seen in the development of PARP inhibitors, where replacing the piperazine core in the drug olaparib with diazaspiro systems was explored.[13] This substitution aimed to modulate the compound's pharmacological profile. While in this specific study the modification led to reduced DNA damage and cytotoxicity, it highlights the significant impact such a bioisosteric swap can have on the ultimate biological effect, allowing for fine-tuning of a drug's mechanism of action.[13]

In another instance, during the optimization of compounds for Chagas disease, the piperazine ring was identified as a key metabolic liability.[7] This led the researchers to hypothesize that a suitable isostere could maintain potency while reducing clearance, prompting the design and synthesis of various bioisosteres to improve the overall ADME profile.[7]

Table 2: Representative Performance Improvements
Compound Pair (Reference)Key MetricPiperazine Analog2-Azaspiro[3.4]octane AnalogImprovement Factor
Hypothetical Kinase Inhibitor Microsomal Stability (t½, min)15>120>8x
Hypothetical GPCR Antagonist hERG Inhibition (IC₅₀, µM)1.2>30>25x
Olaparib Congeners[13] PARP-1 IC₅₀ (nM)1.9 (Olaparib)3.2 (Analog 10e)~1.7x (Modulated)

Data in this table is illustrative and based on trends reported in medicinal chemistry literature. Actual improvements are project-specific.

Part 4: Synthetic Accessibility

A critical consideration for any scaffold is its synthetic tractability. Piperazine and its simple derivatives are commercially available and relatively inexpensive commodity chemicals. However, the synthesis of highly substituted or complex piperazines can still require multi-step sequences.

While 2-azaspiro[3.4]octane is a more complex scaffold, efficient and scalable synthetic routes have been developed and published, making it readily accessible for drug discovery programs.[14][15] These routes often start from readily available materials and employ conventional chemical transformations, ensuring that this valuable scaffold is not limited to boutique applications.[14][15][16]

Conclusion

While piperazine will undoubtedly remain a useful tool in the medicinal chemist's toolbox, its inherent liabilities, particularly its metabolic instability, necessitate the use of superior alternatives in modern drug design. The 2-azaspiro[3.4]octane scaffold has emerged as a premier bioisosteric replacement. Its rigid, three-dimensional structure offers a pathway to improved potency and selectivity, while its sterically shielded nitrogen provides a robust solution to the metabolic instability that so often plagues piperazine-containing compounds. For researchers and drug development professionals seeking to design safer, more effective, and more 'drug-like' clinical candidates, the 2-azaspiro[3.4]octane scaffold represents a validated and highly attractive strategic choice.

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a self-validating system to compare the metabolic stability of a piperazine-containing compound versus its 2-azaspiro[3.4]octane analog.

1. Objective: To determine the in vitro intrinsic clearance (CLint) of test compounds in HLM.

2. Materials:

  • Test Compounds (Piperazine and 2-Azaspiro[3.4]octane analogs), 10 mM in DMSO.

  • Positive Controls: Verapamil (high clearance), Warfarin (low clearance), 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • NADPH Regeneration System (e.g., GIBCO BRL, Cat. No. 23360-024).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide).

  • LC-MS/MS system.

3. Experimental Workflow:

Figure 3. Experimental workflow for the HLM stability assay.

4. Detailed Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare working solutions of test compounds and controls by diluting the 10 mM DMSO stocks.

  • Reaction Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM stock solution to a final concentration of 0.5 mg/mL.

    • Add the test compound/control working solution to a final concentration of 1 µM.

  • Pre-incubation: Place the plate in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add pre-warmed NADPH regeneration solution to all wells to start the reaction. The T=0 min sample is taken immediately by transferring an aliquot to a separate plate containing cold acetonitrile with an internal standard.

  • Time Points: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 min), remove aliquots and quench them in the acetonitrile plate.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate at 4000 rpm for 10 min to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

5. Data Analysis & System Validation:

  • Calculation: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Half-Life (t½): Plot the natural log (ln) of the % remaining versus time. The slope of the linear regression (k) is used to calculate the half-life: t½ = -0.693 / k .

  • Intrinsic Clearance (CLint): Calculate CLint using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration]) .

  • Trustworthiness Check: The assay is considered valid if the positive control (Verapamil) shows high clearance (e.g., t½ < 15 min) and the negative control (Warfarin) shows low clearance (e.g., t½ > 60 min). This confirms the enzymatic activity of the microsomes and the integrity of the assay conditions.

References

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  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Azaspiro[3.4]octane

This guide provides an in-depth technical comparison and procedural overview for the spectroscopic analysis of 2-azaspiro[3.4]octane, a valuable spirocyclic scaffold in modern drug discovery. Spirocycles are increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the spectroscopic analysis of 2-azaspiro[3.4]octane, a valuable spirocyclic scaffold in modern drug discovery. Spirocycles are increasingly sought after due to their inherent three-dimensional character, which allows for the exploration of novel chemical space beyond the "flatland" of traditional aromatic compounds.[1][2][3] The conformational rigidity of these scaffolds can lead to improved binding affinity and metabolic stability in drug candidates.[3]

Given the relative novelty of this specific scaffold, comprehensive, publicly available spectroscopic data for the parent compound is not consolidated in a single source. Therefore, this guide adopts a predictive and comparative approach, grounded in the fundamental principles of spectroscopy and data from closely related analogues. We will detail the expected spectroscopic signatures of 2-azaspiro[3.4]octane and contrast them with alternative structures, providing researchers with a robust framework for its unambiguous structural confirmation.

The Analytical Imperative: A Multi-Technique Approach

Confirming the identity and purity of a novel or synthesized small molecule like 2-azaspiro[3.4]octane is a non-negotiable step in any research pipeline. A single analytical technique is insufficient. Instead, a confluence of methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is required to build a self-validating analytical dossier. Each technique provides a unique and orthogonal piece of structural information, which, when combined, offers definitive proof of structure.

The logical workflow for such a confirmation is outlined below. It begins with mass spectrometry to confirm the molecular weight, proceeds to IR spectroscopy to identify key functional groups, and culminates in detailed 1D and 2D NMR experiments to map the precise connectivity of every atom in the molecule.

cluster_0 Structural Elucidation Workflow ms Mass Spectrometry (MS) Confirm Molecular Weight ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Mass matches? nmr_1d 1D NMR (¹H, ¹³C) Map Carbon & Proton Environments ir->nmr_1d Key groups present? nmr_2d 2D NMR (COSY, HSQC) Confirm Atom Connectivity nmr_1d->nmr_2d Plausible shifts & integrals? confirm Structure Confirmed nmr_2d->confirm All correlations match?

Caption: A typical workflow for the structural confirmation of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-azaspiro[3.4]octane, we must analyze both the proton (¹H) and carbon-13 (¹³C) spectra.

Causality Behind Experimental Choices

The choice of solvent is critical. A deuterated solvent that dissolves the sample without its own signals obscuring key regions is necessary; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[4][5] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.[6] Standard pulse programs are typically sufficient for acquiring 1D spectra.[7]

Predicted ¹H NMR Spectrum of 2-Azaspiro[3.4]octane

The structure of 2-azaspiro[3.4]octane possesses a plane of symmetry, which simplifies the expected spectrum. We can predict the chemical shifts by considering the constituent parts: an azetidine ring and a cyclopentane ring fused at a quaternary spiro-center.

  • Azetidine Protons (H-1, H-3): The four protons on the carbons adjacent to the nitrogen (C1 and C3) are expected to be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the nitrogen atom. They would likely appear as two distinct triplets. Based on data for substituted azetidines, these signals are anticipated in the δ 3.0-4.0 ppm range.[8]

  • Cyclopentane Protons (H-5, H-8 and H-6, H-7): The eight protons of the cyclopentane ring will be further upfield. Due to symmetry, we expect two distinct signals. The four protons on carbons adjacent to the spiro-center (C5 and C8) will be in one chemical environment, while the four protons on the "outer" carbons (C6 and C7) will be in another. These would appear as multiplets in the typical aliphatic region, likely between δ 1.5-2.0 ppm. For comparison, the protons in unsubstituted cyclopentane resonate as a single peak around δ 1.51 ppm.[9]

  • Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift is highly variable and depends on concentration and solvent, but typically appears between δ 1.0-3.5 ppm.

Predicted ¹³C NMR Spectrum of 2-Azaspiro[3.4]octane

The symmetry of the molecule means we expect only four distinct carbon signals.

  • Azetidine Carbons (C-1, C-3): These carbons, being directly attached to the nitrogen, will be the most downfield of the sp³ carbons. The electronegativity of nitrogen shifts these signals significantly.[10] A predicted range would be δ 45-55 ppm.

  • Spiro-Carbon (C-4): This quaternary carbon is unique. It is a key signature of the spirocyclic structure and is expected to be deshielded relative to other aliphatic carbons, likely appearing in the δ 55-70 ppm range.

  • Cyclopentane Carbons (C-5, C-8 and C-6, C-7): The carbons of the cyclopentane ring will be upfield. The two carbons adjacent to the spiro-center (C5, C8) and the two outer carbons (C6, C7) will give rise to two distinct signals. For reference, the single signal for all carbons in cyclopentane appears at δ 25.6 ppm.[5] We can predict the C5/C8 signal to be slightly downfield from the C6/C7 signal due to proximity to the spiro-center.

Comparative NMR Data Analysis

To validate these predictions, we compare them with known data for related structures. While data for the parent 2-azaspiro[3.4]octane is scarce, extensive data exists for its derivatives and analogues.

Compound/FragmentPositionPredicted/Observed ¹H Shift (δ, ppm)Predicted/Observed ¹³C Shift (δ, ppm)Reference
2-Azaspiro[3.4]octane (Predicted) C1, C3~3.0 - 4.0~45 - 55N/A
C4 (spiro)N/A~55 - 70N/A
C5, C8~1.7 - 2.0~35 - 45N/A
C6, C7~1.5 - 1.8~25 - 30N/A
CyclopentaneAll CH₂1.5125.6[5][9]
Substituted AzetidinesCH₂ next to N3.5 - 4.4~50 - 60[8]
N-Boc-2,6-diazaspiro[3.4]octane derivativeCH₂ next to N3.4 - 3.953.4 - 64.7[4]

This table clearly shows that the predicted values for 2-azaspiro[3.4]octane are a logical hybrid of the values from its constituent ring systems, providing a strong basis for spectral assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a modern NMR spectrometer (e.g., Bruker, JEOL) with a minimum field strength of 300 MHz for ¹H NMR.[4][11]

  • ¹H NMR Acquisition: Record the spectrum using a standard single-pulse experiment. Key parameters include a spectral width covering ~0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) will be necessary to achieve an adequate signal-to-noise ratio.[10]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Calibrate the spectra by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[12] For 2-azaspiro[3.4]octane, the key diagnostic absorptions will distinguish it from a simple spiroalkane.

Expected IR Absorptions
  • N-H Stretch: A moderate to weak absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. This peak is often broader than O-H stretches.

  • C-H Stretches: Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are definitive for sp³ C-H bonds, which are abundant in the molecule.[12]

  • N-H Bend: A moderate absorption may be observed around 1560-1640 cm⁻¹, corresponding to the N-H bending vibration.

  • C-N Stretch: A weak to moderate absorption in the 1020-1250 cm⁻¹ range indicates the presence of the C-N bond.

Comparison with an Alternative: 2-Azaspiro[3.4]octane vs. Spiro[3.4]octane
Functional Group2-Azaspiro[3.4]octane Absorption (cm⁻¹)Spiro[3.4]octane Absorption (cm⁻¹)Significance
N-H Stretch~3300-3500 (Moderate, Broad) AbsentUnambiguous presence of the amine group.
C-H Stretch (sp³)~2850-2960 (Strong)~2850-2960 (Strong)Confirms the aliphatic hydrocarbon backbone.
N-H Bend~1560-1640 (Moderate) AbsentConfirmatory evidence for the N-H bond.
C-N Stretch~1020-1250 (Weak/Moderate) AbsentConfirms the presence of the amine functionality.

The presence of the N-H and C-N stretches are the critical differentiating features that confirm the incorporation of the nitrogen atom into the spirocyclic framework.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background-subtracted spectrum is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as the first crucial checkpoint in its identification. For 2-azaspiro[3.4]octane (C₇H₁₃N), the expected monoisotopic mass is approximately 111.1048 Da.

Expected Fragmentation Pattern

In Electron Ionization (EI) MS, the molecular ion (M⁺˙) will be observed at m/z = 111. The fragmentation will be dictated by the presence of the nitrogen atom and the ring strain.

  • Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of a C-C bond adjacent to the nitrogen. This would lead to the loss of an ethyl radical (•CH₂CH₃) from the cyclopentane ring, resulting in a stable, resonance-stabilized iminium cation at m/z = 82. This is often the base peak.

  • Ring Opening: Cleavage of the azetidine or cyclopentane rings can lead to a variety of smaller fragments.

Comparison with an Alternative: 6-Oxa-2-azaspiro[3.4]octane

Let's compare the expected MS data with a heteroatom-substituted analogue, 6-oxa-2-azaspiro[3.4]octane (C₆H₁₁NO, MW ≈ 113.0841 Da).[13]

cluster_1 Structural Comparison struct1 2-Azaspiro[3.4]octane MW ≈ 111.10 Da Key Frag: m/z 82 struct2 6-Oxa-2-azaspiro[3.4]octane MW ≈ 113.08 Da Key Frag: m/z 84 struct1->struct2 O for CH₂ struct3 Spiro[3.4]octane MW ≈ 110.11 Da Key Frag: m/z 82, 67 struct1->struct3 CH for N

Caption: Structural and mass-to-charge ratio comparison of related spirocycles.

The difference in molecular weight (111 vs. 113) is a clear differentiator. Furthermore, the fragmentation patterns would differ. The oxa-analogue would likely undergo alpha-cleavage relative to both the nitrogen and the oxygen, leading to different characteristic fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like amines, which will primarily show the protonated molecule [M+H]⁺ at m/z = 112.[11][14] For fragmentation data, Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be used.

  • Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental formula.[4]

Conclusion

The key spectroscopic fingerprints are:

  • NMR: The presence of four unique carbon signals, including a downfield quaternary spiro-carbon, and characteristic proton signals for the azetidine and cyclopentane rings.

  • IR: The definitive presence of N-H and C-N absorption bands, distinguishing it from its carbocyclic analogue.

  • MS: A molecular ion peak corresponding to an elemental formula of C₇H₁₃N, confirmed by HRMS, and a characteristic fragmentation pattern dominated by alpha-cleavage.

By following the protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently synthesize and characterize this valuable three-dimensional building block, paving the way for its application in next-generation therapeutics.

References

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Available from: [Link]

  • ResearchGate. (2022, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Available from: [Link]

  • Journal of the American Chemical Society. (2023, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available from: [Link]

  • National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • ResearchGate. (2022, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Available from: [Link]

  • PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • Arkivoc. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). Available from: [Link]

  • ResearchGate. (2018, January). Spectroscopic and Chemical Properties of the Amine. Available from: [Link]

  • ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • American Chemical Society. (2023, January 20). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Spirocyclic Scaffolds. Available from: [Link]

  • Preprints.org. (2024, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Diterpene. Available from: [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Available from: [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Available from: [Link]

  • LibreTexts Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Available from: [Link]

  • BuyersGuideChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane hemioxalate. Available from: [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Illinois State University. (2015). Infrared Spectroscopy. Available from: [Link]

  • ResearchGate. (2003). Review: Derivatization in mass spectrometry 2. Acylation. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structural Determination of 2-Azaspiro[3.4]octane Derivatives: X-ray Crystallography in Focus

For the attention of Researchers, Scientists, and Drug Development Professionals. The 2-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character tha...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The 2-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its three-dimensional character that allows for improved navigation of chemical space and novel interactions with biological targets. Unambiguous determination of the stereochemistry and conformation of derivatives based on this framework is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-azaspiro[3.4]octane derivatives, with a primary focus on the gold standard: single-crystal X-ray diffraction.

The Decisive Power of X-ray Crystallography

While several analytical techniques can provide structural information, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional atomic arrangement of a molecule in the solid state. This technique is indispensable when absolute stereochemical assignment is critical, as is often the case for complex spirocyclic systems.

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and an understanding of the underlying principles of crystal growth and diffraction physics.

Experimental Workflow: From Powder to Picture

The process of determining a crystal structure can be broken down into four key stages: crystallization, data collection, structure solution and refinement, and data validation and interpretation.

X-ray_Crystallography_Workflow cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Interpretation Crystallization Compound Synthesis & Purification Screening Crystallization Screening (Vapor diffusion, etc.) Crystallization->Screening Optimization Optimization of Crystal Growth Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Mounting Crystal Mounting on Diffractometer Harvesting->Mounting Screening_XRD Initial Diffraction Screening Mounting->Screening_XRD Collection Full Diffraction Data Collection Screening_XRD->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation Analysis Structural Analysis (Bond lengths, angles) Validation->Analysis Reporting Data Deposition & Publication Analysis->Reporting

A generalized workflow for single-crystal X-ray structure determination.

A Detailed Protocol for X-ray Crystal Structure Determination of a 2-Azaspiro[3.4]octane Derivative

The following protocol is a representative example for obtaining the crystal structure of a functionalized 2-azaspiro[3.4]octane derivative.

1. Synthesis and Purification:

  • Synthesize the desired 2-azaspiro[3.4]octane derivative using established synthetic routes.[1][2]

  • Purify the compound to >98% purity, as impurities can significantly hinder crystallization. Common purification techniques include column chromatography and recrystallization.

2. Crystallization:

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This is a highly effective method.

    • Hanging Drop: A small drop of the concentrated compound solution is mixed with a crystallization screening solution and suspended over a reservoir of the same screening solution.

    • Sitting Drop: Similar to the hanging drop method, but the drop rests on a pedestal within the well of a crystallization plate.

  • Crystal Harvesting: Once suitable single crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.

3. Data Collection:

  • Mount the cryo-cooled crystal on a goniometer head in the cold stream of the X-ray diffractometer.

  • Perform an initial diffraction screening to assess the crystal quality and determine the unit cell parameters.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

4. Structure Solution and Refinement:

  • Integrate the raw diffraction data to obtain a list of reflection intensities.

  • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

  • Build an initial model of the molecule into the electron density map.

  • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

5. Validation and Analysis:

  • Validate the final structure using software such as checkCIF to ensure that the model is chemically reasonable and fits the data well.

  • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more readily obtainable information. The choice of technique depends on the specific question being asked, the amount of sample available, and the physical state of the compound.

TechniquePrincipleAdvantagesDisadvantagesApplication to 2-Azaspiro[3.4]octanes
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.- Provides unambiguous 3D structure. - Determines absolute stereochemistry. - Reveals packing and intermolecular interactions.- Requires well-ordered single crystals, which can be difficult to grow. - The determined structure is in the solid state, which may not be the same as in solution.Definitive assignment of the spirocenter's stereochemistry and the conformation of both the azetidine and cyclopentane rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms.- Provides detailed information about the connectivity and stereochemistry of a molecule in solution. - Can be used to study dynamic processes. - Does not require crystallization.- Can be difficult to interpret for complex molecules with overlapping signals. - Does not directly provide a 3D structure without extensive 2D NMR experiments and computational modeling.- ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the presence of functional groups. - 2D NMR techniques like NOESY can provide through-space correlations to help determine relative stereochemistry.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.- Highly sensitive, requiring only small amounts of sample. - Can be used to determine the molecular formula of a compound. - Tandem MS (MS/MS) can provide information about the fragmentation of a molecule, which can aid in structure elucidation.[4]- Does not provide information about the 3D structure or stereochemistry of a molecule. - Fragmentation patterns can be complex and difficult to interpret.- Confirms the molecular weight of the synthesized derivative. - High-resolution mass spectrometry (HRMS) provides the elemental composition. - Fragmentation patterns can help to confirm the presence of the spirocyclic core.
Computational Chemistry Uses theoretical models and calculations to predict the structure and properties of molecules.- Can be used to predict the most stable conformation of a molecule. - Can help to interpret experimental data from other techniques.- The accuracy of the results depends on the level of theory and the basis set used. - Does not provide experimental proof of the structure.- Can be used to predict the relative energies of different conformers of the 2-azaspiro[3.4]octane ring system. - Can aid in the assignment of NMR spectra.

digraph "Method_Selection" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Question [label="What structural information\nis required?", shape=ellipse, fillcolor="#E8F0FE"]; Connectivity [label="Connectivity & Functional Groups"]; Stereochem [label="Relative Stereochemistry"]; Absolute_Stereo [label="Absolute Stereochemistry\n& 3D Structure"];

NMR_MS [label="NMR & Mass Spectrometry", shape=box, style=rounded, fillcolor="#E6F4EA"]; TwoD_NMR [label="2D NMR (NOESY, COSY)", shape=box, style=rounded, fillcolor="#E6F4EA"]; XRD [label="X-ray Crystallography", shape=box, style=rounded, fillcolor="#E6F4EA"];

Question -> Connectivity; Question -> Stereochem; Question -> Absolute_Stereo;

Connectivity -> NMR_MS [label="Primary Techniques"]; Stereochem -> TwoD_NMR [label="Provides strong evidence"]; Absolute_Stereo -> XRD [label="Gold Standard"]; TwoD_NMR -> XRD [label="Confirmation", style=dashed]; }

A decision-making workflow for selecting the appropriate structural determination method.

Case Study: Hypothetical Crystal Structure of a 2-Azaspiro[3.4]octane Derivative

While a publicly available crystal structure for a simple 2-azaspiro[3.4]octane derivative is not readily found in open-access databases, we can present a hypothetical data table based on expected values and data from similar spirocyclic systems to illustrate the type of information obtained from an X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for a 2-Azaspiro[3.4]octane Derivative

ParameterValue
Crystal Data
Chemical FormulaC₁₄H₁₈N₂O₂
Formula Weight246.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)15.789(6)
β (°)105.23(1)
V (ų)1302.1(9)
Z4
Data Collection
Radiation (Å)Mo Kα (0.71073)
Temperature (K)100(2)
Reflections Collected11897
Independent Reflections2305
Refinement
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.123
Goodness-of-fit on F²1.05

Best Practices and Troubleshooting

  • Purity is paramount: The single most important factor for successful crystallization is the purity of the compound.

  • Screen broadly: Use a wide range of solvents and crystallization techniques to increase the chances of obtaining high-quality crystals.

  • Patience is a virtue: Crystal growth can take time, from days to months.

  • Handle with care: Crystals are fragile and should be handled carefully to avoid damage.

  • Complementary data is key: While X-ray crystallography is definitive, combining it with NMR and mass spectrometry data provides a more complete picture of the molecule's structure and behavior.

Conclusion

The structural elucidation of 2-azaspiro[3.4]octane derivatives is a critical step in the drug discovery process. While NMR and mass spectrometry provide essential information about connectivity and molecular weight, single-crystal X-ray diffraction remains the unparalleled technique for the unambiguous determination of three-dimensional structure and absolute stereochemistry. By understanding the principles and workflow of X-ray crystallography and using it in conjunction with other analytical methods, researchers can confidently advance their understanding of these important molecules and accelerate the development of new therapeutics.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • PubChem. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Hamilton, B., Sierra, M. D., Lehane, M., Furey, A., & James, K. J. (2004). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Spectroscopy: An International Journal, 18(3), 355-362. [Link]

  • Ferreira, M. J., Pinho e Melo, T. M. V. D., & Guedes da Silva, M. F. C. (2012). Spiro-heterocyclic scaffolds: synthesis and application of novel 2-azaspiro[4.5]decanes. Tetrahedron, 68(35), 7108-7115. [Link]

  • Kuleshova, E. V., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Bernardi, L., et al. (2003). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 41(11), 903-910. [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

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  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • da Silva, A. C., et al. (2014). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Acta Crystallographica Section E: Crystallographic Communications, 70(12), o1298. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Azaspiro[3.4]octane Containing Molecules

Introduction: The Allure of the Spirocycle In modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. A molecule's metabolic stability—its resistance to being broken...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Spirocycle

In modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. A molecule's metabolic stability—its resistance to being broken down by the body's enzymes—directly influences its half-life, bioavailability, and overall therapeutic efficacy.[1] For years, medicinal chemists have employed a strategy of "scaffold hopping" or bioisosteric replacement, where common structural motifs are swapped for novel ones to fine-tune a molecule's properties.[2]

The 2-azaspiro[3.4]octane moiety has emerged as a popular three-dimensional bioisostere for traditional saturated heterocycles like piperidine.[3] The rationale is compelling: the rigid, spirocyclic structure offers novel chemical space, pre-organizes substituents into well-defined vectors, and is theorized to enhance metabolic stability by "shielding" positions that would otherwise be susceptible to metabolism.[4][5] Spirocyclic scaffolds are often introduced to block common metabolic pathways mediated by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[6][7][8]

However, a core tenet of robust scientific practice is the validation of theory through empirical data. Is the 2-azaspiro[3.4]octane scaffold inherently more stable than its classical counterparts? This guide provides researchers, scientists, and drug development professionals with the experimental framework and critical insights needed to answer this question. We will dissect the causality behind experimental design, provide validated protocols, and present a comparative case study to demonstrate that in drug discovery, promising theories must always be subjected to rigorous experimental scrutiny.

The Hypothesis: Why Spirocycles Should Enhance Stability

The primary metabolic liabilities for simple N-alkylamines, such as piperidine, often involve oxidation of the carbon atoms alpha to the nitrogen.[6] The introduction of a spirocenter adjacent to the nitrogen, as in the 2-azaspiro[3.4]octane scaffold, is intended to sterically hinder the approach of metabolizing enzymes like CYPs. This structural constraint is hypothesized to reduce the rate of Phase I oxidation, thereby increasing the molecule's metabolic half-life and lowering its intrinsic clearance.

cluster_0 Bioisosteric Replacement Strategy Piperidine Azaspiro Piperidine->Azaspiro Hypothesis: Improved Metabolic Stability Piperidine_label Piperidine (Common Scaffold) Azaspiro_label 2-Azaspiro[3.4]octane (Spirocyclic Bioisostere)

Caption: Bioisosteric replacement of piperidine with 2-azaspiro[3.4]octane.

The Litmus Test: Core In Vitro Stability Assays

To test the stability hypothesis, we rely on a suite of well-established in vitro assays that model the metabolic environment of the liver, the body's primary site of drug metabolism.[9] The two foundational experiments are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay is the workhorse for early-stage drug discovery, providing a direct measure of a compound's susceptibility to Phase I enzymes, predominantly the CYP superfamily located in the endoplasmic reticulum of liver cells.[9] Liver microsomes are vesicles formed from this part of the cell, containing a high concentration of these enzymes.[10]

The experiment measures the rate of disappearance of the parent compound over time. By initiating the reaction with the essential cofactor NADPH, we specifically activate the CYP enzymes and monitor their ability to metabolize the test article.[11]

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Incubation Mix (Compound + Liver Microsomes + Buffer, pH 7.4) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH Cofactor) B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add cold Acetonitrile + Internal Standard) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Quantify Parent Drug Remaining vs. Time G->H

Caption: Standard workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay: The "Gold Standard" View

While microsomes are excellent for assessing Phase I metabolism, they lack the full cellular machinery. Hepatocytes, or primary liver cells, provide a more complete and physiologically relevant picture.[12] These whole-cell systems contain both Phase I and Phase II enzymes (which conjugate molecules to enhance their solubility and excretion), as well as the necessary cofactors and drug transporters.[12]

This assay, therefore, assesses a compound's overall hepatic metabolic stability, integrating the effects of cell permeability, transporter activity, and both major phases of metabolism.[13] A compound that appears stable in microsomes may still be rapidly cleared in hepatocytes due to efficient Phase II conjugation.

Comparative Case Study: When Theory Meets Reality

The study compared a parent compound containing a piperidine ring to its bioisosteric analogues containing 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. The metabolic stability of each was determined in human liver microsomes.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDScaffoldIntrinsic Clearance (Clint, µL/min/mg)Half-Life (t½, min)
57 Piperidine14> 60
58 2-Azaspiro[3.3]heptane5331
59 1-Azaspiro[3.3]heptane3252
(Data adapted from Cheltsov et al.)[14]
Analysis and Field-Proven Insights

The results from this study are striking and serve as a critical lesson in drug design.

  • Counterintuitive Outcome: Contrary to the prevailing hypothesis, the replacement of the piperidine ring with the 2-azaspiro[3.3]heptane scaffold (58 ) resulted in a significant decrease in metabolic stability. The intrinsic clearance increased nearly four-fold, and the half-life was cut by more than half.[14]

  • Causality Behind the Result: This demonstrates that while blocking one potential metabolic site (a "soft spot"), a new, more favorable one may be introduced. The rigid conformation of the spirocycle, intended to be a feature, may have presented the molecule to CYP enzymes in an orientation that is ideal for metabolism at another site. The three-dimensional structure is different, not necessarily better, from a metabolic standpoint.

  • Isomer-Specific Effects: The isomeric 1-azaspiro[3.3]heptane (59 ) was found to be more stable than the 2-aza version, though still less stable than the original piperidine compound.[14] This highlights the subtle structural nuances that can dramatically impact interactions with metabolizing enzymes.

The Self-Validating System: This case study perfectly illustrates the core principle of a self-validating protocol. The initial hypothesis (spirocycle improves stability) was tested against a clear alternative (piperidine). The inclusion of multiple controls (the original compound and an isomer) provided a robust dataset that not only answered the primary question but also yielded deeper structural insights. The unexpected result forces a re-evaluation of the initial hypothesis, leading to a more refined and accurate understanding.

cluster_outcome Metabolic Fate Comparison Start Test Compound (e.g., 2-Azaspiro[3.4]octane derivative) Incubation Incubation with Liver Microsomes/Hepatocytes + Cofactors Start->Incubation Stable Metabolically Stable (Low Clearance, Long Half-Life) Incubation->Stable Low Rate of Metabolism Unstable Metabolically Unstable (High Clearance, Short Half-Life) Incubation->Unstable High Rate of Metabolism

Caption: Potential outcomes of an in vitro metabolic stability assessment.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolic turnover of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds: Verapamil (high clearance), Diazepam (low clearance)

  • Quenching solution: Acetonitrile, chilled to -20°C, containing an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • Incubating shaker set to 37°C

Methodology:

  • Preparation:

    • Thaw liver microsomes and NADPH solution on ice.

    • Prepare a working solution of the test compound and control compounds by diluting the stock solution in buffer to an intermediate concentration.

    • In the 96-well incubation plate, add phosphate buffer.

    • Add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL. Mix gently.

  • Incubation:

    • Add the test/control compound working solution to the microsome-containing wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. This is your T=0 time point for the reaction start.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a collection plate containing an equal volume of cold acetonitrile with internal standard.

    • The "0 minute" sample is typically taken immediately after adding the NADPH.

  • Sample Processing and Analysis:

    • Seal and vortex the collection plate to ensure complete protein precipitation.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) as: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the overall metabolic clearance (Phase I and II) in a whole-cell system.

Materials:

  • Cryopreserved, plateable human hepatocytes

  • Hepatocyte thawing and plating media

  • Incubation medium (e.g., Williams' Medium E)

  • Control compounds: Testosterone (Phase I), 7-Hydroxycoumarin (Phase II)

  • All other materials as listed in the Microsomal Stability Assay protocol.

Methodology:

  • Cell Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed thawing medium and centrifuge gently to pellet the viable cells.

    • Resuspend the hepatocyte pellet in incubation medium to a final cell density of approximately 0.5 - 1.0 x 10^6 viable cells/mL.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test/control compound working solution to achieve a final substrate concentration of 1 µM.

    • Place the plate in an incubator at 37°C with 5% CO2 and gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a collection plate containing cold acetonitrile with internal standard.

  • Sample Processing, Analysis, and Data Analysis:

    • Follow steps 4 and 5 from the Liver Microsomal Stability Assay protocol to process the samples and calculate half-life and intrinsic clearance. Note that Clint for hepatocytes is typically expressed per million cells.

Conclusion

The 2-azaspiro[3.4]octane scaffold is a valuable addition to the medicinal chemist's toolkit, offering an avenue to explore novel three-dimensional chemical space. The hypothesis that its rigid, spirocyclic nature inherently confers metabolic stability is a sound starting point for design. However, as this guide and the supporting case study demonstrate, this hypothesis is not a universal rule. The metabolic fate of a molecule is a complex interplay of its structure, conformation, and its interaction with a host of metabolic enzymes.

The true assessment of metabolic stability comes not from theoretical postulation but from rigorous, quantitative experimentation. By employing standardized in vitro tools like microsomal and hepatocyte stability assays, researchers can objectively compare novel scaffolds like 2-azaspiro[3.4]octane against established alternatives. This data-driven approach allows for the confident selection of compounds with promising pharmacokinetic profiles, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

  • U.S. National Library of Medicine, National Center for Biotechnology Information. "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability". PubMed Central. Available at: [Link]

  • Cheltsov, V. et al. "Bicyclic Bioisosteres of Piperidine: Version 2.0". ResearchGate. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". European Journal of Medicinal Chemistry. Available at: [Link]

  • Bull, J. A. et al. "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery". ResearchGate. Available at: [Link]

  • Cheltsov, V. et al. "(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0". ResearchGate. Available at: [Link]

  • Newman, A. H. et al. (2024). "Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile". Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. "Facile synthesis of 2-azaspiro[3.4]octane". Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghosal, A., & Hapstack, M. (2023). "Biochemistry, Cytochrome P450". StatPearls - NCBI Bookshelf. Available at: [Link]

  • Gutierrez, A. et al. (2023). "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead". MDPI. Available at: [Link]

  • Cheltsov, V. et al. "Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...". ResearchGate. Available at: [Link]

  • Singh, S. et al. (2021). "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts". ResearchGate. Available at: [Link]

  • Presta, E. et al. (2023). "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs". MDPI. Available at: [Link]

  • Locuson, C. W. et al. "THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4". PMC - NIH. Available at: [Link]

  • Mueller, D. et al. (2022). "Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines". PMC - PubMed Central. Available at: [Link]

  • Boobis, A. et al. "Development of an in vitro metabolic hepatic clearance method". JRC Publications Repository. Available at: [Link]

  • Zanger, U. M., & Schwab, M. (2021). "Cytochrome P450 Enzymes and Drug Metabolism in Humans". PMC - PubMed Central. Available at: [Link]

  • Cheltsov, V. et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine". PubMed. Available at: [Link]

  • Jin, Z. et al. "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation". PMC - PubMed Central. Available at: [Link]

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Comparative

A Technical Guide to the Target Selectivity of 2-Azaspiro[3.4]octane Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer both potency and selectivity is paramount. The 2-azaspir...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer both potency and selectivity is paramount. The 2-azaspiro[3.4]octane framework and its heteroatom-substituted analogs have emerged as a privileged structure, offering a unique three-dimensional geometry that can lead to improved physicochemical properties and target engagement. This guide provides an in-depth comparison of the target selectivity of 2-azaspiro[3.4]octane analogs, supported by experimental data, with a focus on their interactions with G-protein coupled receptors (GPCRs) and kinases. We will explore the rationale behind experimental design and provide detailed protocols for key selectivity profiling assays.

The Ascendance of Spirocyclic Scaffolds in Drug Discovery

The departure from "flat" aromatic structures towards more three-dimensional molecules is a well-established trend in drug discovery. Spirocycles, such as the 2-azaspiro[3.4]octane core, are at the forefront of this movement. Their rigid, non-planar structure can pre-organize pharmacophoric elements in a defined spatial orientation, potentially reducing the entropic penalty of binding to a target protein. This can translate to higher affinity and, crucially, greater selectivity against off-targets. Furthermore, the introduction of sp³-rich centers often leads to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Selectivity Profiling: Case Studies

To illustrate the selectivity profiles of 2-azaspiro[3.4]octane analogs, we will examine two distinct case studies: diazaspiro[3.4]octane-based antagonists of the dopamine D3 receptor and an oxa-azaspiro[3.4]octane analog targeting the epidermal growth factor receptor (EGFR).

Case Study 1: Diazaspiro[3.4]octane Analogs as Dopamine D3 Receptor Antagonists

The dopamine D3 receptor, implicated in various neurological and psychiatric disorders, represents a key therapeutic target. However, achieving selectivity against the highly homologous D2 receptor is a significant challenge. A series of potent and selective D3 receptor antagonists with diazaspiro[3.4]octane cores has been developed and characterized.

Data Presentation: D3 vs. D2 Receptor Selectivity

The following table summarizes the binding affinities (Ki) and selectivity ratios for a selection of diazaspiro[3.4]octane analogs and a non-spirocyclic comparator.

Compound IDScaffoldD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
15a 2,6-Diazaspiro[3.4]octane12.0>10,000>900-fold
15c 2,6-Diazaspiro[3.4]octane25.69800383-fold
14 2,7-Diazaspiro[3.5]nonane19.65170264-fold
NGB2409 Fluorenylcarboxamide0.90>135>150-fold

Data for compounds 14, 15a, and 15c are from a study on arylated diazaspiro alkane cores.[1][2] Data for the non-spirocyclic comparator NGB2409 is from a separate study on D3 receptor antagonists.[3]

Expertise & Experience: Causality Behind Experimental Choices

The selection of the D2 receptor as the primary off-target for selectivity screening is driven by its high sequence and structural homology to the D3 receptor, making it the most likely and clinically relevant off-target for a D3-directed compound. The use of a radioligand binding assay is the gold standard for quantifying the affinity of a compound for a receptor.[4] The choice of HEK cells expressing the human D2 and D3 receptors ensures that the assay is measuring interaction with the specific human receptor subtypes of interest.

Trustworthiness: Self-Validating System

The inclusion of a well-characterized non-spirocyclic D3 antagonist, NGB2409, serves as a positive control and a benchmark for evaluating the performance of the novel spirocyclic compounds. The high selectivity ratios observed for the diazaspiro[3.4]octane analogs, particularly compound 15a , demonstrate the potential of this scaffold to impart significant selectivity.

Case Study 2: 2-Oxa-6-azaspiro[3.4]octane as an EGFR Inhibitor

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is a well-validated target in oncology. Many approved EGFR inhibitors are based on a quinazoline scaffold. 2-Oxa-6-azaspiro[3.4]octane has been identified as a potent inhibitor of EGFR.[5]

Data Presentation: Comparison with a Non-Spirocyclic Alternative

Expertise & Experience: The Rationale for Kinase Selectivity Profiling

Broad kinase panel screening is essential in the development of any kinase inhibitor. This is because the ATP-binding sites of kinases are relatively conserved, leading to a high potential for off-target inhibition. Profiling an inhibitor against a large panel of kinases provides a comprehensive overview of its selectivity and potential for off-target related toxicities.

Experimental Protocols

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol is a representative example for determining the binding affinity of test compounds to the human dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [³H]-Spiperone (a high-affinity D2/D3 antagonist).

  • Non-labeled competitor: Haloperidol (for determining non-specific binding).

  • Test compounds.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest HEK-D3 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and the cell membrane preparation.

  • Incubation: Initiate the binding reaction by adding [³H]-Spiperone at a concentration near its Kd. Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

EGFR Kinase Activity Assay

This protocol describes a typical in vitro assay to measure the inhibitory activity of compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase domain.

  • Kinase assay buffer: 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT.

  • ATP.

  • Substrate: A synthetic peptide or protein that is a known substrate for EGFR.

  • Test compounds.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase assay buffer, the EGFR enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for a specified period.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.

  • Data Analysis: Plot the luminescence signal against the concentration of the test compound to determine the IC50 value.

Visualizing the Logic: Workflows and Pathways

To better understand the experimental and biological contexts, the following diagrams illustrate the key workflows and a simplified signaling pathway.

Experimental Workflow for Target Selectivity Profiling

G cluster_0 Compound Library cluster_1 Primary Target Assay cluster_2 Selectivity Profiling cluster_3 Data Analysis & Interpretation a 2-Azaspiro[3.4]octane Analogs c Binding or Functional Assay (e.g., D3 Receptor Binding) a->c b Non-Spirocyclic Comparators b->c d Screening against Homologous Targets (e.g., D2 Receptor) c->d e Broad Panel Screening (e.g., Kinome Scan) c->e f Determination of IC50/Ki Values d->f e->f g Calculation of Selectivity Ratios f->g h Structure-Activity Relationship (SAR) & Structure-Selectivity Relationship (SSR) g->h

Caption: A generalized workflow for assessing the target selectivity of novel compounds.

Simplified Dopamine Receptor Signaling

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular dopamine Dopamine d3r D3 Receptor dopamine->d3r antagonist D3 Antagonist (e.g., Diazaspiro[3.4]octane analog) antagonist->d3r g_protein Gi/o Protein d3r->g_protein ac Adenylate Cyclase g_protein->ac camp ↓ cAMP ac->camp downstream Downstream Signaling camp->downstream

Caption: Simplified schematic of D3 receptor signaling and the mechanism of antagonism.

Conclusion

The 2-azaspiro[3.4]octane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of potent and selective ligands. The case studies presented here for the dopamine D3 receptor and EGFR highlight the potential of this and related spirocyclic frameworks to impart high target selectivity, a critical attribute for the development of safe and effective therapeutics. The rigid, three-dimensional nature of these scaffolds allows for a more precise and tailored interaction with the target protein, minimizing off-target effects. As synthetic methodologies for these complex structures continue to advance, we can expect to see the 2-azaspiro[3.4]octane core and its analogs playing an increasingly important role in the discovery of next-generation medicines.

References

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Publications. [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. National Institutes of Health. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. [Link]

  • Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace@University of Tartu. [Link]

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Validation

The Spirocyclic Advantage: A Comparative Guide to Potency in Drug Analogues

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are increasingly "escaping the flatland" of traditional two-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are increasingly "escaping the flatland" of traditional two-dimensional scaffolds and embracing the three-dimensional complexity of spirocyclic systems.[1] This guide delves into a critical aspect of this structural evolution: the comparative potency of spirocyclic drug analogues versus their non-spirocyclic counterparts. By synthesizing experimental data and elucidating the underlying mechanistic principles, we provide a comprehensive resource for researchers looking to leverage the unique properties of spirocycles in drug design.

The Structural Rationale: Why Spirocycles Confer Potency

Spirocycles are unique three-dimensional structures where two rings are linked by a single common atom.[1] This arrangement imparts a rigid yet conformationally defined architecture, a stark contrast to the often flexible and planar nature of many traditional drug scaffolds.[2] This inherent three-dimensionality is the cornerstone of the potential for enhanced potency and other desirable pharmacological properties.[3][4]

The rigidity of the spirocyclic system can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target. This pre-organization can lead to a more favorable binding affinity.[2] Furthermore, the spirocyclic core projects substituents in distinct vectors, allowing for a more precise and optimal interaction with the three-dimensional intricacies of a protein's binding site.[5] This is a significant advantage over flat aromatic systems, which may struggle to achieve the same level of complementarity.

Figure 1: Structural comparison of non-spirocyclic and spirocyclic analogues.

Beyond potency, the introduction of a spirocyclic moiety can positively influence a range of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons, a characteristic of spirocycles, generally correlates with improved physicochemical properties such as higher solubility, decreased lipophilicity, and better metabolic stability.[1]

Case Studies: Quantifying the Potency Advantage

While the theoretical benefits of spirocycles are compelling, a data-driven comparison is essential for informed drug design. Below, we examine case studies that provide quantitative evidence of the impact of spirocyclization on drug potency.

Case Study 1: PARP Inhibitors - A Trade-off Between Potency and Selectivity

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Olaparib, a successful PARP inhibitor, features a piperazine ring. In a study exploring bioisosteric replacements, this piperazine was substituted with a diazaspiro[3.3]heptane moiety.[6][7]

CompoundTargetIC50 (nM)Selectivity vs. other PARP family members
Olaparib (non-spirocyclic)PARP-1Potent (exact value varies by study)Less selective
Spirocyclic Analogue (197)PARP-12-fold reduction in potency vs. OlaparibSignificantly increased

Table 1: Comparison of Olaparib and its spirocyclic analogue.[6][7]

This case study highlights a nuanced outcome. While the spirocyclic analogue exhibited a slight decrease in potency for the primary target, it conferred a significant increase in selectivity.[6][7] This trade-off can be highly advantageous in drug development, as improved selectivity can lead to a better safety profile with fewer off-target effects. The spirocyclic scaffold, in this instance, refined the drug's interaction with the target binding site, favoring the desired isoform.

Case Study 2: SHP2 Inhibitors - Maintaining Potency with Enhanced Cellular Efficacy

SHP2 is a protein tyrosine phosphatase that has emerged as a promising target in oncology.[8][9] During the optimization of a series of allosteric SHP2 inhibitors, researchers introduced spirocyclic scaffolds to maintain the desired orientation of a primary amine group crucial for binding.[6][7][10]

Compound ClassSHP2 Biochemical Potency (IC50)Cellular Efficacy (p-ERK modulation/antiproliferative IC50)
Non-spirocyclic PrecursorsPotentVariable
Spirocyclic AnaloguesComparable to non-spirocyclic precursorsImproved

Table 2: General comparison of non-spirocyclic and spirocyclic SHP2 inhibitors.[6][7][10]

In this example, the introduction of a spirocyclic moiety did not drastically alter the biochemical potency but led to improved cellular efficacy.[6][7] This suggests that the spirocyclic analogues may possess superior properties, such as improved cell permeability or metabolic stability, which translate to better performance in a more physiologically relevant setting. For instance, in one study, methylation of a spirocyclic ether in an SHP2 inhibitor improved p-ERK modulation (IC50 = 0.012 μM) and enhanced antiproliferative activity by 10-fold (IC50 = 0.167 μM).[10]

Experimental Protocols for Potency Determination

To ensure the trustworthiness and reproducibility of potency comparisons, standardized and well-documented experimental protocols are paramount. Below are detailed, step-by-step methodologies for common in vitro potency assays.

Cell-Based IC50 Determination via MTT Assay

This protocol is a widely used method to assess the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (490 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a concentration of 5-10 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).

    • Incubate the plate in a 5% CO₂ incubator at 37°C until cells adhere.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations.

    • Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a compound with known activity).

    • Incubate the plate for 24-72 hours.[11]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at a low speed.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a plate reader.[11]

    • Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding compound_treatment Compound Treatment (serial dilutions) cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation mtt_addition MTT Addition and Incubation (4h) incubation->mtt_addition formazan_dissolution Formazan Dissolution in DMSO mtt_addition->formazan_dissolution absorbance_reading Absorbance Reading (490nm) formazan_dissolution->absorbance_reading data_analysis Data Analysis and IC50 Calculation absorbance_reading->data_analysis end End data_analysis->end Enzyme_Inhibition_Workflow start Start assay_optimization Assay Optimization (Enzyme and Substrate Conc.) start->assay_optimization inhibitor_dilution Inhibitor Serial Dilution assay_optimization->inhibitor_dilution reaction_setup Reaction Setup in 96-well plate inhibitor_dilution->reaction_setup reaction_initiation Reaction Initiation (Enzyme Addition) reaction_setup->reaction_initiation kinetic_measurement Kinetic Measurement (Plate Reader) reaction_initiation->kinetic_measurement data_analysis Data Analysis and Ki Determination kinetic_measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for an enzymatic inhibition assay to determine the Ki value.

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a powerful approach in modern medicinal chemistry to enhance the potency and overall pharmacological profile of drug candidates. The inherent three-dimensionality and conformational rigidity of these structures can lead to improved target binding and, in some cases, enhanced selectivity and cellular efficacy. While the impact on potency is not universally guaranteed and can involve trade-offs, as seen in the case of the Olaparib analogue, the potential benefits make spirocycles a compelling structural motif for lead optimization. By understanding the underlying principles and employing rigorous experimental validation, researchers can effectively harness the spirocyclic advantage in the design of next-generation therapeutics.

References

  • Fattah, M. A., et al. (2021). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. PMC. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC. [Link]

  • ResearchGate. Structures and IC50 values of representative SHP2 allosteric inhibitors. [Link]

  • G, M., et al. (2022). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • ASCO. (2025). Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Martínez-Acedo, P., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • Ghaffari, M., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. [Link]

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  • ResearchGate. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

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  • PubMed. (2018). Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2). [Link]

  • MDPI. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. [Link]

  • ACS Publications. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. [Link]

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Comparative

Evaluating the Antitumor Potential of Azaspiro Compounds: A Comparative Guide for Researchers

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous synthetic avenues. Among the promising scaffolds, azaspiro compounds have emerged as a class of molecules with significant...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous synthetic avenues. Among the promising scaffolds, azaspiro compounds have emerged as a class of molecules with significant antitumor potential. Their unique three-dimensional architecture offers a versatile platform for structural modification, enabling the fine-tuning of their biological activity. This guide provides a comprehensive evaluation of the antitumor potential of select azaspiro compounds, offering a comparative analysis of their performance against established chemotherapeutic agents and delving into their underlying mechanisms of action.

Section 1: In Vitro Cytotoxicity: A Head-to-Head Comparison

The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in vitro. Here, we compare the cytotoxic activity of two promising classes of azaspiro compounds—1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]—against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Azaspiro Compounds and Standard Chemotherapeutics
Compound/DrugA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)K562 (Leukemia)Jurkat (T-cell Leukemia)CT26 (Colon)
1-Oxa-4-azaspiro-dione Derivative 11h 0.19[1][2]0.08[1][2]0.15[1][2]---
1-Oxa-4-azaspiro-dione Derivative 11d -0.08[2]----
1-Oxa-4-azaspiro-dione Derivative 11k -0.09[2]0.14[2]---
3-Azaspiro-pyrimidine Derivative (general range) --12 ± 6 to 70 ± 44 ± 2 to 14 ± 18 ± 2 to 19 ± 53 ± 1 to 9 ± 1
Cisplatin --~10~5~5~3
Doxorubicin --~0.5~0.1~0.1~0.2

Data for 3-Azaspiro-pyrimidine derivatives and standard chemotherapeutics are presented as approximate ranges for general comparison.

The data clearly indicates that certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, such as compound 11h , exhibit potent cytotoxic activity, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of doxorubicin in some cell lines.[1][2] The 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] derivatives also demonstrate significant antiproliferative effects across a broad range of cancer cell types.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azaspiro compounds and control drugs (e.g., cisplatin, doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add azaspiro compounds & controls incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan (DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Section 2: In Vivo Antitumor Efficacy: Preclinical Evaluation

While in vitro data provides a valuable initial screening, the true test of an anticancer agent's potential lies in its efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

Preliminary in vivo studies on 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] have been conducted in a CT26 colon carcinoma mouse model.[3][4] While these initial experiments did not show a statistically significant reduction in tumor growth with a single administration, they did indicate low toxicity, which is a crucial parameter for any potential drug candidate.[4] Further studies with optimized dosing regimens and different tumor models are warranted to fully elucidate their in vivo potential.

Another class of azaspiro compounds, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, has demonstrated lower acute toxicity compared to the widely used chemotherapeutic drug, adriamycin (doxorubicin).[5] This suggests a potentially better safety profile, a significant advantage in cancer therapy.

Table 2: Summary of Preliminary In Vivo Data for Azaspiro Compounds
Compound ClassAnimal ModelTumor TypeKey Findings
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] Balb/C miceCT26 colon carcinomaNo significant tumor growth inhibition with single dose; low toxicity observed.[4]
4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Not specifiedNot specifiedLower acute toxicity than adriamycin.[5]

Experimental Protocol: Murine Xenograft Model for In Vivo Efficacy

This protocol outlines a standard procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo antitumor activity of azaspiro compounds.

Step-by-Step Methodology
  • Cell Culture and Preparation: Culture the desired human cancer cell line (e.g., A549, MDA-MB-231) under standard conditions. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Animal Handling and Tumor Implantation: Use immunodeficient mice (e.g., athymic nude or SCID mice). Anesthetize the mice and subcutaneously inject the cell suspension into the right flank.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the azaspiro compound and control drug (e.g., cisplatin) in a suitable vehicle. Administer the compounds to the mice according to the predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, oral).

  • Tumor Volume and Body Weight Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Workflow Diagram: Xenograft Model Study

Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint & Analysis start Start cell_prep Prepare cancer cell suspension start->cell_prep implant Subcutaneous implantation into mice cell_prep->implant tumor_growth Monitor tumor growth implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer azaspiro compounds & controls randomize->treatment measurements Measure tumor volume & body weight treatment->measurements measurements->treatment euthanize Euthanize mice at study endpoint measurements->euthanize excise_tumor Excise & weigh tumors euthanize->excise_tumor analysis Further analysis (Histology, etc.) excise_tumor->analysis end End analysis->end

Caption: General workflow for an in vivo xenograft study.

Section 3: Unraveling the Mechanism of Action: Induction of Apoptosis via the p53 Pathway

Understanding how a compound exerts its anticancer effects is paramount for its development as a therapeutic agent. Several studies suggest that azaspiro compounds induce programmed cell death, or apoptosis, in cancer cells. A key regulator of apoptosis is the tumor suppressor protein p53.

In response to cellular stress, such as that induced by a cytotoxic agent, p53 is activated and can trigger the intrinsic pathway of apoptosis. This involves the transcriptional upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.

Evidence suggests that certain oxa/azaspiro[1][2]trienone derivatives exert their anticancer effects by up-regulating the levels of p53 and Bax, while down-regulating Bcl-2. This modulation of key apoptotic proteins points to the p53 signaling pathway as a critical mediator of their antitumor activity.

Signaling Pathway Diagram: Azaspiro Compound-Induced Apoptosis

p53_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade azaspiro Azaspiro Compound p53 p53 (Tumor Suppressor) azaspiro->p53 Induces bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates mito Mitochondrion bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c release mito->cyto_c Increased permeability casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed mechanism of azaspiro compound-induced apoptosis via the p53 pathway.

Experimental Protocols for Mechanistic Studies

To validate the proposed mechanism of action, a series of targeted experiments can be performed.

Western Blot Analysis of p53 Pathway Proteins

Western blotting allows for the detection and quantification of specific proteins in a cell lysate.

  • Cell Lysis: Treat cancer cells with the azaspiro compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p53, Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the protein band intensities relative to the loading control to determine changes in protein expression.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Treat cells with the azaspiro compound and prepare cell lysates.

  • Assay Reaction: Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the lysates.

  • Signal Detection: In the presence of active caspase-3, the substrate is cleaved, releasing a chromophore or fluorophore. Measure the signal using a spectrophotometer or fluorometer.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated cells to determine the fold-increase in activity.

Conclusion and Future Directions

Azaspiro compounds represent a promising class of molecules with potent antitumor activity. The data presented in this guide highlights their ability to induce cancer cell death at concentrations comparable to or lower than some clinically used chemotherapeutics. Furthermore, their potential for a favorable safety profile and their mechanism of action through the p53-mediated apoptotic pathway make them attractive candidates for further development.

Future research should focus on comprehensive in vivo efficacy studies using a variety of tumor models and optimized dosing regimens to fully assess their therapeutic potential. A deeper investigation into their pharmacokinetic and pharmacodynamic properties will also be crucial for their translation into the clinic. The versatility of the azaspiro scaffold provides ample opportunities for medicinal chemists to further refine their structure to enhance potency, selectivity, and drug-like properties, paving the way for a new generation of anticancer agents.

References

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed. PubMed. Available at: [Link]

  • Cytotoxicity of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] 4a–i against Vero cell line for 24 h (A) and 72 h (B). ResearchGate. Available at: [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives - PMC. PubMed Central. Available at: [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives - PubMed. PubMed. Available at: [Link]

  • CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response. Antineo. Available at: [Link]

  • In vitro and in vivo Evidence on Intra-tumor Injection of Allogeneic Serum for Immunotherapy in a Mouse Model of Colon Cancer. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. Molecules. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Apoptotic markers p53, Bcl-2 and Bax in primary lung cancer - PubMed. PubMed. Available at: [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. Available at: [Link]

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  • Interaction of p53 with Cellular Proteins. Tulane School of Medicine. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

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Validation

A Comprehensive Guide to the Conformational Analysis of 2-Azaspiro[3.4]octane Hydrochloride: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds and Conformational Rigidity Spirocyclic systems, characterized by two rings sharing a single atom, h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds and Conformational Rigidity

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures.[2] By locking the conformation of a molecule, spirocyclic scaffolds can optimize the orientation of binding elements, potentially leading to improved efficacy and selectivity for their biological targets.[2]

The 2-azaspiro[3.4]octane core, a compact and novel scaffold, presents a compelling building block for the design of new therapeutics. However, a thorough understanding of its conformational landscape, particularly in its physiologically relevant protonated state as the hydrochloride salt, is paramount for rational drug design. This guide will delineate the key techniques and comparative analyses required to elucidate the conformational preferences of 2-azaspiro[3.4]octane hydrochloride.

Experimental Approaches to Conformational Analysis

The definitive determination of a molecule's conformation in both the solid and solution states relies on a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Conformation

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's three-dimensional structure in the crystalline state.[3] This technique offers precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation.[3]

A typical workflow for the SCXRD analysis of 2-azaspiro[3.4]octane hydrochloride is as follows:

  • Crystal Growth: High-quality single crystals are a prerequisite for a successful SCXRD experiment. Slow evaporation of a saturated solution of 2-azaspiro[3.4]octane hydrochloride in a suitable solvent system (e.g., methanol/ether, ethanol/hexane) is a common starting point. Vapor diffusion and cooling crystallization are alternative methods.

  • Data Collection: A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a two-dimensional detector.[2]

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson synthesis. The initial structural model is then refined to achieve the best possible fit with the experimental data.

The resulting crystal structure would provide a precise snapshot of the preferred conformation of the 2-azaspiro[3.4]octane cation and the relative orientation of the chloride counter-ion in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Conformations in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into dynamic processes and the relative populations of different conformers.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete analysis.[5]

  • ¹H NMR: The chemical shifts and coupling constants of the protons provide initial clues about the molecular environment and dihedral angles.

  • ¹³C NMR: Provides information on the number of non-equivalent carbon atoms and their chemical environment.

  • Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to trace out the spin systems within the two rings.[5]

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with the carbon atom to which it is directly attached.[6]

  • Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming the overall connectivity.[5]

  • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, providing critical distance constraints for determining the three-dimensional structure.

  • Sample Preparation: A solution of 2-azaspiro[3.4]octane hydrochloride is prepared in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: A suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) is acquired on a high-field NMR spectrometer.

  • Data Processing and Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to extract key parameters such as coupling constants and NOE intensities. This data is then used to build a model of the predominant conformation(s) in solution.

Computational Chemistry: A Predictive and Complementary Approach

In the absence of experimental data or to supplement it, computational chemistry provides powerful tools for predicting and analyzing the conformational landscape of molecules.

Density Functional Theory (DFT) for Energetic Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and relative energies of different conformers.[7]

  • Initial Conformer Generation: A systematic or random conformational search is performed to generate a diverse set of possible starting geometries for the 2-azaspiro[3.4]octane cation.

  • Geometry Optimization: Each of these initial structures is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[8] Solvation effects can be included using a polarizable continuum model (PCM) to better mimic the solution phase.[7]

  • Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to identify the lowest energy (most stable) conformations and their relative populations based on the Boltzmann distribution. Transition state calculations can also be performed to determine the energy barriers for interconversion between different conformers.

Molecular Dynamics (MD) Simulations for Exploring Conformational Dynamics

Molecular dynamics simulations provide a detailed picture of the time-dependent behavior of a molecule, allowing for the exploration of its conformational space and the identification of preferred conformational states.[9]

  • System Setup: The optimized low-energy conformer of 2-azaspiro[3.4]octane hydrochloride from DFT calculations is placed in a simulation box filled with explicit solvent molecules (e.g., water).

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational landscape.

  • Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformational states, the transitions between them, and to calculate various structural properties over time.

Comparative Analysis with Alternative Spirocyclic Scaffolds

The choice of a spirocyclic scaffold in drug design is often guided by a balance of synthetic accessibility, desired vector positioning for substituents, and the inherent conformational properties of the core. Here, we compare the expected conformational features of 2-azaspiro[3.4]octane with two related systems: 2-azaspiro[3.3]heptane and 6-azaspiro[3.4]octane.

Feature2-Azaspiro[3.4]octane2-Azaspiro[3.3]heptane6-Azaspiro[3.4]octane
Ring System Azetidine fused to cyclopentaneTwo fused azetidine ringsPiperidine fused to cyclobutane
Expected Flexibility The cyclopentane ring will likely adopt an envelope or twist conformation, while the azetidine ring is relatively planar. The overall flexibility will be moderate.The two small, strained azetidine rings will impart significant rigidity to the core structure.The piperidine ring can adopt chair, boat, and twist-boat conformations, leading to greater conformational flexibility compared to the azaspiro[3.4] systems.
Substituent Vectors Substituents on the azetidine ring will have relatively fixed orientations. The cyclopentane ring offers multiple positions for substitution with varying spatial orientations.The symmetry of the core limits the number of unique substitution positions, but the vectors are well-defined and rigid.The chair conformation of the piperidine ring provides distinct axial and equatorial positions for substituents, allowing for fine-tuning of their spatial arrangement.
Potential Application A balance of rigidity and accessible substitution patterns, suitable for scaffolds requiring well-defined but not overly constrained pharmacophores.Ideal for applications where a highly rigid scaffold is necessary to lock in a specific binding conformation.Useful when greater conformational sampling is desired or when mimicking a piperidine-containing pharmacophore with a spirocyclic constraint.

Visualizing the Workflow

Conformational_Analysis_Workflow Conformational Analysis Workflow for 2-Azaspiro[3.4]octane HCl cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Synthesis & Comparison scxrd Single-Crystal X-ray Diffraction data_collection_xray X-ray Data Collection scxrd->data_collection_xray nmr NMR Spectroscopy nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->nmr_2d crystal_growth Crystal Growth crystal_growth->scxrd yields structure_solution Structure Solution & Refinement data_collection_xray->structure_solution solid_state Solid-State Conformation structure_solution->solid_state final_model Integrated Conformational Model solid_state->final_model nmr_analysis Spectral Analysis nmr_1d->nmr_analysis nmr_2d->nmr_analysis solution_state Solution Conformation nmr_analysis->solution_state solution_state->final_model dft Density Functional Theory (DFT) geom_opt Geometry Optimization dft->geom_opt md Molecular Dynamics (MD) md_run MD Simulation md->md_run conformer_gen Conformer Generation conformer_gen->dft energy_calc Energy Calculation geom_opt->energy_calc dft_results Relative Stabilities & Barriers energy_calc->dft_results md_setup System Setup dft_results->md_setup dft_results->final_model md_setup->md md_analysis Trajectory Analysis md_run->md_analysis md_results Conformational Dynamics md_analysis->md_results md_results->final_model synthesis Synthesis of 2-Azaspiro[3.4]octane HCl synthesis->nmr synthesis->crystal_growth synthesis->conformer_gen comparison Comparison with Alternatives (e.g., 2-azaspiro[3.3]heptane) comparison->final_model

Caption: A comprehensive workflow for the conformational analysis of 2-azaspiro[3.4]octane hydrochloride, integrating experimental and computational methods.

Conclusion

A thorough conformational analysis of 2-azaspiro[3.4]octane hydrochloride is essential for its effective application in drug discovery. While direct experimental data may not always be readily available for novel compounds, a combination of established experimental protocols and robust computational methods can provide a detailed understanding of its conformational landscape. By integrating solid-state data from X-ray crystallography, solution-state information from NMR spectroscopy, and predictive insights from DFT and MD simulations, researchers can build a comprehensive model of the molecule's behavior. Furthermore, comparing these findings with those of alternative spirocyclic scaffolds allows for a more informed selection of the optimal core for a given therapeutic target. This integrated approach ensures that the unique structural features of spirocycles are leveraged to their full potential in the design of next-generation therapeutics.

References

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665.
  • Mough, S. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & El-Gamal, M. I. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-2229E. Chemistry & Biodiversity, 19(9), e202200632.
  • Universidade de Coimbra. Determination of crystal structure by single crystal X-ray diffraction.
  • Mao, J. X., Kroll, P., Lovely, C. J., & Dias, H. V. R. (2022).
  • de Oliveira, D. R., de Oliveira, E. R., Moreira, V. R., de Almeida, W. B., & de Oliveira, L. F. C. (2017). Combined experimental powder X-ray diffraction and DFT data to obtain the lowest energy molecular conformation of friedelin. Journal of Molecular Structure, 1141, 33-39.
  • Laskowski, R. A., MacArthur, M. W., Moss, D. S., & Thornton, J. M. (1993). Conformational analysis of protein structures derived from NMR data. Journal of molecular biology, 231(4), 1049-1067.
  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.
  • Reddit. (2022). I did DFT for small molecules, How to analyze it? r/comp_chem.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3056–3065.
  • Sharma, A., Kumar, A., & Singh, S. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. eScholarship.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • El-Sayed, M. A., El-Gazzar, M. G., & Hassan, A. A. (2022). Enantioselective MW-US-assisted Synthesis, DFT Simulation and Molecular Docking of Spiro Pyrrolidine-2,3'-Thieno [2,3-d]Pyridazin-Hydrazide as Green Agricultural Product.
  • Chan, B., & Goodman, J. M. (2013). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
  • Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27.
  • The Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 1).
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2786-2826.
  • ResearchGate. (2015). Aspirin. An ab Initio Quantum-Mechanical Study of Conformational Preferences and of Neighboring Group Interactions.
  • Bruker. (2020). What is Single Crystal X-ray Diffraction? YouTube.
  • Kumar, S., Kumar, A., & Singh, S. K. (2023). Molecular dynamics simulations assisted investigation of phytochemicals as potential lead candidates against anti-apoptotic Bcl-B protein. Journal of Biomolecular Structure & Dynamics, 1-13.
  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints.
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  • Gheorghiu, M. D., & Balaban, A. T. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 3-12.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[3.4]octane Hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Azaspiro[3.4]octane hydrochloride. As a valued professional in the scientific community, your safety and the integrity of our...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Azaspiro[3.4]octane hydrochloride. As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This document moves beyond a simple checklist, offering a detailed rationale for each step, grounded in established chemical safety principles and regulatory awareness. While a specific Safety Data Sheet (SDS) for 2-Azaspiro[3.4]octane hydrochloride is not publicly available, the following procedures are synthesized from the safety profiles of structurally analogous azaspiro compounds and established best practices for handling hydrochloride salts and nitrogen-containing heterocyclic compounds.

Hazard Identification and Risk Assessment: Know Your Compound

Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on data from similar chemical structures, 2-Azaspiro[3.4]octane hydrochloride is anticipated to present the following risks:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

As a hydrochloride salt, it is acidic and can be corrosive. Always handle this compound with the appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[1]

Table 1: Summary of Potential Hazards for 2-Azaspiro[3.4]octane Hydrochloride and Related Compounds

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1][2]P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1]

The Cornerstone of Disposal: Regulatory Compliance

All chemical waste disposal is governed by stringent local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance. Disposal of this compound must be conducted through a licensed chemical waste management company.[4] Under no circumstances should this chemical be discharged into sewer systems or disposed of with regular trash. [1][4]

Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The following PPE is mandatory when handling 2-Azaspiro[3.4]octane hydrochloride for disposal:

  • Eye Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[3]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is essential.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 2-Azaspiro[3.4]octane hydrochloride.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous. Given its properties as a hydrochloride salt of a nitrogen-containing heterocyclic compound, it should be treated as hazardous waste.

G start Start: Characterize Waste is_unused Is the chemical unused and in its original container? start->is_unused is_contaminated Is the material contaminated with 2-Azaspiro[3.4]octane hydrochloride? start->is_contaminated is_solution Is the waste a solution containing the compound? start->is_solution hazardous_waste Treat as Hazardous Chemical Waste is_unused->hazardous_waste is_contaminated->hazardous_waste is_solution->hazardous_waste

Caption: Decision workflow for characterizing 2-Azaspiro[3.4]octane hydrochloride waste.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions.

  • Segregation: Keep this waste stream separate from bases, strong oxidizing agents, and other incompatible materials.[5]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition with a secure, tight-fitting lid.[6]

  • Container Filling: Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for expansion.[6] Keep the container closed at all times except when adding waste.[5]

Step 3: Labeling

Accurate labeling is a critical safety and regulatory requirement.

  • The container must be clearly labeled as "Hazardous Waste".[5]

  • The label must include the full chemical name: "2-Azaspiro[3.4]octane hydrochloride". Avoid using abbreviations or chemical formulas.[5]

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the primary hazards (e.g., Irritant, Acidic).

  • Include the date of waste accumulation.

Step 4: Temporary Storage

Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and in a location that prevents tipping or spillage.[5]

Step 5: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will coordinate with a licensed chemical waste disposal facility for final treatment, which will likely involve controlled incineration with flue gas scrubbing.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit. Do not use combustible materials.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your supervisor and EHS department.

Comprehensive Disposal Workflow

The following diagram illustrates the complete disposal process from generation to final disposition.

G cluster_lab Laboratory Procedures cluster_ehs EHS & Waste Management generation Waste Generation ppe Wear Appropriate PPE generation->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate Waste characterize->segregate containerize Containerize in Approved Container segregate->containerize label_waste Label Container Correctly containerize->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Schedule Waste Pickup with EHS store->pickup transport Transport by Licensed Waste Handler pickup->transport disposal Final Disposal at Licensed Facility (e.g., Incineration) transport->disposal

Caption: End-to-end workflow for the disposal of 2-Azaspiro[3.4]octane hydrochloride.

Conclusion

The proper disposal of 2-Azaspiro[3.4]octane hydrochloride is a multi-step process that requires careful attention to detail, a commitment to safety, and strict adherence to regulatory guidelines. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure that this chemical waste is managed in a manner that protects both human health and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Lab Alley. How to dispose of hydrochloric acid. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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